N6-Benzoyladenosine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDWTKFDAUOODA-CNEMSGBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471222 | |
| Record name | N6-Benzoyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-55-8 | |
| Record name | N6-Benzoyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4546-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-Benzoyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-Benzoyladenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N6-Benzoyladenosine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-Benzoyladenosine, a synthetic purine nucleoside, has carved a significant niche in biochemical research and drug development since its initial use as a protective group in oligonucleotide synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and multifaceted biological activities. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a quantitative analysis of its efficacy as an anti-tumor agent, an adenosine receptor modulator, and a cytokinin analog. Furthermore, this document elucidates the intricate signaling pathways influenced by this compound through detailed diagrams, offering a valuable resource for researchers seeking to harness its therapeutic potential.
Discovery and Historical Context
While the precise seminal publication detailing the absolute first synthesis of this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the advancements in nucleic acid chemistry in the mid-20th century. Initially, the primary role of this compound was as a crucial building block in the chemical synthesis of oligonucleotides. The benzoyl group serves as a robust protecting group for the exocyclic N6 amino group of adenosine, preventing unwanted side reactions during the intricate process of assembling nucleic acid chains.
Its utility expanded as researchers began to explore the biological activities of modified nucleosides. Recognizing its structural similarity to naturally occurring cytokinins, plant hormones that regulate cell growth and division, early studies investigated its effects on plant tissues. Concurrently, the burgeoning field of purinergic signaling, which studies the roles of adenosine and its receptors in animal physiology, provided another avenue for investigating the pharmacological properties of this compound and its derivatives. This dual-faceted exploration has led to its current status as a molecule of interest for its potential therapeutic applications, particularly in oncology.
Synthesis of this compound
Several methods for the synthesis of this compound have been developed, with two primary strategies being the most prevalent in modern organic chemistry.
One-Pot Trimethylsilyl-Protection and Benzoylation
This efficient method involves the in-situ protection of the ribose hydroxyl groups with a trimethylsilyl (TMS) reagent, followed by the benzoylation of the N6-amino group.
Experimental Protocol:
-
Suspend adenosine in anhydrous pyridine in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trimethylsilyl chloride (TMSCl) to the suspension while maintaining the temperature at 0°C. Stir the reaction mixture at 0°C for 2 hours to allow for the silylation of the hydroxyl groups.[1]
-
To the same reaction mixture, slowly add benzoyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir for 14 hours.[1]
-
Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.
-
Add a 28% aqueous ammonia solution to hydrolyze the silyl ethers and any excess benzoyl chloride.
-
Remove the pyridine under reduced pressure.
-
To the resulting residue, add water and extract the product with dichloromethane.
-
The crude product can then be purified by standard chromatographic techniques.
Perbenzoylation Followed by Selective O-Debenzoylation
This alternative strategy involves the benzoylation of all available hydroxyl and the N6-amino groups, followed by a selective chemical hydrolysis to remove the O-benzoyl groups.[1]
Experimental Protocol:
-
Suspend dry adenosine in anhydrous pyridine in a reaction vessel and cool to 5°C.
-
Add an excess of benzoyl chloride dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 3 hours to yield N6, 2',3',5'-tetrabenzoyl-adenosine.[1]
-
Pour the reaction mixture into ice-cold water and extract the product with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
For selective O-debenzoylation, dissolve the perbenzoylated adenosine in methanol.
-
Add a solution of sodium methoxide in methanol (e.g., 0.75 M) and monitor the reaction until the desired N6-benzoyl-adenosine is the major product.
-
Neutralize the reaction with an appropriate acid and purify the product using chromatography.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, stemming from its interaction with fundamental cellular processes.
Anti-Tumor Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, and its mechanism of action is thought to involve the disruption of cellular energy production and protein synthesis in cancerous cells. The benzoyl modification enhances its stability and bioavailability compared to unmodified nucleosides. While specific IC50 values for this compound are not extensively reported across a wide range of cell lines in early literature, data for the closely related N6-benzyladenosine and its derivatives provide insight into its potential anti-cancer efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
| N6-benzyladenosine | HCT116 (Colon Cancer) | ~20 | [2] |
| N6-benzyladenosine | DLD-1 (Colon Cancer) | ~20 | [2] |
| N6-(m-chlorobenzyl)adenosine | HCT116 (Colon Cancer) | ~10 | [2] |
| N6-(m-chlorobenzyl)adenosine | DLD-1 (Colon Cancer) | ~10 | [2] |
Note: The above data is for N6-benzyladenosine derivatives and serves as an indication of the potential activity of this compound. Further studies are required to establish a comprehensive profile of this compound's anti-cancer activity.
Modulation of Adenosine Receptors
This compound and its analogs are known to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. The affinity for different adenosine receptor subtypes (A1, A2A, A2B, and A3) can be modulated by substitutions on the N6-position.
| Compound | Receptor | Ki (nM) | Reference |
| N6-benzyladenosine | Rat A1 | 130 | |
| N6-benzyladenosine | Rat A2A | 540 | |
| N6-benzyladenosine | Rat A3 | 270 | |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | Rat A3 | 1.4 | [3] |
| N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) | Rat A3 | 1.1 |
Note: The provided data is for N6-benzyladenosine and its derivatives. The affinity of this compound for adenosine receptors requires further direct characterization.
Cytokinin Activity
As an analog of N6-benzyladenine, a well-known synthetic cytokinin, this compound is expected to exhibit cytokinin-like activity, promoting cell division and differentiation in plant tissues. Quantitative data for the cytokinin activity of N6-benzyladenine derivatives in various bioassays, such as the tobacco callus bioassay, demonstrate the potential of this class of molecules to influence plant growth.
| Bioassay | Endpoint | Typical Effective Concentration of N6-benzyladenine |
| Tobacco Callus Bioassay | Callus Growth (Fresh Weight) | 0.1 - 10 µM |
| Amaranthus Betacyanin Bioassay | Betacyanin Synthesis | 0.1 - 10 µM |
| Wheat Leaf Senescence Bioassay | Chlorophyll Retention | 1 - 100 µM |
Signaling Pathways
Adenosine Receptor Signaling
This compound, through its interaction with adenosine receptors, can modulate intracellular signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. These changes in cAMP concentration affect the activity of protein kinase A (PKA) and downstream cellular processes.
References
Early Investigations into the Biological Landscape of N6-Benzoyladenosine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzoyladenosine, a derivative of the endogenous nucleoside adenosine, has been a subject of scientific inquiry for its potential therapeutic applications, particularly in oncology. Early investigations into its biological effects laid the groundwork for understanding its mechanism of action and its potential as a cytotoxic agent. This technical guide delves into these foundational studies, presenting key quantitative data, detailed experimental protocols, and the initial understanding of the signaling pathways involved.
Core Biological Effects: Cytotoxicity and Growth Inhibition
Early research on N6-substituted adenosine analogs, including this compound, primarily focused on their ability to inhibit the growth of cancer cells. These studies, often conducted in the late 1970s, established the cytotoxic potential of this class of compounds against various tumor cell lines.
Quantitative Data from Early Cytotoxicity Studies
While specific quantitative data from the earliest studies on this compound remains elusive in readily available literature, a pivotal 1979 study by Trewyn and Kerr on N6-substituted adenosine analogs provides crucial context for the expected cytotoxic potency.[1] The following table summarizes representative data from more recent studies that built upon this foundational work, illustrating the growth-inhibitory effects of N6-benzyladenosine, a closely related and often studied analog, on various cancer cell lines.
| Cell Line | Compound | Parameter | Value | Reference |
| T24 (Bladder Carcinoma) | N6-benzyladenosine | - | Suppresses clonogenic activity and growth | [2] |
| U87MG (Human Glioma) | N6-benzyladenosine | - | Inhibited glioma growth | |
| HCT116 (Colorectal Carcinoma) | N6-benzyladenosine | IC50 (48h) | ~10 µM | [3] |
| DLD-1 (Colorectal Carcinoma) | N6-benzyladenosine | IC50 (48h) | ~20 µM | [3] |
| U937 (Human Leukemia) | N6-benzyladenosine | - | Induces apoptosis | [4] |
Mechanistic Insights from Early Research
The initial hypotheses surrounding the mechanism of action of N6-substituted adenosines centered on their interaction with key cellular processes, including macromolecular synthesis and the modulation of adenosine-metabolizing enzymes.
Interaction with Adenosine Kinase
A significant finding from early studies was the critical role of adenosine kinase in the cytotoxic action of N6-benzyladenosine.[4] It was proposed that N6-benzyladenosine is a substrate for adenosine kinase, which phosphorylates it to its monophosphate form. This phosphorylation is believed to be a key activation step, leading to the observed cytotoxic effects.[4] This hypothesis is supported by the observation that the cytotoxic effects can be mitigated by inhibitors of adenosine kinase.[4]
Experimental Workflow for Assessing Adenosine Kinase Involvement
Caption: Workflow to investigate the role of adenosine kinase in this compound cytotoxicity.
Effects on Cell Cycle and Apoptosis
Later studies, building on the initial cytotoxicity data, revealed that N6-benzyladenosine induces cell cycle arrest and apoptosis in cancer cells.[2][5] In bladder carcinoma T24 cells, treatment with N6-benzyladenosine leads to an arrest in the G0/G1 phase of the cell cycle.[2] Furthermore, it triggers apoptosis, characterized by chromatin condensation and the formation of apoptotic bodies.[5]
Proposed Signaling Pathway for this compound-Induced Apoptosis
References
- 1. Cytotoxicity of N6-subsituted adenosine analogs to cultured trophoblastic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenation of N⁶-benzyladenosine decreases its cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Core Chemical Properties of N6-Benzoyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzoyladenosine is a synthetic derivative of the naturally occurring nucleoside adenosine. The introduction of a benzoyl group at the N6 position of the adenine base significantly modifies its chemical and biological properties, leading to enhanced stability and unique bioactivities. This modification makes this compound a valuable tool in biochemical research and a promising candidate in drug development, particularly in the field of oncology.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols, and insights into its mechanism of action.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[] The benzoyl group enhances its thermal stability and resistance to metabolic degradation compared to unmodified adenosine. It is important to store the compound in a dark, dry place at room temperature or refrigerated (2-8°C) to ensure its integrity.[][4]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₁₇H₁₇N₅O₅ | [][5][6] |
| Molecular Weight | 371.35 g/mol | [][5][6] |
| CAS Number | 4546-55-8 | [5][6] |
| Melting Point | 141-145 °C | [][4][6] |
| Appearance | White to off-white crystalline powder | [] |
| Solubility | Soluble in DMSO | [] |
| Storage Temperature | Room Temperature or 2-8°C | [][4] |
| Purity (typical) | ≥95% to ≥99.0% by HPLC | [1][] |
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of this compound. While a complete, assigned spectrum is best obtained from a dedicated analysis, published data provide characteristic chemical shifts.
Mass Spectrometry: Mass spectrometry confirms the molecular weight of this compound. The exact mass is a key parameter for identification and purity assessment.
Experimental Protocols
Synthesis of this compound (One-Pot Silylation Method)
This method involves the transient protection of the ribose hydroxyl groups with a silylating agent, followed by benzoylation of the N6-amino group.
Materials:
-
Adenosine
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride
-
Ammonium hydroxide solution
-
Methanol/Water or Silica Gel for purification
Procedure:
-
Suspend adenosine in anhydrous pyridine in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trimethylsilyl chloride (TMSCl) to the suspension while maintaining the temperature at 0°C. Stir the reaction mixture at 0°C for 2 hours.
-
To the same reaction mixture, slowly add benzoyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir for 14 hours.
-
Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.
-
Add ammonium hydroxide to the mixture to remove the silyl protecting groups from the ribose hydroxyls and stir for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as methanol/water, or by flash chromatography on silica gel.
Stability Assessment (Forced Degradation Study Protocol)
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. This protocol is based on general ICH guidelines.[7][8]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Expose the solutions to the stress conditions outlined above. A control sample should be stored under normal conditions.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-tumor activity, primarily through the induction of apoptosis and cell cycle arrest.[1][9] Its mechanism of action is multifaceted and can involve interaction with adenosine receptors and interference with key cellular pathways.
Adenosine Receptor Binding Assay
This assay determines the affinity of this compound for different adenosine receptor subtypes.
Materials:
-
Membrane preparations from cells expressing the adenosine receptor subtype of interest (e.g., A₁, A₂A, A₃).
-
Radioligand specific for the receptor subtype.
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a microplate, combine the membrane preparation, the radioligand, and varying concentrations of this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound and unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC₅₀ value and subsequently the Kᵢ value to determine the binding affinity.
Apoptosis Induction and Signaling Pathway
This compound has been shown to induce apoptosis in various cancer cell lines.[9][10] The apoptotic pathway can involve the activation of caspases, key executioner enzymes in programmed cell death.[9][11] In some cancer cells, its cytotoxic effect is suggested to be related to its intracellular phosphorylation by adenosine kinase.[10] Furthermore, it has been observed to interfere with the mevalonate pathway by inhibiting Farnesyl pyrophosphate synthase (FPPS).[9][12]
Cell Cycle Arrest
This compound can arrest the cell cycle, typically at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1][9]
Cell Cycle Analysis Protocol (Flow Cytometry):
-
Culture cancer cells and treat them with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Incubate the cells to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of cell cycle arrest.
Conclusion
This compound is a chemically robust and biologically active molecule with significant potential in cancer research and drug development. Its enhanced stability and ability to induce apoptosis and cell cycle arrest in cancer cells make it a compelling lead compound for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the multifaceted nature of this compound.
References
- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 4. N-Benzoyladenosine | 4546-55-8 [chemicalbook.com]
- 5. This compound | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Benzoyladenosine 96 4546-55-8 [sigmaaldrich.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase inhibition and N6-benzyladenosine-induced apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
N6-Benzoyladenosine: A Comprehensive Technical Guide on its Structure and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzoyladenosine, a derivative of the endogenous nucleoside adenosine, is a molecule of significant interest in medicinal chemistry and drug development. The addition of a benzoyl group to the N6 position of the adenine base modifies its chemical properties, influencing its stability, solubility, and interaction with biological targets. This technical guide provides an in-depth overview of the chemical structure and spectroscopic data of this compound, offering a critical resource for researchers engaged in its study and application.
Chemical Structure and Properties
This compound is characterized by a benzoyl group attached to the exocyclic amino group of the adenine nucleobase, which is in turn linked to a ribose sugar moiety. This modification is crucial for its use as a protected nucleoside in the synthesis of oligonucleotides and as a modulator of adenosine receptors.
| Property | Value | Reference |
| IUPAC Name | N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | --INVALID-LINK-- |
| CAS Number | 4546-55-8 | --INVALID-LINK-- |
| Molecular Formula | C17H17N5O5 | --INVALID-LINK-- |
| Molecular Weight | 371.35 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | 141-145 °C | --INVALID-LINK-- |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O | --INVALID-LINK-- |
| InChI Key | NZDWTKFDAUOODA-CNEMSGBDSA-N | --INVALID-LINK-- |
Spectroscopic Data
The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques. Below is a summary of the available data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (DMSO-d6, 400 MHz)
Note: The following data is for a related N6-Benzyladenosine compound and serves as an illustrative example. Precise chemical shifts for this compound may vary.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.47 | s | H-2 |
| 8.40 | s | H-8 |
| 8.23 | t | NH-6 |
| 7.35 | m | Benzyl-H |
| 7.30 | m | Benzyl-H |
| 7.21 | m | Benzyl-H |
| 5.92 | d | H-1' |
| 5.48 | d | 2'-OH |
| 5.43 | d | 3'-OH |
| 5.22 | t | 5'-OH |
| 4.73 | br s | Benzyl-CH2 |
| 4.65 | m | H-2' |
| 4.18 | m | H-3' |
| 4.00 | m | H-4' |
| 3.70 | m | H-5'a |
| 3.58 | m | H-5'b |
Reference: --INVALID-LINK--
¹³C NMR (Carbon-13 NMR) Data (DMSO-d6)
Note: The following data is for a related N6-Benzyladenosine compound and serves as an illustrative example. Precise chemical shifts for this compound may vary.
| Chemical Shift (ppm) | Assignment |
| 155.4 | C-6 |
| 153.1 | C-2 |
| 149.6 | C-4 |
| 140.7 | C-8 |
| 140.6 | Benzyl C (quat.) |
| 128.9 | Benzyl CH |
| 127.9 | Benzyl CH |
| 127.4 | Benzyl CH |
| 120.4 | C-5 |
| 88.8 | C-1' |
| 86.7 | C-4' |
| 74.3 | C-2' |
| 71.4 | C-3' |
| 62.4 | C-5' |
| 44.1 | Benzyl CH2 |
Reference: --INVALID-LINK--
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretching (ribose hydroxyls) |
| 3300-3100 | Medium | N-H stretching (amide) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic, ribose) |
| 1680-1650 | Strong | C=O stretching (amide I) |
| 1600-1450 | Medium-Strong | C=C stretching (aromatic and purine rings) |
| 1550-1510 | Medium | N-H bending (amide II) |
| 1250-1000 | Strong | C-O stretching (ribose) |
Reference: General IR absorption tables.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a common technique.
| m/z | Ion |
| 372.13 | [M+H]⁺ |
| 240.09 | [Adenine-Benzoyl+H]⁺ (loss of ribose) |
| 136.06 | [Adenine+H]⁺ (loss of benzoyl and ribose) |
| 105.03 | [Benzoyl]⁺ |
Reference: Predicted fragmentation based on common nucleoside fragmentation patterns.[3][4]
Experimental Protocols
General NMR Spectroscopy Protocol for Nucleosides
The following provides a general workflow for the NMR analysis of a protected nucleoside like this compound.
Caption: General workflow for NMR analysis of this compound.
General Mass Spectrometry Protocol (ESI-MS)
The following outlines a typical procedure for obtaining an ESI-mass spectrum.
References
N6-Benzoyladenosine: A Technical Overview of its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific, in-depth mechanistic data on N6-Benzoyladenosine in cancer cell lines is limited. Much of the current understanding is extrapolated from the closely related and more extensively studied analogue, N6-Benzyladenosine. This document summarizes the available information on this compound and supplements it with detailed findings on N6-Benzyladenosine to provide a comprehensive overview of the likely mechanisms of action. This distinction is clearly noted throughout the text.
Executive Summary
This compound is a purine nucleoside derivative that has garnered interest for its potential as an anti-tumor agent. The addition of a benzoyl group to the N6 position of adenosine is thought to enhance its stability and bioavailability. The primary proposed mechanism of action for this compound involves the modulation of adenosine receptors, leading to downstream effects on cell proliferation and apoptosis. It is also suggested to interfere with cellular energy production and protein synthesis. Due to a scarcity of specific data for this compound, this guide heavily references data from its analogue, N6-Benzyladenosine, which is known to induce cell cycle arrest and apoptosis in various cancer cell lines.
Core Mechanism of Action
The anti-neoplastic activity of N6-substituted adenosines, including this compound and N6-Benzyladenosine, appears to be multi-faceted, primarily culminating in the induction of apoptosis and the halting of cell cycle progression.
Induction of Apoptosis
N6-Benzyladenosine has been demonstrated to be a potent inducer of apoptosis in several cancer cell lines.[1][2] The proposed mechanism involves the activation of the intrinsic apoptotic pathway. In HL-60 promyelocytic leukemia cells, the cytotoxic effect of N6-Benzyladenosine is dependent on its intracellular phosphorylation, suggesting the involvement of adenosine kinases in its activation.[3] Studies in T24 bladder carcinoma cells have shown that N6-Benzyladenosine treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2] Furthermore, in U87MG human glioma cells, N6-Benzyladenosine has been shown to increase the activity of both caspase-3 and caspase-9, indicating the involvement of the mitochondrial apoptotic pathway.[4]
Cell Cycle Arrest
A significant aspect of the anti-proliferative effect of N6-Benzyladenosine is its ability to arrest the cell cycle. In T24 bladder cancer cells, treatment with N6-Benzyladenosine leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[2] This cell cycle arrest prevents cancer cells from proceeding to the S phase (DNA synthesis) and G2/M phase (mitosis), thereby inhibiting their proliferation.
Other Potential Mechanisms
-
Actin Cytoskeleton Disorganization: Early events induced by N6-Benzyladenosine in T24 cells include alterations in cell morphology and the disorganization of the actin cytoskeleton. This disruption may contribute to the observed G1 arrest and apoptosis.[2]
-
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): In glioma cells, N6-Benzyladenosine has been found to exert anti-glioma activity by interfering with the mevalonate pathway through the inhibition of FPPS.[4] This enzyme is crucial for the synthesis of isoprenoids, which are essential for the post-translational modification of small GTPases involved in cell signaling and proliferation.
-
Modulation of Adenosine Receptors: As an adenosine analogue, this compound is proposed to modulate the activity of adenosine receptors, which are known to play diverse roles in cancer biology, including the regulation of proliferation, angiogenesis, and immune responses.
Quantitative Data
Table 1: IC50 Values of N6-Benzyladenosine Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N6-(2-hydroxybenzyl)adenosine (L5) | HOS | Osteosarcoma | 2.8 | [5] |
| N6-(2-hydroxybenzyl)adenosine (L5) | MCF7 | Breast Adenocarcinoma | 11.4 | [5] |
| N6-(2-hydroxybenzyl)adenosine (L5) | CEM | T-lymphoblastic Leukemia | 0.7 | [5] |
| N6-(2-hydroxybenzyl)adenosine (L5) | HL-60 | Promyelocytic Leukemia | 0.4 | [5] |
| N6-(2-hydroxy-3-methoxybenzyl)adenosine (L7) | CEM | T-lymphoblastic Leukemia | 0.3 | [5] |
| N6-(2-hydroxy-3-methoxybenzyl)adenosine (L7) | HL-60 | Promyelocytic Leukemia | 0.2 | [5] |
| N6-(4-fluorobenzyl)adenosine (L8) | HOS | Osteosarcoma | 20.0 | [5] |
| N6-(4-fluorobenzyl)adenosine (L8) | MCF7 | Breast Adenocarcinoma | 14.0 | [5] |
| N6-(4-fluorobenzyl)adenosine (L8) | CEM | T-lymphoblastic Leukemia | 1.3 | [5] |
| N6-(4-fluorobenzyl)adenosine (L8) | HL-60 | Promyelocytic Leukemia | 1.2 | [5] |
| 2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine (L12) | MCF7 | Breast Adenocarcinoma | 23.0 | [5] |
| 2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine (L12) | CEM | T-lymphoblastic Leukemia | 0.2 | [5] |
| 2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine (L12) | HL-60 | Promyelocytic Leukemia | 0.1 | [5] |
| [FeCl3(L8)2] | HOS | Osteosarcoma | 8.0 | [5] |
| [FeCl3(L8)2] | K562 | Myelogenous Leukemia | 9.0 | [5] |
| [FeCl3(L8)2] | MCF7 | Breast Adenocarcinoma | 16.0 | [5] |
Note: The table presents data for N6-Benzyladenosine derivatives, not this compound. The diverse substitutions on the benzyl ring significantly impact the cytotoxic activity.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of anticancer compounds. Specific parameters may need to be optimized for this compound and the cell lines of interest.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[9]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[10]
-
PI Staining: Add Propidium Iodide staining solution.[10]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis of Apoptosis-Related Proteins
This technique detects changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Caspase-9, Cleaved Caspase-9, PARP, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the available literature for N6-substituted adenosines.
References
- 1. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
N6-Benzoyladenosine interaction with A1, A2A, and A3 adenosine receptors
An in-depth technical guide for researchers, scientists, and drug development professionals exploring the interaction of N6-Benzoyladenosine with A1, A2A, and A3 adenosine receptors.
Introduction
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes, including cardiovascular regulation, neurotransmission, and inflammation. These receptors are classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP), while the A2A and A2B receptors couple to stimulatory G proteins (Gs), increasing cAMP levels.[1][2] This differential signaling makes them critical targets for therapeutic development.
This compound is a purine derivative characterized by a benzoyl group attached to the N6 position of the adenine base, a modification that can enhance metabolic stability and bioactivity.[3] While N6-substituted adenosine derivatives have been extensively studied, with many showing high affinity and selectivity for specific adenosine receptor subtypes, quantitative data specifically for this compound is not extensively documented in publicly available literature.[4][5] This guide will, therefore, provide a comprehensive overview of the core signaling pathways of A1, A2A, and A3 receptors and detail the established experimental protocols used to characterize such interactions. The interaction profile will be discussed in the context of structurally related N6-substituted analogues, such as N6-benzyladenosine, to provide a predictive framework for this compound's potential activity.
Adenosine Receptor Signaling Pathways
The activation of adenosine receptors initiates distinct intracellular signaling cascades that mediate their physiological effects.
A1 Adenosine Receptor (A1R) Signaling
The A1 receptor is predominantly inhibitory and signals primarily through the Gi/o family of G proteins.[6]
-
Canonical Pathway : Upon agonist binding, the activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cAMP, thereby lowering intracellular cAMP concentration.[6][7] The subsequent decrease in Protein Kinase A (PKA) activity modulates the phosphorylation state of numerous downstream targets, contributing to the receptor's inhibitory effects on neuronal function.[6]
-
Non-Canonical Pathways : The Gβγ subunits released upon A1R activation can stimulate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[6] Furthermore, Gβγ subunits can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[7]
A2A Adenosine Receptor (A2AR) Signaling
The A2A receptor is a high-affinity receptor for adenosine that couples to the Gs protein to stimulate adenylyl cyclase.[8][9]
-
Primary Pathway : Activation of the A2A receptor leads to Gs protein-mediated stimulation of adenylyl cyclase, resulting in a significant increase in intracellular cAMP levels.[9][10] This rise in cAMP activates PKA, which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[11] This pathway is central to the receptor's role in vasodilation and the suppression of immune cell activity.[8][9]
-
Alternative Pathways : Beyond PKA, cAMP can activate other effectors like Exchange Protein Activated by cAMP (Epac). A2AR stimulation has also been shown to modulate mitogen-activated protein kinase (MAPK) signaling pathways, such as JNK and ERK.[11][12]
A3 Adenosine Receptor (A3R) Signaling
The A3 receptor, like the A1R, couples to Gi/o proteins but also engages other pathways, leading to a diverse range of cellular responses, including both pro- and anti-inflammatory effects.[13][14]
-
Adenylyl Cyclase Inhibition : Similar to the A1R, A3R activation inhibits adenylyl cyclase via Gi, resulting in decreased cAMP levels.[13]
-
Phospholipase C and PI3K Activation : A3R activation can also stimulate the PLC pathway via Gβγ subunits, increasing intracellular IP3 and Ca2+.[13] Additionally, it can activate phosphoinositide 3-kinase (PI3K), which in turn triggers downstream pathways involving Akt and MAPKs like ERK1/2 and p38.[13][15] These pathways are crucial for the receptor's role in cell proliferation, apoptosis, and immune modulation.[15][16]
Interaction Profile of N6-Substituted Adenosines
While specific binding data for this compound is scarce, extensive research on related N6-substituted analogs provides a strong basis for predicting its potential interactions. Modifications at the N6 position, particularly with benzyl groups, have been shown to significantly influence affinity and selectivity, especially for the A3 receptor.[17][18] For example, the addition of an N6-benzyl group to adenosine-5'-uronamides enhances A3 receptor affinity.[19]
The table below summarizes binding affinity (Ki) and functional data for representative N6-substituted adenosine compounds at rat (r) and human (h) adenosine receptors. This data serves as a comparative reference for estimating the potential profile of this compound.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50, nM) | Agonist/Antagonist |
| N6-Benzyladenosine | rA1 | ~150 | - | Agonist |
| rA2A | ~2500 | - | Agonist | |
| rA3 | ~700 | - | Agonist | |
| N6-(3-Iodobenzyl)adenosine | rA1 | 20 | - | Agonist |
| rA2A | 20 | - | Agonist | |
| rA3 | 10 | - | Agonist[19] | |
| IB-MECA | rA1 | 55 | - | Full Agonist |
| (N6-(3-Iodobenzyl)adenosine- | rA2A | 28 | - | Full Agonist |
| 5′-N-methyluronamide) | rA3 | 1.1 | 90 (IC50) | Full Agonist[17][19] |
| Cl-IB-MECA | rA1 | 825 | - | Full Agonist |
| (2-Chloro-N6-(3-Iodobenzyl)- | rA2A | 462 | - | Full Agonist |
| adenosine-5′-N-methyluronamide) | rA3 | 0.33 | 67 (IC50) | Full Agonist[19] |
Data compiled from multiple sources.[4][5][17][19] Note: These are structurally related compounds, not this compound.
Based on these structure-activity relationships, it is plausible that this compound acts as an agonist at adenosine receptors. The bulky benzoyl group may confer some selectivity, potentially favoring the A3 receptor, similar to other N6-arylmethyl analogues.[4] However, direct experimental verification is essential to confirm its specific affinity, potency, and efficacy.
Experimental Protocols
To characterize the interaction of a novel ligand like this compound with adenosine receptors, a series of standardized binding and functional assays are employed.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Methodology
-
Membrane Preparation : Cell membranes are prepared from tissue or cultured cells stably expressing the target adenosine receptor subtype (e.g., CHO or HEK293 cells).[20][21]
-
Assay Setup : In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific high-affinity radioligand (e.g., [³H]DPCPX for A1R, [³H]CGS21680 for A2AR, or [¹²⁵I]AB-MECA for A3R) and varying concentrations of the unlabeled test compound (this compound).[6][21]
-
Incubation : Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[1][22]
-
Separation : Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.[6]
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels. It is used to determine if a compound is an agonist or antagonist and to measure its potency (EC50) and efficacy.
Methodology
-
Cell Culture : Seed cells expressing the receptor of interest (e.g., CHO-hA1R) into 96- or 384-well plates and incubate overnight.[23]
-
Compound Preparation : Prepare serial dilutions of the test compound.
-
Cell Stimulation :
-
For A1/A3 Receptors (Gi-coupled) : Pre-treat cells with the test compound, then stimulate with a fixed concentration of an adenylyl cyclase activator like forskolin. An agonist will inhibit the forskolin-stimulated cAMP production.[4][23]
-
For A2A Receptors (Gs-coupled) : Treat cells with the test compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. An agonist will stimulate cAMP accumulation.[24]
-
-
Cell Lysis and Detection : After incubation (e.g., 30 minutes), lyse the cells and measure cAMP concentration using a commercial kit, often based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.[23][24]
-
Data Analysis : Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins upon receptor stimulation. It relies on the principle that agonist binding promotes the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Methodology
-
Assay Incubation : Incubate the membranes in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist.[26]
-
Quantification : Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis : The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation. Data are typically plotted as percent stimulation over basal versus the log concentration of the agonist to determine EC50 and Emax values.[27]
Conclusion
The detailed experimental protocols provided herein—including radioligand binding, cAMP modulation, and [³⁵S]GTPγS binding assays—outline the standard, robust methodologies that are essential for definitively determining the affinity, potency, and efficacy of this compound at each adenosine receptor subtype. Such characterization is a critical step for any drug development professional seeking to explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]
- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 10. innoprot.com [innoprot.com]
- 11. researchgate.net [researchgate.net]
- 12. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Agonist-stimulated [35S]GTPgammaS binding in brain modulation by endogenous adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N6-Benzoyladenosine in Modulating Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Benzoyladenosine is a synthetic purine derivative with significant potential in biochemical research and pharmaceutical development. Characterized by a benzoyl group at the N6 position of adenosine, this modification enhances its stability and bioactivity, making it a subject of interest for investigating cellular signaling pathways. While direct research on this compound is emerging, extensive studies on its close structural analogs, N6-benzyladenosine and N6-isopentenyladenosine, provide a foundational understanding of its likely mechanisms of action. These analogs have been demonstrated to modulate critical cellular processes, including cell cycle progression, apoptosis, and cellular metabolism, primarily through their interaction with adenosine receptors and other key enzymes. This technical guide synthesizes the current knowledge on this compound and its analogs, detailing their effects on cellular signaling pathways, providing available quantitative data, and outlining relevant experimental protocols to facilitate further research and drug development.
Introduction
This compound is a modified nucleoside that belongs to the cytokinin family, a group of compounds known for their regulatory roles in plant growth.[1] In recent years, interest in the pharmacological activities of synthetic adenosine derivatives has grown, with a focus on their potential as anti-tumor, anti-inflammatory, and antiviral agents.[2][3] The benzoyl modification at the N6 position of the adenine base in this compound is thought to enhance its metabolic stability and bioavailability compared to unmodified adenosine.
While the precise mechanisms of this compound are still under active investigation, research on its analogs, N6-benzyladenosine and N6-isopentenyladenosine, has revealed significant effects on fundamental cellular processes. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents.[4] Their mechanisms of action are believed to involve the modulation of key cellular signaling pathways, including those governed by adenosine receptors and the mevalonate pathway.[5]
This guide provides an in-depth overview of the current understanding of how this compound and its analogs modulate cellular signaling, supported by quantitative data and detailed experimental methodologies.
Modulation of Key Cellular Signaling Pathways
The biological effects of this compound and its analogs are mediated through their interaction with multiple cellular signaling pathways. The primary targets appear to be adenosine receptors and farnesyl pyrophosphate synthase (FPPS), leading to downstream effects on cell cycle regulation and apoptosis.
Adenosine Receptor Signaling
N6-substituted adenosine derivatives are known to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in a wide range of physiological processes. N6-benzyladenosine has been identified as an adenosine receptor agonist.[5] The specific downstream signaling cascades activated by this compound binding to these receptors are still being elucidated, but likely involve modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.
The Mevalonate Pathway and FPPS Inhibition
A significant target of N6-substituted adenosines is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[6] This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular functions, including protein prenylation. N6-isopentenyladenosine has been shown to inhibit FPPS, leading to an arrest in tumor cell proliferation.[7] N6-benzyladenosine also exerts anti-glioma activity by inhibiting FPPS.[5] Inhibition of FPPS disrupts the prenylation of small GTPases like Ras, which are critical for cell signaling and proliferation.
Induction of Apoptosis
N6-benzyladenosine is a potent inducer of apoptosis.[5] This process is characterized by chromatin condensation, formation of apoptotic bodies, and DNA fragmentation.[5] The apoptotic cascade initiated by N6-benzyladenosine involves the activation of caspase-3 and caspase-9.[5] Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria and subsequent caspase activation.[8]
Cell Cycle Arrest
N6-benzyladenosine has been shown to arrest the cell cycle at the G0/G1 phase.[5] This effect is associated with alterations in the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Quantitative Data
Quantitative data for this compound is limited in the public domain. However, studies on its analogs provide valuable insights into its potential potency.
Table 1: Growth Inhibitory Effects of N6-Benzyladenosine Analogs in Cultured Leukemic Cells
| Compound | Cell Line | IC50 (µM) |
| N6-benzyladenosine | L1210 | ~10 |
| 2-amino-6-p-nitrobenzylaminopurine | L1210 | <1 |
| 2-amino-6-p-nitrobenzylaminopurine ribonucleoside | L1210 | <1 |
| N6-p-nitrobenzyladenosine | L1210 | ~10 |
| N6-p-fluorobenzyladenosine | L1210 | ~10 |
Data adapted from Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines.[1]
Table 2: Binding Affinity of N6-Benzyladenosine Derivatives for Adenosine Receptors
| Compound | Receptor | Ki (nM) |
| N6-(3-iodobenzyl)adenosine | Rat A3 | 1.1 |
| N6-(3-iodobenzyl)adenosine | Rat A1 | 55 |
| N6-(3-iodobenzyl)adenosine | Rat A2a | 55 |
Data adapted from 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors.[9]
Experimental Protocols
The following are generalized protocols for key experiments to study the effects of this compound on cellular signaling pathways.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Methodology:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells to release cellular contents.
-
Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubate the reaction at 37°C.
-
Measure the absorbance of the resulting colorimetric product at 405 nm.
Cell Cycle Analysis (Flow Cytometry)
This method analyzes the distribution of cells in different phases of the cell cycle.
Methodology:
-
Treat cells with this compound for the desired duration.
-
Harvest and fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potent anti-proliferative and pro-apoptotic activities. The available evidence strongly suggests that their mechanism of action involves the modulation of multiple key cellular signaling pathways, including adenosine receptor signaling and the mevalonate pathway. However, to fully realize the therapeutic potential of this compound, further research is imperative.
Future studies should focus on:
-
Directly elucidating the signaling pathways modulated by this compound: This includes detailed investigations into its effects on the MAPK, PI3K/Akt, and NF-κB pathways.
-
Determining the specific quantitative bioactivity of this compound: Comprehensive dose-response studies are needed to establish its IC50 values in a variety of cancer cell lines.
-
Investigating the in vivo efficacy and safety of this compound: Preclinical animal studies are essential to evaluate its therapeutic potential and toxicity profile.
-
Exploring the metabolic fate of this compound: Understanding how it is metabolized in cells will provide crucial insights into its mechanism of action and potential for drug development.
By addressing these key research questions, the scientific community can unlock the full potential of this compound as a novel therapeutic agent for cancer and other diseases characterized by aberrant cellular signaling.
References
- 1. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
N6-Benzoyladenosine: A Potential Neuroprotective Agent - A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Benzoyladenosine, a synthetic derivative of the endogenous nucleoside adenosine, is emerging as a compound of significant interest within the neuroscience community. While extensively utilized in biochemical research for its role in modulating adenosine receptors, its direct neuroprotective potential remains an area of active investigation. This technical guide provides a comprehensive overview of the theoretical framework supporting the neuroprotective potential of this compound, drawing parallels from the established roles of adenosine receptor modulation in neuronal health and disease. This document details potential mechanisms of action, including anti-inflammatory, anti-apoptotic, and anti-excitotoxic pathways. Furthermore, it offers a structured compilation of experimental protocols for in vitro and in vivo studies to rigorously evaluate the neuroprotective efficacy of this compound, paving the way for future therapeutic development in the context of neurodegenerative diseases.
Introduction: The Adenosinergic System and Neuroprotection
The purinergic signaling system, particularly the actions of adenosine, plays a critical role in maintaining central nervous system (CNS) homeostasis. Adenosine exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of these receptors triggers diverse intracellular signaling cascades that are pivotal in neuronal function and survival. In pathological conditions such as ischemia, trauma, and neurodegenerative diseases, extracellular adenosine levels rise, acting as a distress signal to mitigate neuronal damage.[1][2]
This compound, as a modulator of adenosine receptors, is poised to influence these neuroprotective pathways.[3] Its unique chemical structure, featuring a benzoyl group at the N6 position of the adenine ring, may confer distinct pharmacological properties, including enhanced stability and receptor subtype selectivity, making it a compelling candidate for neuroprotective drug discovery.
Putative Neuroprotective Mechanisms of this compound via Adenosine Receptor Modulation
While direct experimental evidence for this compound's neuroprotective mechanisms is currently limited, its potential can be inferred from the well-documented roles of adenosine receptor subtypes in neuroprotection.
A1 Receptor (A1R) Activation: A Neuroprotective Mainstay
The A1 receptor is ubiquitously expressed in the brain and is a key mediator of neuroprotection.[4][5] Its activation is generally associated with inhibitory effects on neuronal activity, which can be beneficial in conditions of excessive excitation.
-
Inhibition of Excitatory Neurotransmission: A1R activation presynaptically inhibits the release of glutamate, a primary excitatory neurotransmitter, thereby reducing the risk of excitotoxicity, a common pathway of neuronal death in many neurological disorders.[4]
-
Neuronal Hyperpolarization: Postsynaptically, A1R activation leads to the opening of potassium channels, causing hyperpolarization of the neuronal membrane and making it less susceptible to damaging depolarization.[4]
-
Anti-inflammatory Effects: A1R activation on microglia, the resident immune cells of the brain, can suppress the production of pro-inflammatory cytokines, thus dampening neuroinflammation.[6][7]
A2A Receptor (A2AR) Modulation: A Complex Role
The A2A receptor's role in neuroprotection is more nuanced. While high levels of A2AR activation can be detrimental, its blockade has shown robust neuroprotective effects in various models of neurodegeneration.[4][5][8]
-
Pro-inflammatory Signaling: A2ARs are upregulated in inflammatory conditions and can mediate the release of pro-inflammatory cytokines from microglia and astrocytes.[3]
-
Modulation of Glutamate Release: A2ARs can enhance the release of glutamate, potentially exacerbating excitotoxicity.[9][10]
-
Therapeutic Potential of Antagonism: A2AR antagonists have demonstrated neuroprotective effects in models of Parkinson's disease and cerebral ischemia.[8][11]
A3 Receptor (A3R) Activation: A Novel Protective Pathway
The A3 receptor is typically expressed at low levels in the brain but is upregulated under pathological conditions. Its activation has been linked to both neuroprotective and, paradoxically, apoptotic effects, suggesting a context-dependent role.[12]
-
Anti-inflammatory and Anti-apoptotic Effects: Studies have shown that A3R agonists can be neuroprotective by reducing neuroinflammation and inhibiting apoptosis in models of traumatic brain injury and retinal neurodegeneration.[13][14][15][16]
-
Preconditioning: Activation of A3Rs may induce a state of preconditioning, making neurons more resilient to subsequent ischemic insults.
The following diagram illustrates the potential signaling pathways through which this compound could exert neuroprotective effects by modulating adenosine receptors.
Experimental Protocols for Investigating Neuroprotective Potential
To systematically evaluate the neuroprotective properties of this compound, a tiered approach involving both in vitro and in vivo models is recommended.
In Vitro Neuroprotection Assays
These assays provide a controlled environment to assess the direct effects of this compound on neuronal viability and function under various stress conditions.
-
Primary Neuronal Cultures: Cortical, hippocampal, or cerebellar granule neurons isolated from embryonic or neonatal rodents.
-
Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or HT22 (mouse hippocampal) cells.
-
Excitotoxicity: Exposure to high concentrations of glutamate or NMDA.
-
Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone.
-
Apoptosis Induction: Staurosporine treatment or serum deprivation.
-
Oxygen-Glucose Deprivation (OGD): An in vitro model of ischemia.
The following table summarizes key in vitro assays for evaluating neuroprotection.
| Assay Category | Specific Assay | Principle | Endpoint Measured |
| Cell Viability | MTT Assay | Mitochondrial reductase activity converts MTT to formazan. | Colorimetric change proportional to viable cells. |
| XTT Assay | Similar to MTT, measures mitochondrial dehydrogenase activity. | Water-soluble formazan product measured spectrophotometrically. | |
| LDH Release Assay | Measures lactate dehydrogenase released from damaged cells. | Enzyme activity in the culture medium indicates cytotoxicity. | |
| Apoptosis | TUNEL Staining | Detects DNA fragmentation in apoptotic cells. | Fluorescent labeling of nicked DNA ends. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases. | Fluorometric or colorimetric detection of cleaved substrate. | |
| Annexin V/PI Staining | Differentiates between apoptotic and necrotic cells. | Flow cytometry or fluorescence microscopy analysis. | |
| Oxidative Stress | ROS Measurement (e.g., DCFDA) | Dichlorofluorescein diacetate is oxidized to a fluorescent compound by ROS. | Intracellular fluorescence intensity.[17][18][19] |
| Glutathione (GSH) Assay | Measures the level of the key intracellular antioxidant. | Colorimetric or fluorometric quantification of GSH levels. | |
| Neuroinflammation | Cytokine Measurement (ELISA) | Quantifies the levels of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines. | Antibody-based colorimetric detection. |
| Nitric Oxide (NO) Assay | Measures the production of nitric oxide, a mediator of inflammation. | Griess reagent assay for nitrite concentration. |
The following workflow illustrates a typical in vitro screening process for neuroprotective compounds.
In Vivo Models of Neurodegenerative Diseases
Animal models are crucial for evaluating the therapeutic potential of this compound in a more complex physiological setting.
-
Middle Cerebral Artery Occlusion (MCAO): A widely used model of focal cerebral ischemia in rodents.[20][21]
-
Bilateral Common Carotid Artery Occlusion (BCCAO): A model of global cerebral ischemia.[22]
-
Transgenic Mouse Models: Mice overexpressing human amyloid precursor protein (APP) and/or presenilin (PSEN) mutations (e.g., 5XFAD, APP/PS1).[23][24][25]
-
Pharmacologically-Induced Models: Administration of scopolamine to induce cognitive deficits or streptozotocin to model sporadic AD.[26]
-
Neurotoxin-Based Models: Intrastriatal injection of 6-OHDA or systemic administration of MPTP to induce dopaminergic neuron degeneration.[27][28][29][30][31]
-
Genetic Models: Transgenic animals expressing mutations in genes associated with familial PD (e.g., α-synuclein, LRRK2).[27]
The following table outlines key in vivo assessment methods.
| Assessment Category | Method | Endpoint Measured |
| Behavioral Function | Morris Water Maze, Y-maze | Spatial learning and memory (AD models). |
| Rotarod, Cylinder Test | Motor coordination and deficits (PD, stroke models). | |
| Neurological Deficit Scoring | Sensorimotor function (stroke models). | |
| Histopathology | Nissl Staining, H&E Staining | Neuronal loss and tissue damage. |
| Immunohistochemistry | Staining for specific markers (e.g., NeuN for neurons, GFAP for astrocytes, Iba1 for microglia). | |
| Infarct Volume Measurement | Quantification of ischemic damage (stroke models). | |
| Biochemical Analysis | ELISA, Western Blot | Levels of inflammatory markers, apoptotic proteins, and oxidative stress markers in brain tissue. |
| Neurotransmitter Analysis (HPLC) | Levels of dopamine and its metabolites in the striatum (PD models). |
The logical relationship for selecting an appropriate in vivo model is depicted below.
Quantitative Data Summary (Hypothetical)
As direct quantitative data for the neuroprotective effects of this compound is not yet available in the public domain, the following tables are presented as templates for organizing future experimental findings.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| In Vitro Model | Injury Stimulus | This compound Conc. | Outcome Measure | Result (% of Control) |
| SH-SY5Y Cells | Glutamate (10 mM) | 1 µM | Cell Viability (MTT) | Data to be generated |
| Primary Cortical Neurons | H₂O₂ (100 µM) | 10 µM | Apoptosis (TUNEL+) | Data to be generated |
| PC12 Cells | 6-OHDA (50 µM) | 1 µM | ROS Production (DCFDA) | Data to be generated |
| Mixed Glial Cultures | LPS (1 µg/mL) | 10 µM | TNF-α Release (ELISA) | Data to be generated |
Table 2: In Vivo Neuroprotective Efficacy of this compound
| In Vivo Model | Treatment Regimen | Behavioral Outcome | Histopathological Outcome |
| MCAO (Rat) | 10 mg/kg, i.p., post-insult | Neurological Score: Data to be generated | Infarct Volume (%): Data to be generated |
| 5XFAD (Mouse) | 5 mg/kg/day, 4 weeks | Morris Water Maze Latency (s): Data to be generated | Aβ Plaque Load (% area): Data to be generated |
| 6-OHDA (Rat) | 10 mg/kg/day, 2 weeks | Apomorphine-induced Rotations: Data to be generated | TH+ Neuron Count: Data to be generated |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for neuroprotective therapy. Its potential to modulate adenosine receptors, which are central to the brain's endogenous protective mechanisms, provides a strong rationale for its investigation in the context of neurodegenerative diseases. The experimental framework outlined in this guide offers a systematic approach to characterizing the neuroprotective profile of this compound. Future research should focus on elucidating its specific interactions with adenosine receptor subtypes, its pharmacokinetic properties, including blood-brain barrier permeability, and its efficacy in a range of preclinical models. Such studies will be instrumental in determining the translational potential of this compound as a novel therapeutic agent for neurological disorders.
References
- 1. [Neuroprotective mechanisms of adenosine action on CNS neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine Receptors in Neuroinflammation and Neurodegeneration [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptors and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of glutamate release and excitotoxicity by adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 13. Neuroprotective Roles of the Adenosine A3 Receptor Agonist AST-004 in Mouse Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Roles of the Adenosine A3 Receptor Agonist AST-004 in Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosine A3 receptor activation is neuroprotective against retinal neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. mdpi.com [mdpi.com]
- 25. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rjptonline.org [rjptonline.org]
- 27. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. portal.research.lu.se [portal.research.lu.se]
- 29. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 30. wjpmr.com [wjpmr.com]
- 31. Experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-Benzoyladenosine: A Cornerstone for the Development of Novel Nucleoside Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-Benzoyladenosine, a chemically modified derivative of the endogenous nucleoside adenosine, serves as a critical precursor and protecting group in the synthesis of a diverse array of novel nucleoside analogs with significant therapeutic potential. The strategic addition of the benzoyl group to the N6 position of the adenine base enhances the molecule's stability and provides a versatile handle for synthetic manipulation, enabling the development of potent and selective modulators of key biological targets.[1] This technical guide provides a comprehensive overview of the role of this compound in the generation of innovative nucleoside analogs, with a focus on their application in oncology and virology. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to equip researchers and drug development professionals with the necessary knowledge to advance their research in this promising field.
Introduction: The Significance of this compound
Nucleoside analogs represent a cornerstone of modern pharmacotherapy, with numerous approved drugs for the treatment of cancers and viral infections. The therapeutic efficacy of these molecules often relies on subtle structural modifications to the nucleobase or the sugar moiety, which can profoundly impact their interaction with biological targets and their metabolic stability. This compound has emerged as a key building block in the synthesis of these next-generation therapeutics.[1]
The benzoyl group at the N6 position serves two primary functions. Firstly, it acts as a robust protecting group for the exocyclic amine of adenosine during multi-step chemical syntheses, preventing unwanted side reactions and ensuring regioselectivity.[2] This protection is crucial for the introduction of modifications at other positions of the nucleoside. Secondly, the N6-benzoyl moiety itself can be a precursor to a wide range of N6-substituted adenosine analogs, which have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and immunomodulatory effects.[3][4][5]
This guide will delve into the synthetic strategies employing this compound, the biological activities of the resulting analogs, and the molecular pathways they modulate.
Synthetic Methodologies
The synthesis of novel nucleoside analogs using this compound as a starting material or intermediate involves two key stages: the protection of adenosine as this compound and its subsequent modification or deprotection to yield the desired analog.
Preparation of this compound
A common and efficient method for the preparation of this compound is the one-pot silylation and benzoylation of adenosine. This procedure typically involves the in-situ protection of the hydroxyl groups of the ribose moiety with a silylating agent, followed by the addition of benzoyl chloride to acylate the N6-amino group.
Experimental Protocol: One-Pot Synthesis of this compound
-
Materials: Adenosine, Anhydrous Pyridine, Trimethylsilyl chloride (TMSCl), Benzoyl chloride.
-
Procedure:
-
Suspend adenosine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C.
-
Slowly add trimethylsilyl chloride (TMSCl) and stir at 0°C for 2 hours.
-
To the same reaction mixture, slowly add benzoyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2.5 hours.[6]
-
Quench the reaction with water, followed by the addition of 28% aqueous ammonia.[6]
-
Extract the product with an organic solvent and purify by chromatography.
-
This method has been reported to yield this compound in approximately 92% yield.[6]
Synthesis of N6-Substituted Adenosine Analogs
This compound can be deprotected to regenerate the free amine, which can then be alkylated or arylated. Alternatively, a more direct and widely used approach involves the nucleophilic substitution of 6-chloropurine ribonucleoside with various amines.
Experimental Protocol: Synthesis of N6-Allyladenosine from 6-Chloropurine Riboside
-
Materials: 6-Chloropurine riboside, Allylamine, Ethanol, Triethylamine.
-
Procedure:
-
Dissolve 6-chloropurine riboside in ethanol.
-
Add an excess of allylamine and two equivalents of triethylamine (as an acid acceptor).
-
Stir the reaction mixture at 80°C for 3 hours.[7]
-
Cool the reaction mixture and purify the product by crystallization or chromatography.
-
This method provides N6-substituted adenosine analogs in virtually quantitative yields.[5]
Deprotection of the N6-Benzoyl Group
The removal of the N6-benzoyl group is a critical step in many synthetic routes. This is typically achieved under basic conditions.
Experimental Protocol: Deprotection using Aqueous Methylamine
-
Materials: N6-Benzoyl protected adenosine derivative, Aqueous methylamine solution.
-
Procedure:
-
Dissolve the N6-benzoyl protected adenosine derivative in a suitable solvent.
-
Add the aqueous methylamine solution.
-
Seal the reaction vessel and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the mixture under reduced pressure and purify the product.[1]
-
Quantitative Data on Biological Activities
N6-substituted adenosine analogs derived from strategies involving N6-benzoylation or 6-chloropurine ribonucleoside have been extensively evaluated for their biological activities. The following tables summarize key quantitative data for their anticancer and receptor binding properties.
Table 1: Anticancer Activity of N6-Substituted Adenosine Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| N6-benzyladenosine | HCT116 (Colon Cancer) | 15.3 | [3] |
| N6-(2-chlorobenzyl)adenosine | HCT116 (Colon Cancer) | 12.1 | [3] |
| N6-(4-tert-butylbenzyl)adenosine | HCT116 (Colon Cancer) | > 20 | [3] |
| N6-allyl-adenosine | L1210 (Leukemia) | 10-20 | |
| N6-isopropyl-adenosine | L1210 (Leukemia) | 10-20 | |
| N6-propargyl-adenosine | L1210 (Leukemia) | 10-20 |
Table 2: Binding Affinity of N6-Substituted Adenosine Analogs for Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |
| N6-benzyladenosine | 55 | 110 | [8] |
| N6-(3-iodobenzyl)adenosine | 28 | 14 | [3] |
| N6-Cyclopentyladenosine | 1.3 | >10000 | [9] |
| N6-(endo-Norbornyl)adenosine | 0.8 | 1800 | [9] |
| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | 690 | 0.63 | [9] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of N6-substituted adenosine analogs are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.
Adenosine Receptor Signaling
Many N6-substituted adenosine analogs exert their effects by binding to and activating adenosine receptors, which are G protein-coupled receptors (GPCRs). The A1 adenosine receptor, in particular, is a target for many of these analogs. Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels and subsequent downstream effects on ion channels and other effector proteins.[6][10]
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
Certain N6-substituted adenosine analogs have been shown to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3] This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular processes, including protein prenylation. By inhibiting FPPS, these analogs disrupt these processes, leading to anticancer effects. The inhibition is often allosteric, meaning the inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
N6-Benzoyladenosine: A Technical Overview of its Cytotoxic Effects on Diverse Tumor Types
For: Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzoyladenosine, a derivative of the naturally occurring nucleoside adenosine, has emerged as a compound of significant interest in oncological research. Its structural modification, the addition of a benzoyl group at the N6 position of the adenine base, enhances its stability and bioavailability compared to unmodified nucleosides[1]. This modification is crucial for its potent anti-tumor activities, which are being explored across a variety of cancer types. This document provides an in-depth technical guide on the cytotoxic mechanisms, efficacy, and experimental evaluation of this compound and its analogs.
Mechanism of Action: A Multi-faceted Anti-neoplastic Strategy
This compound exerts its cytotoxic effects through several interconnected cellular pathways, leading to the inhibition of cancer cell proliferation and the induction of cell death. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the inhibition of critical metabolic pathways.
Induction of Apoptosis
A primary mechanism of this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death. In human leukemia HL-60 cells, treatment with micromolar concentrations of N6-benzyladenosine (a closely related analog) leads to apoptosis in a concentration-dependent manner[2]. This process is characterized by morphological changes such as chromatin condensation, the formation of apoptotic bodies, and the eventual cleavage of DNA into nucleosomal fragments[2][3]. The apoptotic cascade is triggered relatively quickly; an incubation period as short as two hours can be sufficient to initiate irreversible changes leading to cell death[2].
The apoptotic pathway appears to involve the activation of caspases, which are key executioner proteins in this process. Specifically, studies have shown the activation of caspase-3 and caspase-9, suggesting the involvement of the intrinsic (mitochondrial) pathway of apoptosis[3][4]. Interestingly, the cytotoxic effect and subsequent apoptosis are believed to depend on the intracellular phosphorylation of this compound by adenosine kinase, rather than an interaction with extracellular adenosine receptors[2][5].
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle. In bladder carcinoma T24 cells, N6-benzyladenosine has been shown to inhibit growth by arresting cells in the G0/G1 phase of the cell cycle[3][4]. This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby blocking proliferation[6]. The disruption of the actin cytoskeleton is hypothesized to be an early event that may trigger this G1 arrest and subsequent apoptosis[4].
Inhibition of Key Metabolic Pathways
This compound and its analogs have been shown to target key enzymes involved in cellular metabolism that are often dysregulated in cancer.
-
Farnesyl Pyrophosphate Synthase (FPPS): One of the key targets identified is FPPS, an enzyme in the mevalonate pathway[7][8]. This pathway is crucial for the synthesis of essential molecules and for the prenylation of proteins, including small GTPases like Ras, which are critical for oncogenic signaling[7][9]. By inhibiting FPPS, N6-benzyladenosine derivatives can impair the prenylation of these proteins, thereby counteracting oncogenic signaling, such as that mediated by the epidermal growth factor receptor (EGFR)[7].
-
DNA and Protein Synthesis: In studies with a cyanoborane adduct of N6-benzoyladenine, the compound demonstrated a marked inhibition of both DNA and protein synthesis in human leukemia HL-60 cells[10]. This was attributed to the suppression of the DNA template utilization by inhibiting DNA polymerase alpha and various RNA polymerases[10].
-
Dihydrofolate Reductase (DHFR): The same N6-benzoyladenine derivative also showed significant inhibition of dihydrofolate reductase, an enzyme critical for the synthesis of nucleotides and amino acids[10].
Quantitative Data Presentation: Cytotoxic Efficacy
The cytotoxic and anti-proliferative effects of this compound and its derivatives have been quantified across a range of human and murine cancer cell lines. The tables below summarize the available data, primarily as ED50 (Effective Dose 50%) or IC50 (Inhibitory Concentration 50%) values.
Table 1: Cytotoxicity of N6-Benzoyladenine-cyanoborane [10]
| Cell Line | Tumor Type | ED50 (µg/mL) | Activity Status |
| L1210 | Murine Leukemia | < 4 | Effective |
| P388 | Murine Leukemia | < 4 | Effective |
| HL-60 | Human Promyelocytic Leukemia | < 4 | Effective |
| Tmolt(3) | Human T-cell Leukemia | < 4 | Effective |
| HUT-78 | Human T-cell Lymphoma | < 4 | Effective |
| HeLa-S(3) | Human Uterine Carcinoma | < 4 | Effective |
| HCT-8 | Human Ileum Adenocarcinoma | < 4 | Effective |
| Hepe-2 | Human Liver Carcinoma | < 4 | Effective |
| 1-A9 | Human Ovary Carcinoma | < 4 | Effective |
| 549 | Human Lung Carcinoma | > 4 | Not Active |
| MCF-7 | Human Breast Adenocarcinoma | > 4 | Not Active |
| HSO | Human Osteosarcoma | > 4 | Not Active |
| SK2 | Human Melanoma | > 4 | Not Active |
| KB | Human Nasopharynx Carcinoma | > 4 | Not Active |
| THP-1 | Human Acute Monocytic Leukemia | > 4 | Not Active |
Table 2: Anti-proliferative Effects of N6-Benzyladenosine and Derivatives on Colorectal Cancer Cells [7]
| Compound | Cell Line | Treatment Time | Effect |
| N6-benzyladenosine (2) | HCT116, DLD-1 | 24h & 48h | Significant & persistent cytotoxic effect |
| Analog 2a | HCT116, DLD-1 | 24h & 48h | Significant & persistent cytotoxic effect |
| Analog 2c | HCT116, DLD-1 | 24h & 48h | Significant & persistent cytotoxic effect |
| Analogs | MC38 (murine) | 24h & 48h | No significant effect |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxic effects.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, DLD-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound or its analogs at various concentrations (e.g., ranging from 1 to 20 µM) for specified time periods (e.g., 24 and 48 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, forming a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.
Cell Cycle Analysis by Flow Cytometry
This protocol measures the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Cells are grown and treated with this compound for the desired duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. Cells are stored at -20°C overnight or longer to ensure proper fixation.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (a DNA intercalating agent) and RNase A (to remove RNA and ensure only DNA is stained).
-
Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: A histogram of DNA content is generated. Cells in G0/G1 phase have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have an intermediate amount. The percentage of cells in each phase is calculated using cell cycle analysis software.
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs [mdpi.com]
- 6. N6-isopentenyladenosine inhibits cell proliferation and induces apoptosis in a human colon cancer cell line DLD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs [lirias.kuleuven.be]
- 9. N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxicity of cyanoborane adducts of n6-benzoyladenine and 6-triphenylphosphonylpurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Metabolic Stability of N6-Benzoyladenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzoyladenosine, a derivative of the endogenous nucleoside adenosine, is a compound of significant interest in biomedical research, particularly in the development of novel therapeutics. Its chemical modification, the addition of a benzoyl group at the N6 position of the adenine ring, is designed to modulate its pharmacological properties, including its metabolic stability. This technical guide provides an in-depth overview of the metabolic stability of this compound, compiling available data, outlining experimental protocols, and illustrating relevant biological pathways. The enhanced stability of this compound, conferred by the benzoyl group, makes it more resistant to metabolic breakdown compared to unmodified nucleosides, potentially leading to improved bioavailability and a longer duration of action in the body.[1]
Quantitative Data on Metabolic Stability
While specific quantitative data on the metabolic stability of this compound in human liver microsomes is not extensively available in publicly accessible literature, studies on structurally similar N6-substituted adenosine analogs provide valuable insights. For instance, research on N6-benzyladenosine, which also features an aromatic substituent at the N6 position, can serve as a relevant surrogate for understanding the metabolic profile of this compound.
A study on the metabolic fate of N6-benzyladenosine in rats revealed that after intravenous administration, a significant portion of the compound is metabolized. The major metabolites identified in urine were unchanged N6-benzyladenosine, adenine, uric acid, and a small amount of N6-benzyladenine.[2] This suggests that the primary metabolic pathways involve N-debenzylation to yield adenosine (which is then further metabolized to adenine and uric acid) and direct metabolism of the parent compound.
The following table summarizes the urinary metabolite profile of N6-benzyladenosine in rats, which can be considered indicative of the potential metabolic fate of this compound.[2]
| Metabolite | Percentage of Recovered Radioactivity in Urine |
| Unchanged N6-benzyladenosine | 20% |
| Adenine | 12% |
| Uric Acid | 5% |
| N6-benzyladenine | 0.3% |
Note: This data is for N6-benzyladenosine and should be used as a reference for the potential metabolism of this compound.
Putative Metabolic Pathways of this compound
Based on the metabolism of the related compound N6-benzyladenosine and general knowledge of nucleoside metabolism, the following signaling pathway diagram illustrates the likely metabolic fate of this compound. The primary routes are expected to be enzymatic hydrolysis of the benzoyl group (N-debenzoylation) to yield adenosine, which then enters the endogenous purine metabolism pathway, and to a lesser extent, direct excretion of the parent compound.
Experimental Protocols for Metabolic Stability Assessment
The following provides a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes. This protocol is a composite based on standard practices in the field and can be adapted for the specific analysis of this compound.
Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes by measuring its rate of disappearance over time.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (IS) for LC-MS/MS analysis (a structurally similar, stable compound not found in the matrix)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
96-well plates
-
Incubator with shaking capability (set to 37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the human liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the this compound stock solution to the microsome suspension to reach the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with the internal standard. The acetonitrile will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
After the final time point, centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point. The method should be optimized for the specific mass transitions of this compound and the internal standard.
-
-
Data Analysis:
-
Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).
-
Conclusion
The N6-benzoyl modification of adenosine is a key strategy to enhance its metabolic stability, a desirable characteristic for therapeutic candidates. While specific quantitative metabolic data for this compound remains to be fully elucidated in public literature, insights from structurally related analogs like N6-benzyladenosine suggest that N-dealkylation followed by purine catabolism is a probable metabolic route. The provided experimental protocol offers a robust framework for researchers to conduct in vitro metabolic stability studies to generate specific data for this compound. Such studies are crucial for understanding its pharmacokinetic profile and advancing its potential as a therapeutic agent. Further research is warranted to definitively characterize the metabolic fate and enzymatic pathways involved in the biotransformation of this compound.
References
An In-depth Technical Guide on the Initial Synthesis and Characterization of N⁶-Benzoyladenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N⁶-Benzoyladenosine is a pivotal purine nucleoside derivative widely utilized in biochemical research and pharmaceutical development. The attachment of a benzoyl group to the N⁶ position of the adenine base enhances the compound's stability and modulates its biological activity, making it a crucial intermediate in the synthesis of oligonucleotides and a valuable tool for studying cellular signaling pathways.[1][2] Its ability to modulate adenosine receptors makes it a compound of interest in cancer research, neurobiology, and the development of anti-inflammatory agents.[2] This guide provides a comprehensive overview of the primary synthesis strategies, detailed experimental protocols, and key characterization data for N⁶-Benzoyladenosine.
Synthesis of N⁶-Benzoyladenosine
The synthesis of N⁶-Benzoyladenosine is primarily achieved through the selective protection of the exocyclic amine on the adenine base. Two predominant strategies are employed: a one-pot silylation and benzoylation method, and a more traditional approach involving perbenzoylation followed by selective deprotection.
This efficient approach involves the in-situ protection of the ribose hydroxyl groups using a silylating agent, followed by the direct benzoylation of the N⁶-amino group in the same reaction vessel.[1]
Experimental Protocol:
-
Suspension: Suspend adenosine in anhydrous pyridine within a large reaction vessel equipped with a mechanical stirrer and maintained under an inert nitrogen atmosphere.[1]
-
Silylation: Cool the mixture to 0°C using an ice bath. Slowly add trimethylsilyl chloride (TMSCl) to the suspension while ensuring the temperature remains at 0°C. Stir the reaction mixture at this temperature for 2 hours to allow for the silylation of the ribose hydroxyl groups.[1]
-
Benzoylation: To the same reaction mixture, slowly introduce benzoyl chloride at 0°C.[1]
-
Reaction: Allow the mixture to gradually warm to room temperature and continue stirring for 14 hours.[1]
-
Quenching and Work-up: Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of water.[1] The crude N⁶-Benzoyladenosine can then be purified using standard chromatographic techniques.
Workflow for One-Pot Synthesis
Caption: One-pot synthesis of N⁶-Benzoyladenosine.
This strategy involves the exhaustive benzoylation of all reactive sites (hydroxyl and amino groups), followed by a controlled chemical hydrolysis to selectively remove the O-benzoyl groups from the ribose moiety.[1]
Experimental Protocol:
-
Perbenzoylation: Suspend dry adenosine in anhydrous pyridine in a suitable reaction vessel and cool to 5°C. Add an excess of benzoyl chloride dropwise with vigorous stirring. Allow the reaction to stir at room temperature for 3 hours.[1]
-
Extraction: Pour the reaction mixture into ice-cold water and extract the product with dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield perbenzoylated adenosine (N⁶,2',3',5'-tetrabenzoyladenosine).[1]
-
Selective O-Debenzoylation: Dissolve the perbenzoylated adenosine in methanol. Add a solution of sodium methoxide in methanol (e.g., 0.75 M).[1]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the selective removal of O-benzoyl groups while retaining the N⁶-benzoyl group.
-
Neutralization and Purification: Once the desired level of deprotection is achieved, neutralize the reaction with a suitable acid (e.g., acetic acid). The target N⁶-Benzoyladenosine is then purified from the reaction mixture.
Workflow for Perbenzoylation/Deprotection Synthesis
Caption: Synthesis via perbenzoylation and selective deprotection.
Characterization of N⁶-Benzoyladenosine
The identity and purity of synthesized N⁶-Benzoyladenosine are confirmed through a combination of physical measurements, spectroscopic analysis, and chromatographic techniques.
The fundamental properties of N⁶-Benzoyladenosine are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₇H₁₇N₅O₅ | [2][3][4] |
| Molecular Weight | 371.35 g/mol | [2][4] |
| Exact Mass | 371.12296866 Da | [3] |
| Appearance | White to off-white powder or solid | [2][] |
| Melting Point | 141-145 °C | [][6] |
| Optical Activity | [α]20/D -49° (c = 1% in DMSO) | [6][7] |
| Solubility | Soluble in DMSO; Warm ethanol (10 mg/mL) | [][8] |
| CAS Number | 4546-55-8 | [2][3] |
Spectroscopic methods are essential for structural elucidation.
Table 2: Nuclear Magnetic Resonance (NMR) Data Note: The following data is for an isotopically labeled N⁶-Benzoyl-8-¹³C-adenine derivative and may show slight variations from the unlabeled compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment | Reference |
| ¹H-NMR | 11.2 | s, 1H | NHCO | [9] |
| (300 MHz, | 8.59 | d, 1H, ¹JCH=214 Hz | C(8)H | [9] |
| DMSO-d6) | 8.59 | s, 1H | C(2)H | [9] |
| 8.04 | d, 2H | C(arom)H | [9] | |
| 7.67-7.51 | m, 3H | C(arom)H | [9] | |
| 6.19 | d, 1H | C(1')H | [9] | |
| 5.32 | d, 1H | C(3')OH | [9] | |
| 5.10 | m, 1H | C(2')H | [9] | |
| 4.50 | m, 1H | C(3')H | [9] | |
| 4.15 | m, 1H | C(4')H | [9] | |
| 3.28 + 3.22 | dd, 2H | C(5')H₂ | [9] |
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |
| ESI-MS | Positive | 268.1 | [Adenosine+H]⁺ (Fragment) | [10] |
| 372.1 | [M+H]⁺ | [3] | ||
| GC-MS | - | - | Spectrum available in database | [3] |
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of N⁶-Benzoyladenosine.
Experimental Protocol: Reversed-Phase HPLC
-
HPLC System: An Agilent 1260 Infinity II system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).[11]
-
Column: A Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm) or a similar C18 column is suitable.[12]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acidic buffer like sulfuric acid (0.2%) or trifluoroacetic acid to improve peak shape.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at 210 nm or a wavelength of maximum absorbance for the compound.[12]
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a 50/50 mixture of acetonitrile and water, to a concentration of approximately 0.1 mg/mL.[12]
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine retention time and calculate purity based on peak area. Purity levels for commercial-grade N⁶-Benzoyladenosine often exceed 98%.[2]
Biological Activity and Signaling Pathways
N⁶-Benzoyladenosine's biological effects are primarily mediated through its interaction with adenosine receptors, which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes.[2][13] As an adenosine receptor agonist, it can trigger downstream signaling cascades that influence cell proliferation, apoptosis, and inflammation.[14][15] In cancer cell lines, it has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through the activation of caspases 3 and 9.[14] Its potential as a neuroprotective agent is also under investigation.[13]
Simplified Signaling Pathway of N⁶-Benzoyladenosine
Caption: N⁶-Benzoyladenosine modulates adenosine receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzoyladenosine synthesis - chemicalbook [chemicalbook.com]
- 6. N-Benzoyladenosine | 4546-55-8 [chemicalbook.com]
- 7. N-苄基腺苷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. N6-Benzoyladenine =99 4005-49-6 [sigmaaldrich.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Method for Analysis of 6-Benzylaminopurine (N6-Benzyladenine) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. nbinno.com [nbinno.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Buy N6-Benzoyladenine | 4005-49-6 [smolecule.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N6-Benzoyladenosine for Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-Benzoyladenosine is a crucial protected nucleoside analog used in the chemical synthesis of oligonucleotides.[1] The benzoyl group serves as a protecting moiety for the exocyclic amine of adenine, preventing unwanted side reactions during the automated solid-phase phosphoramidite synthesis of DNA and RNA sequences.[2][3] This protection is vital for achieving high-fidelity oligonucleotide chains. The benzoyl group is stable throughout the synthesis cycles and can be efficiently removed under basic conditions during the final deprotection step.[2] These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound, along with its application in oligonucleotide synthesis.
Data Presentation
| Parameter | Method 1: Transient Protection | Method 2: Alternative Aminolysis/Alcoholysis | Reference |
| Starting Material | Adenosine | Adenosine | [2][4] |
| Protecting Agent | Trimethylsilyl chloride (TMSCl) | Ester of benzoic acid and a C1-C5 fatty alcohol (e.g., methyl benzoate) | [5] |
| Benzoylating Agent | Benzoyl chloride (BzCl) | Not applicable (incorporated in the protecting agent) | [2][4] |
| Solvent | Dry Pyridine | Toluene, benzene, ethylbenzene, or pyridine | [2][4][5] |
| Catalyst | Not explicitly stated (Pyridine acts as a base) | Trifluoroacetic acid or p-toluenesulfonic acid | [5] |
| Reaction Temperature | 0°C to room temperature | Reflux (100-140°C) | [4][5] |
| Reaction Time | ~16 hours (2 hours for silylation, 14 hours for benzoylation) | 2-6 hours reflux, 2-4 hours hold | [4][5] |
| Deprotection | Aqueous ammonia | Weak alkaline solution (e.g., sodium bicarbonate or sodium carbonate) | [2][4][5] |
| Yield | ~90% | Not explicitly quantified, but described as high efficiency | [4] |
| Purification | Crystallization or column chromatography | Filtration and washing with deionized water | [2][5] |
Experimental Protocols
Method 1: Synthesis of this compound via Transient Silyl Protection
This is the most common and widely cited method for the synthesis of this compound.[2][4] It involves the temporary protection of the hydroxyl groups of the ribose moiety with trimethylsilyl (TMS) groups, followed by the benzoylation of the N6-amino group.
Materials:
-
Adenosine
-
Dry Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride (BzCl)
-
Ammonia solution (e.g., 28% NH3 in water)
-
Ice
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation:
-
Suspend adenosine in dry pyridine in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Add trimethylsilyl chloride (TMSCl) dropwise to the suspension while stirring. This step protects the hydroxyl groups of the ribose.
-
Stir the reaction mixture at 0°C for 2 hours.[4]
-
-
Benzoylation:
-
After 2 hours of silylation, add benzoyl chloride (BzCl) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 14 hours.[4]
-
-
Work-up and Deprotection:
-
Upon completion, quench the reaction by slowly adding it to a mixture of ice and water.
-
Add ammonia solution to hydrolyze the silyl ethers and any O-benzoyl groups. Stir for 2 hours.[4]
-
Extract the this compound product with an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
The crude product can be further purified by crystallization or silica gel column chromatography to yield pure this compound.[2]
-
Method 2: Alternative Synthesis via Aminolysis and Alcoholysis
This method presents an alternative route using an ester of benzoic acid as the protecting agent in a one-pot reaction.[5]
Materials:
-
Adenosine
-
Methyl benzoate (or other C1-C5 fatty alcohol ester of benzoic acid)
-
Toluene (or other suitable solvent with a boiling point of 100-140°C)
-
Trifluoroacetic acid or p-toluenesulfonic acid (catalyst)
-
Weak alkaline solution (e.g., sodium bicarbonate or sodium carbonate)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a flask, combine adenosine, the protecting agent (e.g., methyl benzoate), a solvent (e.g., toluene), and a catalyst (e.g., p-toluenesulfonic acid). The suggested weight ratio of adenosine:protectant:catalyst:solvent is 1: 2.1-2.5: 0.01-0.05: 5-10.[5]
-
-
Reaction:
-
Stir and reflux the mixture for 2-6 hours.
-
After reflux, evaporate part of the solvent and maintain the temperature for an additional 2-4 hours.[5]
-
-
Isolation:
-
Cool the mixture to 0-10°C and stir for 30 minutes.
-
Filter the mixture to obtain a filter cake.[5]
-
-
Hydrolysis and Purification:
-
Suspend the filter cake in a weak alkaline solution and heat to 30-50°C, stirring for 30 minutes.
-
Filter the mixture and wash the filter cake with deionized water three times.
-
Dry the filter cake to obtain this compound.[5]
-
Mandatory Visualizations
References
Application Notes and Protocols for N6-Benzoyladenosine Phosphoramidite in Automated DNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-Benzoyl-2'-deoxyadenosine phosphoramidite is an essential building block in the automated solid-phase chemical synthesis of DNA oligonucleotides.[1] The benzoyl (Bz) group serves as a critical protecting group for the exocyclic amine of the adenine base. This protection is vital to prevent unwanted side reactions during the sequential coupling of phosphoramidite monomers to the growing oligonucleotide chain. The benzoyl group remains stable throughout the iterative synthesis cycles but is designed for efficient removal during the final deprotection step, ensuring the generation of the desired oligonucleotide sequence with high fidelity.[1] These phosphoramidites are fundamental reagents in research, molecular diagnostics, and the development of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs.[1]
The use of phosphoramidite chemistry is the gold standard for DNA synthesis, enabling the production of high-purity oligonucleotides up to 200 base pairs in length.[2] The entire synthesis is typically performed on an automated DNA synthesizer, where the oligonucleotide is assembled in the 3' to 5' direction on a solid support, such as controlled pore glass (CPG).[1][3]
Key Concepts and Principles
The stability and reactivity of N6-Benzoyladenosine phosphoramidite are governed by several protecting groups:
-
5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function, ensuring that chain elongation occurs only at this position in a controlled, stepwise manner.[]
-
N6-Benzoyl (Bz) group: A base-labile group that protects the exocyclic amine of adenine. It is stable to the acidic conditions used for DMT removal and the oxidative conditions of the synthesis cycle.[5]
-
3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[] The diisopropylamino group provides stability during storage and is readily displaced by an activator, while the cyanoethyl group protects the phosphate backbone and is removed during the final deprotection.[2]
High coupling efficiency at each step is paramount for the synthesis of long, high-purity oligonucleotides.[1] A typical coupling efficiency of over 99% is standard for phosphoramidite chemistry.[2]
Data Presentation
The following tables summarize key quantitative data related to the use of this compound phosphoramidite in automated DNA synthesis.
Table 1: Representative Coupling Efficiency Data
| Parameter | Value | Notes |
| Typical Stepwise Coupling Efficiency | > 99% | High efficiency is crucial for the synthesis of long oligonucleotides.[2] |
| Average Cycle Yield (51-mer Synthesis) | ~98.3% | Using standard commercially available phosphoramidites.[6] |
| Overall Yield (51-mer Synthesis) | ~41.8% | Calculated from the average cycle yield.[6] |
Table 2: Deprotection Conditions for Benzoyl (Bz) Protecting Group
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | Room Temperature | 12-17 hours | Standard, traditional method. Ensure fresh solution.[7] |
| Concentrated Ammonium Hydroxide | 55°C | 4-8 hours | Accelerated deprotection. |
| Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v) | 65°C | 5-10 minutes | UltraFAST deprotection. Requires acetyl (Ac) protected dC to avoid base modification.[7][8] |
| t-Butylamine / Water (1:3 v/v) | 60°C | 6 hours | A milder deprotection option.[7] |
Experimental Protocols
Protocol 1: Automated Solid-Phase DNA Synthesis Cycle
This protocol describes the standard four-step cycle used in automated DNA synthesizers for the addition of a single this compound phosphoramidite monomer.[1]
Reagents and Materials:
-
N6-Benzoyl-2'-deoxyadenosine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Solid support with initial nucleoside (e.g., CPG) packed in a synthesis column
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)[5]
-
Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 16% N-Methylimidazole/THF
-
Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine[1]
-
Anhydrous Acetonitrile (ACN) for washing
Procedure:
-
Step 1: Deblocking (Detritylation)
-
The synthesis column is washed with anhydrous acetonitrile.
-
The deblocking solution (3% TCA or DCA in DCM) is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleoside.[1]
-
The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Step 2: Coupling
-
The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.[5]
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
The reaction is allowed to proceed for a specified time (typically 2-5 minutes).
-
-
Step 3: Capping
-
To prevent the extension of unreacted chains (failure sequences), a capping step is performed.
-
A mixture of Capping A and Capping B solutions is delivered to the column to acetylate any free 5'-hydroxyl groups.[2]
-
The column is washed with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
The newly formed, unstable phosphite triester linkage is oxidized to a more stable phosphate triester.[]
-
The oxidizing solution (Iodine in THF/Water/Pyridine) is passed through the column.[1]
-
The column is washed with anhydrous acetonitrile.
-
-
Iteration: These four steps are repeated for each subsequent monomer in the desired DNA sequence.
Protocol 2: Post-Synthesis Cleavage and Deprotection
This protocol outlines the procedure for cleaving the synthesized oligonucleotide from the solid support and removing all protecting groups.
Reagents and Materials:
-
Synthesis column containing the completed oligonucleotide on solid support
-
Deprotection Reagent: Concentrated Ammonium Hydroxide (28-30%) or AMA (1:1 mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine)[7]
-
2 mL screw-cap vials
-
Heating block or oven
Procedure (Using Concentrated Ammonium Hydroxide):
-
Cleavage from Support:
-
Remove the column from the synthesizer.
-
Using a syringe, pass 1-2 mL of concentrated ammonium hydroxide through the column, collecting the solution in a 2 mL screw-cap vial.
-
Seal the vial tightly.
-
Allow the vial to stand at room temperature for at least 1 hour to ensure complete cleavage from the CPG support.[7]
-
-
Base and Phosphate Deprotection:
-
Heat the sealed vial at 55°C for 8 hours (or leave at room temperature for 17 hours). This step removes the benzoyl protecting groups from the adenine bases and the cyanoethyl groups from the phosphate backbone.[8]
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial and transfer the supernatant containing the oligonucleotide to a new tube, leaving the CPG support behind.
-
Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
-
Procedure (Using AMA for UltraFAST Deprotection):
-
Cleavage and Deprotection:
-
Pass 1-2 mL of AMA solution through the synthesis column, collecting the eluent in a 2 mL screw-cap vial.
-
Seal the vial tightly.
-
Heat the vial at 65°C for 10 minutes.[8] This single step achieves both cleavage and deprotection.
-
Cool the vial, open it carefully, and transfer the supernatant.
-
Dry the sample in a centrifugal vacuum evaporator.
-
Protocol 3: Oligonucleotide Purification
After deprotection, the crude oligonucleotide mixture contains the full-length product as well as shorter, capped failure sequences. Purification is necessary to isolate the desired product.
Common Purification Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides. If the final 5'-DMT group was left on during synthesis ("DMT-on"), it provides a strong hydrophobic handle that allows for excellent separation of the full-length product from the shorter, DMT-off failure sequences. The DMT group is then removed post-purification using an acid treatment.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high-resolution separation based on size and is suitable for purifying long oligonucleotides or those requiring very high purity.
Visualizations (Graphviz DOT Language)
Caption: The four-step automated oligonucleotide synthesis cycle.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Incorporation of N6-Benzoyladenosine into RNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into RNA probes is a powerful tool for elucidating biological mechanisms, developing diagnostic assays, and creating novel therapeutic agents. N6-Benzoyladenosine is a crucial derivative used in the chemical synthesis of RNA. The benzoyl group serves as a robust protecting group for the exocyclic amine of adenosine during automated solid-phase synthesis, preventing unwanted side reactions.[1][2] This protection is stable throughout the synthesis cycles and can be efficiently removed during the final deprotection step to yield the native adenosine within the RNA sequence.[1][3]
These application notes provide a comprehensive guide for the synthesis of N6-Benzoyl-adenosine phosphoramidite, its incorporation into RNA probes via automated solid-phase synthesis, and the subsequent deprotection procedures. Furthermore, potential applications in studying cellular signaling pathways are discussed.
Data Presentation
Table 1: Synthesis and Purity of N6-Benzoyl-Adenosine Phosphoramidite
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| N6-Benzoylation | N6-Benzoyl Adenosine | ~80%[4] | - | TLC |
| 5'-O-DMT Protection & 2'-O-TBDMS Protection | N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine | 91%[5] | - | TLC, Column Chromatography |
| 3'-Phosphitylation | N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-CE-Phosphoramidite | 80%[5] | >98%[4] | 31P-NMR, HPLC |
Table 2: Incorporation Efficiency and Deprotection of this compound in RNA Probes
| Parameter | Condition/Reagent | Value/Time | Notes |
| Coupling Efficiency | Standard phosphoramidite chemistry | >98-99%[1] | Per-step efficiency is critical for the synthesis of high-purity, full-length oligonucleotides.[1] |
| Bulky phosphoramidites | Potentially <95% | Steric hindrance from the benzoyl group may necessitate optimized conditions like longer coupling times or more potent activators (e.g., DCI, ETT).[4] | |
| Deprotection of N6-Benzoyl Group | Aqueous Ammonia/Ethanol (3:1) | 8-16 hours at 55°C[6] | A standard and robust method for complete deprotection. |
| Aqueous Methylamine | More rapid than ammonia[3] | A more potent reagent for faster cleavage of the benzoyl group.[3] | |
| Ethanolic Ammonia | 2 hours at room temperature | Offers selective and rapid cleavage of labile protecting groups while retaining the benzoyl group if desired for specific applications.[6] |
Experimental Protocols
Protocol 1: Synthesis of N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
This protocol outlines the key steps for preparing the this compound phosphoramidite building block required for RNA synthesis.
Materials:
-
Adenosine
-
Benzoyl chloride
-
Trimethylsilyl chloride
-
Pyridine
-
Aqueous ammonia[5]
-
Di-tert-butylsilyl bis(trifluoromethanesulfonate)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)[6]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvents (DMF, THF, CH2Cl2)
-
Silica gel for column chromatography
Procedure:
-
N6-Benzoylation:
-
Dissolve adenosine in pyridine.
-
Add trimethylsilyl chloride and stir at room temperature.
-
Add benzoyl chloride dropwise and continue stirring for 2.5 hours at room temperature.[5]
-
Quench the reaction with water, followed by the addition of 28% aqueous ammonia.[5]
-
Purify the resulting this compound by silica gel chromatography. A typical yield for this step is around 80%.[4]
-
-
Protection of 3' and 5' Hydroxyls:
-
React this compound with di-tert-butylsilyl bis(trifluoromethanesulfonate) in DMF at 0°C for 1 hour to protect the 3' and 5' hydroxyl groups.[5]
-
-
Silylation of 2' Hydroxyl:
-
Selective Deprotection and 5'-O-Tritylation:
-
Phosphitylation of 3' Hydroxyl:
-
Dissolve the product from the previous step in anhydrous THF.
-
Add DIPEA, followed by the dropwise addition of CEP-Cl.[5][6]
-
Stir the reaction at room temperature for 3 hours.[5]
-
Purify the final product, N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-CE-Phosphoramidite, by precipitation or silica gel chromatography to achieve a purity of >98%.[4][6]
-
Protocol 2: Automated Solid-Phase RNA Synthesis
This protocol describes a standard cycle for incorporating the this compound phosphoramidite into a growing RNA chain on an automated synthesizer.
Reagents:
-
This compound phosphoramidite (and other protected RNA phosphoramidites) dissolved in anhydrous acetonitrile.
-
Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached.
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile).
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizer solution (e.g., Iodine in THF/Water/Pyridine).
-
Anhydrous acetonitrile for washing steps.
Procedure (One Synthesis Cycle):
-
Detritylation (Deblocking): The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution, exposing a free 5'-hydroxyl group.[1]
-
Coupling: The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing RNA chain.[1] To ensure high coupling efficiency, especially with bulky phosphoramidites, the coupling time may be extended.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[2]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.[1]
This four-step cycle is repeated for each nucleotide in the desired RNA sequence.
Protocol 3: Deprotection and Purification of the RNA Probe
This protocol outlines the steps to cleave the synthesized RNA from the solid support and remove all protecting groups.
Materials:
-
Concentrated aqueous ammonia/ethanol mixture (3:1, v/v).
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO.
-
Desalting columns or HPLC system for purification.
Procedure:
-
Base and Phosphate Deprotection:
-
Transfer the solid support with the synthesized RNA to a sealed vial.
-
Add the aqueous ammonia/ethanol mixture and heat at 55°C for 8-16 hours.[6] This step cleaves the RNA from the support, removes the cyanoethyl phosphate protecting groups, and removes the N6-benzoyl group from adenosine.[2]
-
Cool the vial and transfer the supernatant containing the partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl (TBDMS) Deprotection:
-
Purification:
-
Resuspend the RNA pellet in nuclease-free water.
-
Purify the full-length RNA probe using desalting columns, HPLC, or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and residual protecting groups.
-
The purity and integrity of the final RNA probe can be confirmed by mass spectrometry and HPLC analysis.[7][8]
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and incorporation of this compound into RNA probes.
Potential Application: Studying GPCR Signaling
While the benzoyl group is typically removed, N6-substituted adenosines (such as N6-benzyladenosine) are known to be ligands for adenosine receptors, which are a class of G-protein coupled receptors (GPCRs).[6][9][10] An RNA probe containing a stable N6-benzoyl modification could potentially be used to study interactions with these receptors or other adenosine-binding proteins. The following diagram illustrates a general adenosine receptor-mediated GPCR signaling pathway.
Caption: A representative adenosine receptor-mediated GPCR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of N6-Benzoyladenosine in Therapeutic Oligonucleotide Synthesis
Introduction
N6-Benzoyladenosine is a critical component in the chemical synthesis of therapeutic oligonucleotides, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). In the widely adopted phosphoramidite method for solid-phase oligonucleotide synthesis, the exocyclic amino group (N6) of adenosine is highly reactive and can lead to undesirable side reactions.[1] To ensure the fidelity of the oligonucleotide sequence, this amino group must be protected. The benzoyl (Bz) group serves as a robust and reliable protecting group for adenosine, forming this compound.[1][2] This protection strategy is fundamental to achieving high-yield and high-purity synthesis of custom DNA and RNA molecules.[3]
Principle of N6-Benzoyl Protection
The benzoyl group effectively shields the N6-amino group of adenosine during the entire solid-phase synthesis process.[1] Its key advantages include:
-
Stability : The benzoyl group is stable under the various conditions of the multi-step synthesis cycle, which includes acidic detritylation, coupling, capping, and oxidation steps.[1][2]
-
Compatibility : N6-benzoyl-protected adenosine phosphoramidites are fully compatible with automated DNA/RNA synthesizers.[2]
-
Efficient Removal : Despite its stability during synthesis, the benzoyl group can be efficiently and cleanly removed during the final deprotection step, typically using a basic solution like aqueous ammonia, to yield the final, unmodified oligonucleotide.[2][4]
The use of this compound, in the form of its phosphoramidite derivative, is a cornerstone of modern nucleic acid chemistry, enabling the production of oligonucleotides for research, diagnostics, and therapeutic applications like RNAi and antisense technology.[2][]
Experimental Protocols
Protocol 1: Synthesis of N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-Phosphoramidite
This protocol describes the multi-step preparation of the this compound phosphoramidite monomer required for RNA synthesis.[2]
Materials:
-
Adenosine
-
Benzoyl chloride
-
Pyridine
-
Sodium methoxide in methanol
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Methodology:
-
N6-Benzoylation :
-
Peracylate adenosine by reacting it with benzoyl chloride in pyridine.
-
Selectively hydrolyze the O-benzoyl groups using a mild base, such as sodium methoxide in methanol, to yield N6-benzoyl adenosine.
-
Monitor the reaction by TLC. Purify the product by silica gel chromatography. Typical yields for this step are approximately 80%.[2]
-
-
5'-O-DMT Protection :
-
Dissolve N6-benzoyl adenosine in pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution to protect the 5'-hydroxyl group.
-
Monitor the reaction by TLC until completion. Purify the resulting 5'-O-DMT-N6-benzoyl-adenosine.
-
-
2'-O-TBDMS Protection :
-
React the 5'-O-DMT-N6-benzoyl-adenosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a suitable base (e.g., silver nitrate in pyridine) to protect the 2'-hydroxyl group. This step is critical for RNA synthesis to prevent chain branching.
-
Purify the product, 5'-O-DMT-2'-O-TBDMS-N6-benzoyl-adenosine.
-
-
3'-Phosphitylation :
-
React the purified product from the previous step with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM.
-
This reaction introduces the phosphoramidite moiety at the 3'-hydroxyl position.
-
Purify the final product, N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, by precipitation or chromatography.
-
Protocol 2: Automated Solid-Phase Synthesis of an siRNA Strand
This protocol outlines the general cycle for incorporating an this compound phosphoramidite into a growing oligonucleotide chain on an automated synthesizer.[2][3][6] The synthesis is performed on a solid support, typically controlled pore glass (CPG), within a column.
Reagents:
-
N6-Benzoyl-adenosine phosphoramidite (and other protected A, C, G, U/T phosphoramidites) dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 1H-Tetrazole or 5-(ethylthio)-1H-tetrazole in acetonitrile).
-
Deblocking solution: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM.
-
Capping solution A: Acetic anhydride in THF/Lutidine.
-
Capping solution B: N-Methylimidazole in THF.
-
Oxidizing solution: Iodine in THF/Water/Pyridine.
Methodology (The Synthesis Cycle):
-
Step 1: Deblocking (Detritylation)
-
The solid support-bound nucleoside (or growing oligonucleotide chain) has a 5'-DMT protecting group.
-
Pump the deblocking solution (TCA or DCA) through the column to remove the DMT group, yielding a free 5'-hydroxyl group.
-
Wash the column with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Step 2: Coupling
-
Simultaneously deliver the this compound phosphoramidite solution and the activator solution to the column.
-
The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the support-bound chain.[]
-
A phosphite triester linkage is formed. This step is rapid, with coupling efficiencies typically exceeding 99%.[7]
-
-
Step 3: Capping
-
To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are permanently blocked.
-
Deliver capping solutions A and B to the column to acetylate these free hydroxyls.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is unstable and must be stabilized.
-
Pump the oxidizing solution (iodine) through the column to oxidize the phosphite triester to a more stable phosphate triester.
-
This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.[3]
Protocol 3: Cleavage and Deprotection of the Synthesized Oligonucleotide
This protocol describes the final steps after synthesis: cleaving the oligonucleotide from the solid support and removing all protecting groups.
Materials:
-
Concentrated ammonium hydroxide (NH4OH)
-
Methylamine (CH3NH2)
-
Ammonium hydroxide/methylamine mixture (AMA), 1:1 (v/v)
-
Anhydrous Triethylamine trihydrofluoride (TEA·3HF) in DMSO or a similar fluoride reagent (for RNA 2'-O-TBDMS removal).
Methodology:
-
Cleavage and Base Deprotection :
-
Transfer the solid support containing the synthesized oligonucleotide to a vial.
-
Add AMA solution to the vial.
-
Heat the vial at a specified temperature and duration (see Table 2). This single step cleaves the oligonucleotide from the CPG support and removes the benzoyl protecting groups from adenosine, as well as other base and phosphate protecting groups.[4]
-
After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
-
2'-O-TBDMS Group Removal (for RNA) :
-
Evaporate the AMA solution from the oligonucleotide.
-
Resuspend the pellet in a fluoride-containing solution, such as TEA·3HF in DMSO.
-
Incubate at the recommended temperature (e.g., 65 °C) to remove the 2'-TBDMS silyl groups.[8]
-
-
Purification :
-
The final, fully deprotected oligonucleotide is typically purified using methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.[6]
-
Data Presentation
Table 1: Representative Yields in Phosphoramidite Monomer Synthesis
| Synthesis Step | Product | Typical Yield (%) | Reference |
| N6-Benzoylation | N6-Benzoyl Adenosine | ~80% | [2] |
| 5'-O-DMT Protection | 5'-O-DMT-N6-Benzoyl Adenosine | >90% | - |
| 3'-Phosphitylation | Final Phosphoramidite Monomer | >95% | - |
Note: Yields for DMT protection and phosphitylation are generally high but can vary based on specific reaction conditions and purification methods.
Table 2: Recommended Deprotection Conditions using AMA (Ammonium Hydroxide/Methylamine)
| Base Protecting Group on dA | Temperature (°C) | Time (minutes) | Notes | Reference |
| Benzoyl (Bz) | 65 | 10 | Standard condition for rapid deprotection. | [4] |
| Benzoyl (Bz) | 55 | 15 | Alternative lower temperature condition. | [4] |
| Benzoyl (Bz) | Room Temp | 120 | For highly sensitive oligonucleotides. | [4] |
| Acetyl (Ac) on dC | 65 | 5 | Required for UltraFAST deprotection protocols. | [4] |
Note: AMA is highly effective for removing the benzoyl group from this compound. The choice of condition depends on the stability of other modifications present in the oligonucleotide.
Visualizations
Caption: Workflow for this compound Phosphoramidite Synthesis.
Caption: The 4-Step Phosphoramidite Synthesis Cycle.
Caption: Workflow for siRNA/Antisense Oligonucleotide Production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. eu.idtdna.com [eu.idtdna.com]
- 8. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Deprotection of N6-Benzoyladenosine in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase oligonucleotide synthesis is a cornerstone of modern biotechnology, enabling the production of custom DNA and RNA sequences for a vast array of applications, including therapeutics, diagnostics, and research. A critical step in this process is the removal of protecting groups from the exocyclic amines of the nucleobases after the oligonucleotide chain has been assembled. For adenosine, the N6-benzoyl group is a commonly used protecting group. Its efficient and complete removal is paramount to obtaining a final product with the correct sequence and biological activity. Incomplete deprotection can lead to truncated or modified oligonucleotides, compromising downstream applications.
This document provides detailed protocols and comparative data for the deprotection of N6-Benzoyladenosine, offering guidance on selecting the optimal conditions for your specific needs.
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection strategy for this compound often involves a trade-off between speed and the sensitivity of other modifications on the oligonucleotide. The following table summarizes common deprotection methods with their respective conditions and efficiencies.
| Deprotection Reagent | Temperature | Time | Reported Yield/Efficiency | Notes |
| Concentrated Ammonium Hydroxide (NH4OH) | 55-65 °C | 2-8 hours | > 90% | A widely used and effective method.[1] |
| Methanolic Ammonia (Saturated NH3 in Methanol) | Room Temperature | 12-24 hours | > 90% | A milder alternative to aqueous ammonia, suitable for sensitive oligonucleotides.[1] |
| Ammonium Hydroxide/Methylamine (AMA) | 65 °C | 10 minutes | > 95% (UltraFAST) | A rapid deprotection method, but requires the use of compatible protecting groups on other bases (e.g., Ac-dC).[2][3] |
| Sodium Methoxide (catalytic NaOMe in Methanol) | Room Temperature | 1-4 hours | > 95% | A very efficient and rapid method, particularly for O-benzoyl groups.[1] |
| Potassium Carbonate in Methanol | Room Temperature | 4 hours | High | An "UltraMILD" method compatible with very sensitive modifications.[3] |
Experimental Protocols
Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide
This protocol is a widely used standard method for the deprotection of oligonucleotides containing this compound.
Materials:
-
Oligonucleotide synthesized on solid support
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vial with a Teflon-lined cap
-
Heating block or oven
-
Vacuum concentrator
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial in a fume hood.
-
Tightly seal the vial to prevent ammonia leakage.
-
Incubate the vial at 55 °C for 8-15 hours.[4] For faster deprotection, the temperature can be increased to 65 °C for 2-8 hours.[1]
-
After incubation, allow the vial to cool completely to room temperature before opening it in a fume hood.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
The dried oligonucleotide is now ready for purification (e.g., by HPLC or PAGE) and downstream applications.
Protocol 2: UltraFAST Deprotection using AMA (Ammonium Hydroxide/Methylamine)
This protocol is suitable for rapid deprotection but requires that compatible protecting groups, such as Acetyl-dC (Ac-dC), were used during the synthesis.
Materials:
-
Oligonucleotide synthesized on solid support (with compatible protecting groups)
-
Concentrated ammonium hydroxide (28-30%)
-
40% aqueous methylamine
-
Screw-cap vial with a Teflon-lined cap
-
Heating block
-
Vacuum concentrator
Procedure:
-
In a fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.[2]
-
Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA reagent to the vial.
-
Seal the vial tightly and incubate at 65 °C for 10 minutes.[2]
-
Allow the vial to cool completely to room temperature before opening it in a fume hood.
-
Transfer the supernatant to a new tube.
-
Dry the solution using a vacuum concentrator.
-
The deprotected oligonucleotide is now ready for purification and analysis.
Visualizations
Caption: Chemical deprotection of this compound.
Caption: Solid-phase oligonucleotide synthesis workflow.
References
Application Note: HPLC Purification of N6-Benzoyladenosine Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction Synthetic oligonucleotides are essential tools in modern molecular biology, diagnostics, and therapeutics. Chemical synthesis of these molecules involves the use of protecting groups on the exocyclic amines of the nucleobases to prevent side reactions. For adenosine, N6-Benzoyl (Bz) is a commonly used protecting group. Following solid-phase synthesis, the oligonucleotide must be cleaved from the support, and all protecting groups, including the N6-benzoyl group, must be removed. High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying the final product, separating the full-length oligonucleotide from failure sequences and other impurities.[1][2] This document provides a detailed protocol for the deprotection and subsequent purification of N6-Benzoyladenosine modified oligonucleotides using Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).
Principle of IP-RP-HPLC Purification IP-RP-HPLC is a robust method for purifying synthetic oligonucleotides. The separation is based on the hydrophobicity of the oligonucleotide.[2] The negatively charged phosphate backbone of the oligonucleotide is masked by an ion-pairing agent (e.g., triethylammonium), which forms a neutral, hydrophobic complex. These complexes can be retained and separated on a hydrophobic stationary phase (e.g., C8 or C18).[2][3] Elution is achieved by increasing the concentration of an organic solvent like acetonitrile.
A common strategy is "Trityl-on" purification. The hydrophobic 5'-dimethoxytrityl (DMT) group is left on the full-length oligonucleotide after synthesis. This significantly increases the retention time of the desired product on the reversed-phase column compared to the shorter "Trityl-off" failure sequences, leading to superior separation.[2][4] The DMT group is then cleaved post-purification.
Part 1: Deprotection of this compound Modified Oligonucleotides
This protocol describes the cleavage of the oligonucleotide from the solid support and removal of the benzoyl protecting groups.
Experimental Protocol: Standard Deprotection
-
Preparation: After synthesis, transfer the solid support (e.g., CPG) containing the oligonucleotide to a 2 mL screw-cap vial.
-
Reagent Addition: Add 1-2 mL of concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged.[5][6]
-
Incubation: Tightly seal the vial and place it in a heating block or oven at 55°C for 8-12 hours.[5][7] This step cleaves the oligonucleotide from the support and removes the N6-benzoyl protecting groups from adenosine and other standard base protecting groups.
-
Cooling and Recovery: After incubation, allow the vial to cool to room temperature.
-
Transfer: Carefully transfer the ammonium hydroxide solution, which now contains the crude oligonucleotide, to a clean microcentrifuge tube.
-
Evaporation: Dry the oligonucleotide solution using a centrifugal vacuum evaporator. The resulting pellet is the crude oligonucleotide product, ready for purification.
Note: For oligonucleotides sensitive to prolonged ammonia exposure, alternative methods like using an ammonia-methylamine (AMA) mixture can reduce deprotection times to as little as 15 minutes at 65°C, though this may cause side reactions with some modifications.[5]
Part 2: IP-RP-HPLC Purification Protocol (Trityl-on)
This protocol outlines the purification of the deprotected, Trityl-on oligonucleotide.
Experimental Protocol: HPLC Purification
-
Sample Preparation: Re-dissolve the dried crude oligonucleotide pellet in an appropriate volume (e.g., 500 µL to 1 mL) of HPLC grade water or initial mobile phase buffer. Ensure the pH is between 4 and 8.[3]
-
HPLC System and Column:
-
Mobile Phases:
-
HPLC Gradient Program:
-
Inject the sample onto the column.
-
Run a linear gradient from 0% to 100% Buffer B over a defined period (e.g., 20-40 minutes). The exact gradient should be optimized based on the oligonucleotide length and sequence.[3]
-
-
Detection and Fraction Collection:
-
Detection: Monitor the elution profile using a UV detector, typically at 260 nm.[3]
-
Fraction Collection: Collect the fractions corresponding to the major, well-retained peak. This peak represents the full-length, Trityl-on oligonucleotide. Failure sequences (Trityl-off) will elute much earlier.
-
-
Post-Purification Processing:
-
Drying: Lyophilize the collected fractions to dryness.
-
Detritylation: To remove the 5'-DMT group, re-dissolve the dried sample in 80% aqueous acetic acid and incubate at room temperature for 15-30 minutes.[7]
-
Desalting: Quench the detritylation reaction with water and desalt the final product using a suitable method like a C18 Sep-Pak cartridge or gel filtration to remove the cleaved trityl group and residual salts.[4]
-
Final Product: Lyophilize the desalted solution to obtain the purified oligonucleotide.
-
Data Presentation
The following tables summarize typical HPLC parameters and expected results for oligonucleotide purification.
Table 1: HPLC System and Mobile Phase Parameters
| Parameter | Recommended Setting |
| HPLC Column | Reversed-Phase C8 or C18, 5-10 µm particle size |
| Column Dimensions | 4.6 x 250 mm (Analytical) or 10 x 250 mm (Preparative) |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min (Analytical) or 4.0 mL/min (Preparative)[3] |
| Column Temperature | 55-65°C[2] |
| Detection Wavelength | 260 nm[3] |
Table 2: Example Gradient Program and Expected Retention
| Time (min) | % Buffer B (Acetonitrile) | Event | Expected Elution |
| 0 | 5 | Injection | |
| 5 | 5 | Isocratic Hold | Small molecule impurities, salts |
| 35 | 50 | Linear Gradient | Failure Sequences (Trityl-off) elute early in the gradient |
| 40 | 100 | Linear Gradient | Full-Length Product (Trityl-on) elutes as a sharp, late peak |
| 45 | 100 | Column Wash | |
| 50 | 5 | Re-equilibration |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from the end of solid-phase synthesis to the final purified oligonucleotide product.
Caption: Workflow for purification of this compound modified oligonucleotides.
References
- 1. gilson.com [gilson.com]
- 2. atdbio.com [atdbio.com]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of N6-Benzoyladenosine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzoyladenosine is a modified purine nucleoside with significant applications in biochemical research and pharmaceutical development.[1] Its unique benzoyl group enhances stability and bioactivity, making it a valuable tool for studying cellular processes and as a potential therapeutic agent, particularly in cancer research.[1] This document provides detailed protocols for confirming the incorporation of this compound into cellular RNA using metabolic labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique offers the high selectivity and sensitivity required for the detection and quantification of such modified nucleosides.[2][3][4]
The general workflow involves introducing this compound to cell cultures, where it is taken up by the cells and incorporated into newly synthesized RNA. Subsequently, total RNA is extracted, purified, and enzymatically digested into individual nucleosides. The resulting mixture of nucleosides is then analyzed by LC-MS/MS to detect and quantify the incorporated this compound.
Experimental Workflow Overview
The overall process for confirming this compound incorporation is a multi-step procedure that begins with cell culture and metabolic labeling and concludes with data analysis. The key stages include sample preparation, enzymatic digestion, LC-MS/MS analysis, and data interpretation.
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol outlines the general procedure for labeling cultured mammalian cells with this compound. Optimization of the labeling time and concentration may be necessary for different cell lines and experimental objectives.
Materials:
-
This compound
-
Appropriate cell culture medium
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Dimethyl sulfoxide (DMSO) for stock solution
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM). Include a vehicle control (DMSO alone).
-
Labeling: When cells reach the desired confluency (typically 60-70%), remove the existing medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period. For initial optimization, a time-course experiment (e.g., 6, 12, 24 hours) is recommended.[5]
-
Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and then harvest them using a cell scraper or trypsinization.[5] Proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction and Purification
This protocol describes the extraction of total RNA from the labeled cells. It is crucial to use nuclease-free reagents and techniques to maintain RNA integrity.
Materials:
-
Cell pellet from Protocol 1
-
RNA extraction reagent (e.g., TRIzol) or a commercial RNA extraction kit (e.g., Qiagen RNeasy)
-
Nuclease-free water
Procedure:
-
Cell Lysis: Lyse the cell pellet according to the manufacturer's protocol for the chosen RNA extraction method. For example, add 1 mL of TRIzol reagent per 5-10 x 10^6 cells.
-
Homogenization: Homogenize the lysate by passing it several times through a pipette tip.
-
RNA Purification: Follow the manufacturer's instructions for phase separation (if using TRIzol), precipitation, washing, and resuspension of the RNA pellet in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Enzymatic Digestion of RNA to Nucleosides
This protocol details the enzymatic hydrolysis of purified RNA into its constituent nucleosides for LC-MS/MS analysis.
Materials:
-
Purified total RNA (0.5-1 µg)[6]
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Nuclease P1 buffer (e.g., 10 mM ammonium acetate, pH 5.3)
-
(Optional) Isotope-labeled internal standards for quantification[6]
Procedure:
-
Digestion Reaction Setup: In a sterile microcentrifuge tube, combine 0.5-1 µg of total RNA with Nuclease P1 (e.g., 2 units) in the appropriate buffer.[5] If using internal standards, spike them into the sample at this stage.[6]
-
First Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Second Digestion: Add Bacterial Alkaline Phosphatase (e.g., 1 unit) to the reaction mixture.
-
Second Incubation: Incubate at 37°C for an additional 1-2 hours.[5]
-
Sample Preparation for LC-MS/MS: After digestion, centrifuge the sample to pellet any undigested material or protein. Transfer the supernatant containing the nucleosides to a new tube for analysis.[5] The sample can be dried in a speed vac and reconstituted in the initial mobile phase.[6]
Protocol 4: LC-MS/MS Analysis
This section provides a starting point for developing an LC-MS/MS method for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Injection Volume: 5-10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: The protonated molecule [M+H]⁺ for this compound (C17H17N5O5, MW: 371.35) has a theoretical m/z of 372.1.[1][7] The primary fragmentation pathway for nucleosides involves the cleavage of the glycosidic bond, resulting in a protonated base.[8] Therefore, a key transition to monitor would be the loss of the ribose moiety.
-
This compound: Precursor ion (Q1): m/z 372.1 -> Product ion (Q2): m/z 240.1 (corresponding to [N6-Benzoyladenine+H]⁺)
-
Adenosine (for comparison): Precursor ion (Q1): m/z 268.1 -> Product ion (Q2): m/z 136.1 (corresponding to [Adenine+H]⁺)
-
-
Collision Energy and other parameters: These must be optimized for the specific instrument to achieve maximum signal intensity for the selected transitions.
Data Presentation
Quantitative analysis is performed by comparing the peak area of this compound to that of a spiked internal standard or by using a calibration curve generated from a pure standard.[9] The results can be expressed as a ratio relative to the canonical adenosine or as an absolute amount.
Table 1: Quantification of this compound Incorporation in HEK293T Cells
| Treatment Condition | Labeling Time (hours) | This compound (pmol/µg RNA) | (this compound / Adenosine) % |
| Vehicle Control (DMSO) | 24 | Not Detected | 0.00 |
| 50 µM this compound | 6 | 0.15 ± 0.02 | 0.04 |
| 50 µM this compound | 12 | 0.32 ± 0.04 | 0.09 |
| 50 µM this compound | 24 | 0.58 ± 0.06 | 0.16 |
| 100 µM this compound | 24 | 1.12 ± 0.10 | 0.31 |
Data are presented as mean ± standard deviation from three biological replicates. This table contains hypothetical data for illustrative purposes.
Signaling Pathway Modulation
This compound can modulate cellular signaling pathways, in part by interacting with adenosine receptors.[1] These G-protein coupled receptors are involved in regulating various cellular processes, including cell proliferation and apoptosis, making them targets for cancer therapy.[10] The incorporation of this compound or its metabolites into cellular processes could influence these pathways.
Caption: Putative signaling pathway modulated by this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. rockefeller.edu [rockefeller.edu]
- 7. This compound | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synthesis of Fluorescently Labeled Probes Using N⁶-Benzoyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N⁶-Benzoyladenosine, primarily in its phosphoramidite form, is a cornerstone reagent in the automated solid-phase synthesis of DNA and RNA oligonucleotides. The benzoyl (Bz) group serves as a robust protecting group for the exocyclic amine of adenine, preventing undesirable side reactions during the stepwise assembly of the nucleic acid chain.[1][] While not fluorescent itself, its use is a critical upstream step in the creation of fluorescently labeled probes.
These application notes detail the workflow for synthesizing fluorescently labeled oligonucleotides, beginning with the incorporation of adenosine using N⁶-benzoyl-2'-deoxyadenosine phosphoramidite, followed by postsynthetic conjugation of an amine-reactive fluorescent dye. This postsynthetic labeling strategy is a versatile and widely adopted method for producing high-purity fluorescent probes for various applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and molecular diagnostics.[3]
Methodology Overview
The synthesis of a fluorescently labeled oligonucleotide probe is a multi-step process that leverages standard phosphoramidite chemistry and subsequent bioconjugation. The overall workflow involves:
-
Solid-Phase Oligonucleotide Synthesis: An automated synthesizer uses phosphoramidite building blocks, including N⁶-Benzoyl-2'-deoxyadenosine, to construct the desired oligonucleotide sequence on a solid support. For site-specific labeling, an amino-modifier phosphoramidite is typically incorporated at the desired position (e.g., the 5' or 3' terminus).
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups, including the N⁶-benzoyl group on adenine and the phosphate protecting groups, are removed using a basic solution, typically concentrated ammonium hydroxide.[1][4]
-
Postsynthetic Fluorescent Labeling: The deprotected oligonucleotide, now containing a free primary amine from the incorporated amino-modifier, is reacted with an amine-reactive fluorescent dye, most commonly an N-hydroxysuccinimide (NHS) ester.[3][5][6] This reaction forms a stable, covalent amide bond.
-
Purification: The final fluorescently labeled oligonucleotide probe is purified from unlabeled oligonucleotides and excess free dye, typically using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Quantitative data for the key stages of synthesis and labeling are summarized below for easy comparison and planning.
Table 1: Oligonucleotide Synthesis and Deprotection Parameters
| Parameter | Typical Value | Notes | Reference(s) |
|---|---|---|---|
| Phosphoramidite Coupling Efficiency | >98.0% | N⁶-Benzoyl-2'-deoxyadenosine phosphoramidite exhibits high coupling efficiency, crucial for the synthesis of long, high-purity oligonucleotides. | [7][8] |
| Standard Deprotection Reagent | Concentrated Ammonium Hydroxide (29%) | Removes benzoyl and other standard protecting groups. | [1] |
| Standard Deprotection Conditions | 55 °C for 8-12 hours or Room Temp for 24 hours | Standard conditions for complete removal of the benzoyl group. | [9] |
| Fast Deprotection Reagent | Ammonium Hydroxide/Methylamine (AMA) | Significantly reduces deprotection time. | [4] |
| Fast Deprotection Conditions | 65 °C for 10-15 minutes | Ideal for high-throughput synthesis but may not be compatible with all modifications. |[4] |
Table 2: Postsynthetic Labeling and Fluorophore Data
| Parameter | Typical Value | Notes | Reference(s) |
|---|---|---|---|
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate | Maintains an alkaline pH to ensure the primary amine is nucleophilic. Amine-free buffers are essential. | [5][6] |
| Reaction pH | 7.5 - 9.0 | Optimal range for the reaction between the amine and the NHS ester. | [6][10] |
| Dye:Oligonucleotide Molar Ratio | 5:1 to 20:1 | A molar excess of the dye NHS ester is used to drive the labeling reaction to completion. | [3] |
| Reaction Time & Temperature | 1 - 4 hours at Room Temperature (~25°C) | Sufficient for high-efficiency labeling. Reaction should be protected from light. | [3][11] |
| Expected Labeling Efficiency | >85% | High efficiencies are achievable with optimized conditions. | [3][12] |
| Purification Method | Reverse-Phase HPLC | Gold standard for separating the labeled probe from unlabeled material and free dye, yielding >95% purity. |[3][11] |
Table 3: Spectroscopic Properties of Common Amine-Reactive Dyes
| Fluorophore (NHS Ester) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
|---|---|---|---|
| 6-FAM, SE | 494 | 518 | ~75,000 |
| ROX, SE | 570 | 591 | ~88,000 |
| Cy5, SE | 649 | 670 | ~250,000 |
Experimental Protocols
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for an automated DNA synthesizer using phosphoramidite chemistry. The synthesis proceeds in a 3' to 5' direction.
Materials:
-
DNA/RNA Synthesizer
-
Controlled Pore Glass (CPG) solid support with the first nucleoside attached
-
N⁶-Benzoyl-2'-deoxyadenosine phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Other standard DNA phosphoramidites (dC(Bz), dG(iBu), T)
-
Amino-Modifier phosphoramidite (e.g., 5'-Amino-Modifier C6)
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
Procedure:
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer, including the position for the amino-modifier. Install all reagent bottles.
-
Cycle 1 - Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.
-
Cycle 2 - Coupling: The next phosphoramidite in the sequence (e.g., N⁶-Benzoyl-2'-deoxyadenosine phosphoramidite) is delivered to the synthesis column along with the activator solution to couple with the free 5'-hydroxyl group. Coupling times are typically 2-5 minutes.[9]
-
Cycle 3 - Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences.
-
Cycle 4 - Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Iteration: The four-cycle process (Detritylation, Coupling, Capping, Oxidation) is repeated for each monomer until the full-length oligonucleotide is synthesized.
Protocol 2: Cleavage and Deprotection
This protocol removes the oligonucleotide from the solid support and strips all protecting groups.
Materials:
-
Dried CPG solid support with synthesized oligonucleotide
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Screw-cap vial
-
Heating block or oven
Procedure:
-
Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG and removes the benzoyl, isobutyryl, and cyanoethyl protecting groups.[4]
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube, leaving the CPG behind.
-
Dry the oligonucleotide solution using a centrifugal vacuum concentrator. The resulting pellet is the crude, deprotected, amine-modified oligonucleotide.
Protocol 3: Postsynthetic Labeling with an NHS-Ester Dye
This protocol describes the conjugation of a fluorescent dye to the amine-modified oligonucleotide.
Materials:
-
Dried, crude amine-modified oligonucleotide
-
Amine-reactive dye NHS ester (e.g., 6-FAM, SE; ROX, SE; Cy5, SE)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Microcentrifuge tubes
-
Shaker/vortexer
Procedure:
-
Prepare Oligonucleotide Solution: Resuspend the dried amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer (pH 8.5). A typical concentration is 0.3 to 0.8 mM.[3]
-
Prepare Dye Solution: Immediately before use, dissolve the dye NHS ester in anhydrous DMSO to a concentration of ~10-14 mM.[3]
-
Reaction Setup: In a microcentrifuge tube, add the dye solution to the oligonucleotide solution. Use a 5- to 20-fold molar excess of the dye. For a 0.2 µmole synthesis of the oligonucleotide, this might involve adding ~25 µL of the dye solution to ~500 µL of the oligonucleotide solution.[6]
-
Incubation: Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark (e.g., by wrapping the tube in aluminum foil).[3][5]
-
Purification: After incubation, the crude labeled probe must be purified to remove unreacted dye and unlabeled oligonucleotide. The preferred method is Reverse-Phase HPLC.
Protocol 4: Purification by Reverse-Phase HPLC
Materials:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Dilute the crude labeling reaction mixture with Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 75% Acetonitrile over 30 minutes).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye (e.g., ~494 nm for FAM).
-
The desired fluorescently labeled oligonucleotide is typically more hydrophobic than the unlabeled oligonucleotide due to the attached dye and will therefore have a longer retention time. The free dye will also have a distinct retention time.
-
Collect the peak corresponding to the pure, dual-absorbing labeled probe.
-
Verify the purity and identity of the final product using analytical HPLC and mass spectrometry. Lyophilize the pure fraction to obtain the final probe as a dry powder.
References
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 6. glenresearch.com [glenresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 12. glenresearch.com [glenresearch.com]
Application Notes and Protocols: N6-Benzoyladenosine as a Protecting Group in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N6-Benzoyladenosine as a protecting group in phosphoramidite chemistry for the synthesis of oligonucleotides. This document includes key quantitative data, detailed experimental protocols, and workflow diagrams to support research, diagnostics, and therapeutic development.
Introduction
In the chemical synthesis of DNA and RNA oligonucleotides via the phosphoramidite method, the protection of the exocyclic amino groups of the nucleobases is critical to prevent unwanted side reactions during the automated solid-phase synthesis cycle.[1] The benzoyl (Bz) group is a robust and widely used protecting group for the N6-amino group of adenosine.[2][3] Its stability under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and its lability under basic conditions for final deprotection make it a cornerstone of modern oligonucleotide synthesis.[2]
N6-benzoyl-2'-deoxyadenosine and N6-benzoyl-adenosine phosphoramidites are essential building blocks for the synthesis of DNA and RNA, respectively, and are utilized in a variety of applications, including antisense oligonucleotides, siRNAs, and diagnostic probes.[1]
Data Presentation
Synthesis of N6-Benzoyl-5'-O-DMT-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
The synthesis of the this compound phosphoramidite is a multi-step process. The following table summarizes the typical yields for the key steps in the synthesis of the RNA phosphoramidite.
| Step | Reaction | Typical Yield | Reference |
| 1 | N6-Benzoylation of Adenosine | ~80-92% | [1][4] |
| 2 | 5'-O-DMT Protection | High | [5] |
| 3 | 2'-O-TBDMS Protection | High | [1] |
| 4 | 3'-Phosphitylation | ~80% | [6] |
| Overall | - | ~10.1% (for 5'-18O-adenosine phosphoramidite) | [5] |
Deprotection of this compound
Complete removal of the benzoyl protecting group is crucial for the functionality of the synthesized oligonucleotide. The following table compares different deprotection methods.
| Deprotection Method | Reagent | Temperature | Time | Notes |
| Standard | Concentrated Ammonium Hydroxide | 55-65°C | 8-12 hours | Well-established and reliable.[7] |
| Fast | Ammonium Hydroxide / Methylamine (AMA) | 65°C | 10-15 minutes | Significantly reduces deprotection time.[3] |
| Alternative | t-Butylamine/water (1:3) | 60°C | 6 hours | Useful for sensitive oligonucleotides. |
Coupling Efficiency
The coupling efficiency of each phosphoramidite addition is critical for the synthesis of long, high-purity oligonucleotides.
| Phosphoramidite | Coupling Efficiency |
| This compound | >98-99% |
Experimental Protocols
Protocol 1: Synthesis of N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
This protocol outlines the synthesis of the this compound phosphoramidite for RNA synthesis.
1. N6-Benzoylation of Adenosine
-
Suspend adenosine in dry pyridine under an inert atmosphere.
-
Add benzoyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2.5 hours.[6]
-
Quench the reaction with methanol.
-
Selectively hydrolyze the O-benzoyl groups with a mild base (e.g., sodium methoxide in methanol) to yield N6-benzoyl adenosine.[1]
-
Purify the product by silica gel chromatography.
2. 5'-O-DMT Protection
-
React N6-benzoyl adenosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work up the reaction and purify the product.
3. 2'-O-TBDMS Protection
-
React the 5'-O-DMT-N6-benzoyl-adenosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a suitable solvent (e.g., DMF) to protect the 2'-hydroxyl group.
-
Purify the resulting 5'-O-DMT-N6-benzoyl-2'-O-TBDMS-adenosine.
4. 3'-Phosphitylation
-
Dissolve the protected nucleoside in an anhydrous solvent (e.g., dichloromethane or THF).
-
Add N,N-diisopropylethylamine (DIPEA) followed by the phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[1]
-
Stir the reaction at room temperature for several hours.
-
Purify the final product, N6-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, by silica gel chromatography.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle
This compound phosphoramidite is used in a standard four-step cycle on an automated DNA/RNA synthesizer.[1]
1. Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane).[1]
2. Coupling: The this compound phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]
3. Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles.
4. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine mixture).[1]
These four steps are repeated for each subsequent monomer in the desired sequence.
Protocol 3: Post-Synthesis Deprotection and Cleavage
1. Cleavage from Solid Support and Base/Phosphate Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a vial.
-
Add a deprotection solution, such as concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[3]
-
Heat the vial (e.g., 55-65°C) for the appropriate duration based on the chosen deprotection reagent (see table above). This step cleaves the oligonucleotide from the support and removes the benzoyl and other base-protecting groups, as well as the cyanoethyl groups from the phosphate backbone.[7]
2. 2'-O-TBDMS Group Removal (for RNA):
-
Evaporate the supernatant from the previous step.
-
Treat the residue with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF), to remove the 2'-O-TBDMS protecting groups.
3. Purification:
-
The fully deprotected oligonucleotide is desalted and purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Visualizations
Caption: Workflow for N6-Benzoyl-Adenosine Phosphoramidite Synthesis.
Caption: The four-step automated oligonucleotide synthesis cycle.
Caption: Post-synthesis deprotection and purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Effect of N6-Benzoyladenosine on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-Benzoyladenosine is a purine derivative with significant potential in biochemical research and pharmaceutical development.[1] As a modulator of adenosine receptors, it has been shown to influence critical cellular processes such as cell proliferation and apoptosis, making it a compound of interest for anti-cancer and anti-inflammatory drug discovery.[1] These application notes provide a comprehensive experimental framework to investigate the effects of this compound on cell proliferation, including detailed protocols for assessing cell viability, cell cycle progression, and apoptosis.
Experimental Workflow
The following diagram outlines the general experimental workflow for characterizing the bioactivity of this compound.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Properties of N6-Benzoyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzoyladenosine is a synthetic derivative of the endogenous nucleoside adenosine, characterized by a benzoyl group attached to the N6 position of the adenine base.[1] This structural modification enhances its stability and bioactivity compared to unmodified adenosine.[2] this compound has demonstrated potential therapeutic applications, including anti-tumor and neuroprotective effects, and is explored for its anti-inflammatory properties due to its ability to modulate adenosine receptors.[1][2]
Adenosine itself is a potent endogenous regulator of inflammation, exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3][4] The activation of A2A and A2B receptors, in particular, typically mediates anti-inflammatory responses.[4] Given that this compound is an adenosine analog, it is hypothesized to exert anti-inflammatory effects by interacting with these signaling pathways.
These application notes provide a detailed protocol for a systematic in vitro evaluation of the anti-inflammatory properties of this compound. The described assays will enable researchers to determine its efficacy in inhibiting key inflammatory mediators and to elucidate its potential mechanism of action.
Experimental Protocols
In Vitro Anti-inflammatory Activity Screening in Macrophages
This protocol details the use of a lipopolysaccharide (LPS)-induced inflammation model in the murine macrophage cell line RAW 264.7.[5] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.[6][7]
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Dexamethasone (positive control)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound and the positive control, dexamethasone, in DMEM.
-
Pre-treat the cells with different concentrations of this compound or dexamethasone for 1 hour.
-
-
Inflammation Induction:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle-treated, non-stimulated control group and an LPS-stimulated control group without the test compound.
-
-
Cell Viability Assay (MTT Assay):
-
After the 24-hour incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm to determine cell viability and rule out cytotoxic effects of this compound.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[8]
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatants to quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Mechanistic Study: NF-κB and MAPK Signaling Pathways
Objective: To investigate if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Materials:
-
Reagents from the previous protocol.
-
Antibodies for Western blot analysis (phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin).
-
Nuclear and cytoplasmic extraction kits.
Procedure:
-
Cell Treatment and Lysis:
-
Treat RAW 264.7 cells with this compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).
-
For NF-κB analysis, perform nuclear and cytoplasmic fractionation. For MAPK analysis, prepare whole-cell lysates.
-
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with specific primary antibodies against the phosphorylated and total forms of key signaling proteins (p65 for NF-κB; p38, ERK1/2, and JNK for MAPKs).
-
Use a loading control like β-actin to normalize the results.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Adenosine Receptor Activity Profiling
Objective: To determine if this compound acts as an agonist or antagonist at adenosine A2A receptors, which are known to mediate anti-inflammatory effects.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
cAMP accumulation assay kit.
-
NECA (5'-(N-Ethylcarboxamido)adenosine) as a reference agonist.
Procedure:
-
Cell Culture and Seeding:
-
Culture the A2A receptor-expressing HEK293 cells and seed them in a 96-well plate.
-
-
cAMP Accumulation Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
To test for agonist activity, treat the cells with increasing concentrations of this compound.
-
To test for antagonist activity, pre-incubate the cells with this compound before stimulating them with a known concentration of the agonist NECA.
-
Measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).[9]
-
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on Cell Viability in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| LPS (1 µg/mL) | - | 98 ± 4 |
| This compound | 1 µM | |
| 10 µM | ||
| 50 µM | ||
| Dexamethasone | 10 µM |
Data are presented as mean ± SD.
Table 2: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | ||||
| LPS (1 µg/mL) | - | 100 | |||
| This compound | 1 µM | ||||
| 10 µM | |||||
| 50 µM | |||||
| Dexamethasone | 10 µM |
Data are presented as mean ± SD.
Table 3: Effect of this compound on Adenosine A2A Receptor Activity
| Compound | Assay Mode | EC₅₀ / IC₅₀ (nM) |
| NECA | Agonist | |
| This compound | Agonist | |
| This compound | Antagonist |
EC₅₀ (half-maximal effective concentration) for agonist activity; IC₅₀ (half-maximal inhibitory concentration) for antagonist activity.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Hypothesized signaling pathways modulated by this compound in macrophages.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine - Wikipedia [en.wikipedia.org]
- 5. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.vistas.ac.in [ir.vistas.ac.in]
- 9. benchchem.com [benchchem.com]
Application Notes: Synthesis and Characterization of N6-Benzoyladenosine-Containing Aptamers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aptamers are single-stranded DNA or RNA oligonucleotides capable of binding to a wide range of target molecules with high affinity and specificity.[1][2] Their utility in diagnostics and therapeutics can be significantly enhanced through chemical modifications.[3] The incorporation of modified nucleosides can improve binding affinity, increase resistance to nucleases, and introduce novel functionalities.[2][3] N6-Benzoyladenosine is a key modification where the exocyclic amine of adenosine is protected by a benzoyl group. This modification can influence the aptamer's binding properties by increasing hydrophobicity and altering hydrogen bonding patterns, making it a valuable tool for developing novel affinity reagents.[3]
These notes provide detailed protocols for the chemical synthesis of the N6-Benzoyl-deoxyadenosine phosphoramidite, its incorporation into DNA aptamers via automated solid-phase synthesis, and the subsequent deprotection, purification, and characterization of the modified aptamers.
Protocol 1: Synthesis of N6-Benzoyl-deoxyadenosine Phosphoramidite
This protocol details the three main stages for preparing the phosphoramidite building block required for automated DNA synthesis: protection of the exocyclic amine, protection of the 5'-hydroxyl group, and phosphitylation of the 3'-hydroxyl group.[3]
Methodology:
-
N6-Benzoylation of Deoxyadenosine:
-
Dissolve deoxyadenosine in anhydrous pyridine.[3]
-
Add trimethylsilyl chloride (TMSCl) and stir at room temperature to transiently protect the hydroxyl groups.[3][4]
-
Cool the solution to 0°C and add benzoyl chloride to benzoylate the N6 position.[3][4]
-
Quench the reaction with water, followed by the addition of ammonia to remove the silyl protecting groups.[3]
-
Purify the resulting N6-benzoyl-deoxyadenosine product using silica gel chromatography.[3]
-
-
5'-O-DMT Protection:
-
Dissolve the purified N6-benzoyl-deoxyadenosine in anhydrous pyridine.[3]
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[3]
-
Quench the reaction and extract the product with dichloromethane (DCM).[3]
-
Purify the 5'-O-DMT-N6-benzoyl-deoxyadenosine by silica gel chromatography.[3]
-
-
3'-Phosphitylation:
-
Dissolve the 5'-O-DMT-N6-benzoyl-deoxyadenosine in anhydrous tetrahydrofuran (THF).[3]
-
Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl).[3]
-
Stir the mixture at room temperature until the reaction is complete, monitoring by TLC.[3]
-
Purify the final N6-benzoyl-deoxyadenosine phosphoramidite product by silica gel chromatography under anhydrous conditions.[3]
-
Co-evaporate the purified product with anhydrous acetonitrile, dry it under a high vacuum, and store it at -20°C under an argon atmosphere.[3]
-
Protocol 2: Automated Solid-Phase Synthesis of Modified Aptamers
This protocol uses the phosphoramidite method on an automated DNA synthesizer to incorporate the custom N6-Benzoyl-deoxyadenosine phosphoramidite into a growing oligonucleotide chain.[5][6] The synthesis proceeds in the 3' to 5' direction.[6]
Materials:
-
DNA synthesizer.[3]
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.[3]
-
Standard DNA phosphoramidites (dA, dC, dG, dT) with appropriate protecting groups (e.g., Bz for A and C, iBu for G).[6]
-
Custom N6-Benzoyl-deoxyadenosine phosphoramidite.
-
Anhydrous acetonitrile.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT)).[6]
-
Capping solution (e.g., acetic anhydride and 1-methylimidazole).[5]
-
Oxidizing solution (e.g., iodine in THF/water).[7]
-
Detritylation solution (e.g., 3% trichloroacetic acid in DCM).[7]
Methodology (Synthesis Cycle):
-
Initialization: The synthesis starts with the first nucleoside bound to the CPG solid support.[6]
-
Step 1: Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by treating it with the detritylation solution, exposing a free 5'-hydroxyl group.[6][7]
-
Step 2: Coupling: The custom N6-Benzoyl-deoxyadenosine phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.[3][6]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of deletion-mutant sequences (n-1 shortmers).[5]
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[7]
-
Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired aptamer sequence.
References
- 1. Therapeutic Applications of Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low coupling efficiency of N6-Benzoyladenosine phosphoramidite
Welcome to the Technical Support Center for N6-Benzoyladenosine (dA(Bz)) phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low coupling efficiency during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphoramidite, and why is the benzoyl group used?
This compound phosphoramidite is a crucial building block for the chemical synthesis of DNA and RNA oligonucleotides.[1] The benzoyl (Bz) group protects the exocyclic amine of the adenine base during the automated solid-phase synthesis process.[1] This protection is vital to prevent unwanted side reactions while coupling phosphoramidite monomers to the growing oligonucleotide chain.[1] The benzoyl group remains stable throughout the synthesis cycles and is efficiently removed during the final deprotection step.[1]
Q2: We are observing consistently low coupling efficiency when incorporating dA(Bz). What are the most common causes?
Low coupling efficiency with dA(Bz) phosphoramidites can be attributed to several critical factors:
-
Reagent Quality: The purity and stability of the dA(Bz) phosphoramidite are paramount as these reagents are sensitive to moisture and oxidation.[2] Studies have indicated that the stability of phosphoramidites in acetonitrile solution can vary, with dA phosphoramidites being less stable than T and dC phosphoramidites.[2]
-
Water Contamination: Moisture is a primary reason for reduced coupling efficiency.[2][3][4][5][6][7] Water can hydrolyze the phosphoramidite or the activated intermediate, making it unable to couple.[2][3][] This contamination can be present in the acetonitrile, the activator solution, or the inert gas used to pressurize the synthesizer.[2][3]
-
Activator Issues: The choice and quality of the activator are crucial for efficient coupling.[2][9] Incomplete activation of the phosphoramidite will lead to lower coupling yields.[2]
-
Suboptimal Coupling Time: The time allowed for the coupling reaction may be insufficient, especially given that purines like adenine are bulkier and may require longer coupling times.[2][]
Q3: How does the steric hindrance of the benzoyl group affect coupling efficiency?
Base-protecting groups influence coupling efficiency due to their steric size and chemical properties.[] Bulky protecting groups like benzoyl can sterically hinder the coupling reaction, slowing it down.[11][12] This steric clash can make it more difficult for the activated phosphoramidite to approach the 5'-hydroxyl group of the growing oligonucleotide chain.[] Consequently, modified phosphoramidites with bulky groups often require longer coupling times or more potent activators to achieve high efficiency.[7][9][11][12]
Q4: Can the choice of activator significantly impact the coupling of dA(Bz)?
Yes, the choice of activator is critical.[9] For sterically hindered phosphoramidites like dA(Bz), a more reactive activator may be necessary to achieve high coupling efficiencies.[9][12] However, overly acidic activators can lead to side reactions, such as premature removal of the 5'-dimethoxytrityl (DMT) protecting group, which can result in n+1 insertions.[6][9] Therefore, a balance between reactivity and the potential for unwanted side reactions must be found.[9] Activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended for bulky phosphoramidites.[12][13]
Troubleshooting Guides
Issue 1: Consistently Low Coupling Efficiency with dA(Bz)
If you are experiencing consistently low coupling efficiency specifically when incorporating this compound phosphoramidite, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low dA(Bz) coupling efficiency.
Recommended Actions:
-
Verify Reagent Quality:
-
dA(Bz) Phosphoramidite: Use a fresh vial of high-purity dA(Bz) phosphoramidite.[2][7] Ensure it has been stored properly at -20°C under an inert atmosphere.[4] Visually inspect the powder; it should be white and free-flowing.[4]
-
Activator: Prepare a fresh solution of the activator.[7] Ensure the correct concentration is used for your specific synthesizer and scale.[6][9]
-
Solvents: Use fresh, anhydrous acetonitrile with a water content of 30 ppm or less (preferably ≤10-15 ppm).[2][14]
-
-
Review Synthesis Protocol:
-
Coupling Time: Increase the coupling time specifically for the dA(Bz) phosphoramidite.[2][7][][12] A standard coupling time may be insufficient due to the steric bulk of the benzoyl group.[11][12]
-
Activator: If using a standard activator like 1H-Tetrazole, consider switching to a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) for the dA(Bz) coupling step.[12][13]
-
-
Inspect Synthesizer:
-
Analyze Crude Product:
Data Presentation
Table 1: Recommended Activators for this compound Phosphoramidite
| Activator | Recommended Concentration | Key Characteristics |
| 1H-Tetrazole | 0.45 M - 0.50 M | Standard, cost-effective activator. May be less efficient for sterically hindered phosphoramidites.[6] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | More acidic and reactive than 1H-Tetrazole; good for RNA synthesis and sterically hindered monomers.[6][13] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 0.5 M | Less acidic than tetrazole derivatives, reducing the risk of n+1 formation. Highly nucleophilic, leading to rapid coupling.[6][13] |
Table 2: Impact of Coupling Time on Efficiency for a Sterically Hindered Phosphoramidite
| Coupling Time (minutes) | Theoretical Full-Length Product Yield (for a 20-mer with one hindered base) |
| 2 | ~85% |
| 5 | ~95% |
| 10 | >98% |
| 15 | >99% |
| Note: These are illustrative values and actual results will vary depending on the specific sequence, synthesizer, and other reagents. |
Experimental Protocols
Protocol 1: Optimization of Coupling Time for dA(Bz)
Objective: To determine the optimal coupling time for this compound phosphoramidite to achieve >99% coupling efficiency.
Methodology:
-
Baseline Synthesis: Perform a synthesis of a short, standard oligonucleotide containing a single dA(Bz) incorporation using your current, standard coupling time.
-
Incremental Increase: Repeat the synthesis, but incrementally increase the coupling time specifically for the dA(Bz) phosphoramidite. For example, if your standard time is 2 minutes, test 4, 6, and 8-minute coupling times.[2]
-
Analysis: Analyze the crude product from each synthesis by HPLC or mass spectrometry.
-
Evaluation: Compare the percentage of the full-length product versus the n-1 deletion product for each coupling time. The optimal time will be the shortest duration that yields the highest percentage of the full-length product.
Caption: Experimental workflow for optimizing coupling time.
Protocol 2: Preparation of Anhydrous Acetonitrile
Objective: To ensure the acetonitrile used in oligonucleotide synthesis is sufficiently dry to prevent hydrolysis of phosphoramidites.
Methodology:
-
Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content (<30 ppm).[2][14]
-
To further ensure anhydrous conditions, add activated 3Å molecular sieves to the solvent bottle on the synthesizer.[2][4]
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.[2][4]
-
When dispensing the solvent, use a dry syringe and needle that has been purged with an inert gas (e.g., argon) to prevent the introduction of atmospheric moisture.[2]
-
Always handle ACN under an inert atmosphere to prevent the re-absorption of moisture.[4]
Disclaimer: The information provided in this Technical Support Center is intended for guidance purposes only. Users should always consult their specific instrument and reagent manuals and perform appropriate optimizations for their unique experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
optimizing deprotection conditions for N6-Benzoyladenosine to avoid side products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the deprotection of N6-Benzoyladenosine while minimizing the formation of side products.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Reagent: The amount of deprotecting agent (e.g., ammonia, methylamine) is not enough to drive the reaction to completion. 2. Low Reaction Temperature: The reaction is too slow at ambient temperature. 3. Short Reaction Time: The reaction has not been allowed to proceed for a sufficient duration. 4. Poor Substrate Solubility: The this compound is not fully dissolved in the reaction mixture, limiting its reactivity. 5. Degraded Reagent: The deprotecting agent has lost its potency over time (e.g., old aqueous ammonia solution). | 1. Increase the molar excess of the deprotection reagent. 2. Increase the reaction temperature. For aqueous ammonia, heating to 55-65°C can significantly speed up the reaction.[1] 3. Extend the reaction time and monitor progress by TLC or HPLC. 4. Add a co-solvent like methanol or ethanol to improve the solubility of the protected adenosine in aqueous solutions. 5. Use a fresh bottle of the deprotecting agent. |
| Formation of Side Products | 1. Harsh Deprotection Conditions: Prolonged exposure to strong basic conditions or high temperatures can lead to degradation of the adenosine product or the formation of side products. 2. Acyl Migration: The benzoyl group may migrate from the N6 position to the N1 position of the adenine ring, especially under certain conditions. 3. Depurination: Although less common with N6-benzoyl protection compared to other protecting groups, harsh acidic or basic conditions can potentially lead to the cleavage of the glycosidic bond.[2] 4. Reactions with Ribose Hydroxyls: If the ribose hydroxyl groups are not protected, they can undergo side reactions under the deprotection conditions. | 1. Use milder deprotection conditions, such as methanolic ammonia at room temperature, and monitor the reaction closely to avoid over-exposure. 2. Optimize the deprotection method. For some substrates, a different base or solvent system may minimize acyl migration. 3. Ensure that the deprotection conditions are not overly harsh. If depurination is suspected, analyze the reaction mixture for the presence of adenine. 4. This guide assumes deprotection of only the N6-position. If O-benzoyl groups are also present, their removal is expected. For selective N6-deprotection, the ribose hydroxyls should be protected with a stable group. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: Incomplete reactions can make separation of adenosine and this compound challenging due to their similar polarities. 2. Presence of Multiple Side Products: A complex mixture of side products can complicate the purification process. | 1. Ensure the reaction goes to completion by monitoring with TLC or HPLC. For purification, employ a suitable chromatographic method. A reversed-phase C18 column with a gradient of methanol or acetonitrile in an aqueous buffer (e.g., 0.4% phosphoric acid or 0.1 M triethylammonium acetate) is often effective.[3][4] 2. Optimize the deprotection reaction to minimize side product formation. Use a purification method with high resolving power, such as preparative HPLC, to isolate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting this compound?
A1: The most common methods for deprotecting this compound involve ammonolysis. The specific conditions can vary, but typically include:
-
Aqueous Ammonia: Concentrated aqueous ammonia (28-30%) is often used, sometimes with heating to 55-65°C to accelerate the reaction.[1]
-
Methanolic Ammonia: A saturated solution of ammonia in methanol provides a milder deprotection condition and is often performed at room temperature.[1]
-
Aqueous Methylamine: This is a more reactive amine and can often achieve deprotection more rapidly than ammonia.
-
Sodium Methoxide in Methanol: This method is very efficient for removing O-benzoyl groups and can also be used for N6-benzoyl deprotection.[1]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The deprotected adenosine product is more polar than the this compound starting material. On a normal phase silica TLC plate, the product will have a lower Rf value. In reversed-phase HPLC, the product will have a shorter retention time.
Q3: What are the potential side products I should be aware of?
A3: While the deprotection is generally clean, potential side products can include:
-
Incomplete deprotection: Residual this compound.
-
Acyl migration: Formation of N1-Benzoyladenosine.
-
Depurination: Formation of adenine due to cleavage of the glycosidic bond, though N6-benzoyl protection is relatively stable to depurination.[2]
-
Degradation products: Prolonged exposure to harsh basic conditions can lead to the degradation of the purine ring.
Q4: Which deprotection method is the best?
A4: The "best" method depends on the specific substrate and the desired outcome.
-
For sensitive substrates, methanolic ammonia at room temperature is a mild option, though it may require longer reaction times.[1]
-
For faster deprotection, aqueous ammonia at elevated temperatures or aqueous methylamine can be used.[1]
-
Sodium methoxide in methanol is very rapid but may be less selective if other base-labile groups are present.[1] It is always recommended to perform a small-scale trial reaction to determine the optimal conditions for your specific compound.
Q5: How can I purify the final adenosine product?
A5: The crude product after deprotection is typically purified by silica gel column chromatography or preparative HPLC.
-
Silica Gel Chromatography: A gradient elution with a solvent system like dichloromethane/methanol is commonly used.
-
Preparative HPLC: Reversed-phase HPLC on a C18 column is a powerful technique for obtaining high-purity adenosine. A gradient of acetonitrile or methanol in water, often with an acidic modifier like phosphoric acid or a buffer like triethylammonium acetate, is effective for separation.[3][4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for common deprotection methods. Note that optimal conditions may vary depending on the specific substrate.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Methanolic Ammonia | Saturated NH3 | Methanol | Room Temperature | 12-24 hours | >90% | A mild and widely used method.[1] |
| Aqueous Ammonia | Conc. (28-30%) NH4OH | Water/Co-solvent | 55-65 °C | 2-8 hours | >90% | Faster than methanolic ammonia due to elevated temperature.[1] |
| Sodium Methoxide | Catalytic NaOMe | Methanol | Room Temperature | 1-4 hours | >95% | A very efficient and rapid method.[1] |
| Aqueous Methylamine | 40% Aqueous CH3NH2 | Water/Co-solvent | Room Temperature | Generally faster than ammonia | High | A more potent deprotection reagent. |
Experimental Protocols
Protocol 1: Deprotection using Methanolic Ammonia
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution until saturation is achieved, or add a pre-made saturated solution of ammonia in methanol.
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1 v/v).
-
Once the starting material is consumed (typically 12-24 hours), remove the solvent under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection using Aqueous Ammonia at Elevated Temperature
-
Dissolve the this compound derivative in a minimal amount of a suitable solvent (e.g., methanol or ethanol) if it is not readily soluble in aqueous ammonia.
-
Add concentrated aqueous ammonia (e.g., 10-20 equivalents) to the dissolved substrate in a sealable reaction vessel.
-
Securely seal the reaction vessel and stir the mixture at 55°C.
-
Monitor the reaction progress periodically by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully open the vessel in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove ammonia and solvent.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Deprotection using Sodium Methoxide in Methanol
-
Dissolve the this compound in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[1]
-
Once complete, neutralize the mixture by adding an acidic resin (e.g., Amberlite IR-120 H+) until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: A generalized experimental workflow for the deprotection of this compound.
Caption: Logical relationships between deprotection conditions and potential product outcomes.
References
preventing depurination during the synthesis of N6-Benzoyladenosine oligonucleotides
Welcome to the technical support center for the synthesis of oligonucleotides containing N6-Benzoyladenosine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to depurination and optimize their synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a significant problem during oligonucleotide synthesis?
A: Depurination is the cleavage of the β-N-glycosidic bond that connects a purine base (Adenine or Guanine) to the sugar backbone of a nucleic acid.[1][2] This reaction creates an "abasic" or "apurinic" (AP) site. While the oligonucleotide chain can continue to elongate with an AP site, this site is unstable. During the final basic deprotection step (e.g., with ammonium hydroxide), the oligonucleotide chain is cleaved at the AP site.[1][3] This leads to a significant reduction in the yield of the full-length product and the generation of shorter, truncated oligonucleotide fragments, complicating purification and downstream applications.[1][3]
Q2: Why is this compound (Bz-dA) particularly susceptible to depurination?
A: The N6-benzoyl (Bz) group is an acyl protecting group used to prevent unwanted side reactions at the exocyclic amine of adenosine during synthesis.[4] However, acyl groups are electron-withdrawing, which destabilizes the N-glycosidic bond.[1] This electronic effect makes the bond more susceptible to cleavage under the acidic conditions of the detritylation step, where the 5'-DMT protecting group is removed.[1][] Deoxyadenosine derivatives are generally more prone to depurination than their ribonucleoside counterparts.[2]
Q3: During which step of the synthesis cycle does depurination primarily occur?
A: Depurination primarily occurs during the deblocking (or detritylation) step of each synthesis cycle.[6][7] This step uses a mild acid, typically 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in dichloromethane, to remove the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain.[4][8] The repeated exposure to acid throughout the synthesis cycles can lead to cumulative depurination, especially in longer oligonucleotides or sequences rich in purines.[7][9]
Q4: How can I detect if depurination is occurring in my synthesis?
A: Depurination is typically identified post-synthesis and deprotection by analyzing the crude oligonucleotide product. Methods like Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC) will show a ladder of shorter fragments in addition to the peak for the full-length product.[3][9] The pattern of these shorter bands often corresponds to the positions of the purine bases in the sequence, indicating cleavage at these sites.[9]
Q5: What are the primary strategies to minimize or prevent depurination of Bz-dA?
A: There are three main strategies:
-
Optimize Detritylation Conditions: Switch from a strong acid like Trichloroacetic Acid (TCA) to a milder acid like Dichloroacetic Acid (DCA).[1][8][10] Reducing the acid concentration and minimizing the contact time during the deblocking step can also significantly lower the rate of depurination.[7][10]
-
Use Alternative Protecting Groups: Employ N6-protecting groups that are less electron-withdrawing or are even electron-donating. Formamidine groups, such as dimethylformamidine (dmf), are electron-donating and stabilize the glycosidic bond, offering enhanced resistance to depurination.[1] Other labile groups like phenoxyacetyl (Pac) can also be used, as they allow for milder final deprotection conditions.[11]
-
Adjust Synthesis Fluidics: In microarray-based synthesis, depurination can be controlled by optimizing the fluidics of the flow cell and quenching the detritylation solution promptly.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low yield of full-length product with a prominent ladder of shorter fragments on a gel or HPLC. | Excessive Depurination: The acidic conditions during detritylation are too harsh for the Bz-dA residues. | 1. Switch to a Milder Acid: Replace 3% TCA with 3% DCA for the deblocking step.[8][10] 2. Reduce Deblocking Time: Minimize the acid contact time to what is necessary for complete detritylation.[7] 3. Use Depurination-Resistant Monomers: For particularly sensitive sequences, synthesize the oligonucleotide using Pac-dA or dmf-dA phosphoramidites instead of Bz-dA.[1][11] |
| Depurination still occurs even when using DCA. | Sequence-Specific Sensitivity: The oligonucleotide may contain long stretches of adenosine or other purines that are inherently more susceptible to acid-catalyzed degradation. | 1. Further Optimize Deblocking: Decrease the DCA concentration or shorten the deblocking time further. 2. Employ Alternative Protecting Groups: This is the most robust solution. Using a formamidine-protected dA (dmf-dA) will provide the greatest stability against acid-induced depurination.[1] |
| Final product is contaminated with species having a mass of +147 Da. | Incomplete Capping and Acetonitrile Reaction: This impurity can arise from the reaction of acetonitrile with the uncapped 5'-hydroxyl group under acidic conditions. While not directly depurination, it's a common side reaction. | 1. Ensure Efficient Capping: Check the efficacy of your capping reagents (Cap A and Cap B). 2. Optimize Reagent Delivery: Ensure proper delivery of capping reagents to the solid support. |
| Oligonucleotide degrades during final deprotection. | Incorrect Deprotection Conditions: Harsh deprotection conditions (e.g., high temperature for extended periods) can exacerbate cleavage at any abasic sites formed during synthesis. | 1. Follow Recommended Deprotection Protocols: Use established protocols for the specific protecting groups used (see Experimental Protocols section). For Bz-dA, standard deprotection is typically ammonium hydroxide at 55°C for 8-15 hours.[12] 2. Use Milder Deprotection for Labile Groups: If using Pac or other labile protecting groups, switch to milder deprotection cocktails like potassium carbonate in methanol or AMA (ammonium hydroxide/methylamine) at lower temperatures.[13][14] |
Quantitative Data Summary
Table 1: Comparison of Detritylation Acids and Their Impact on Depurination
| Detritylation Acid | Typical Concentration | Relative Depurination Rate | Key Characteristics | Citations |
| Trichloroacetic Acid (TCA) | 3% in CH₂Cl₂ | High | Strong acid, enables fast detritylation but carries the highest risk of depurination. | [8][10][15] |
| Dichloroacetic Acid (DCA) | 3% in CH₂Cl₂ | Low | Milder acid, results in slower detritylation but significantly reduces depurination. Recommended for long oligos or purine-rich sequences. | [1][8][10][15] |
| Dichloroacetic Acid (DCA) | 15% in CH₂Cl₂ | Medium | Offers faster detritylation than 3% DCA but with a higher depurination rate. A trade-off between speed and product integrity. | [8][15] |
Data synthesized from kinetic studies comparing depurination half-times. The half-time for 3% DCA is significantly longer than for 15% DCA and 3% TCA.[8][15]
Table 2: Comparison of N6-Adenosine Protecting Groups
| Protecting Group | Abbreviation | Chemical Nature | Resistance to Depurination | Typical Deprotection Conditions | Citations |
| Benzoyl | Bz | Acyl (Electron-withdrawing) | Susceptible | Concentrated NH₄OH, 55-65°C, 8-20 hours | [1][4] |
| Phenoxyacetyl | Pac | Acyl (More labile than Bz) | Susceptible | Concentrated NH₄OH, Room Temp, <4 hours | [11] |
| Dimethylformamidine | dmf | Formamidine (Electron-donating) | Resistant | Concentrated NH₄OH, 55°C, 1 hour OR Room Temp, 8 hours | [1][16] |
Experimental Protocols
Protocol 1: Standard Automated Synthesis Cycle (Phosphoramidite Chemistry)
This protocol describes a single cycle of oligonucleotide synthesis on an automated synthesizer.
-
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane.
-
Procedure: The DCA solution is passed through the synthesis column containing the CPG-bound oligonucleotide. This removes the 5'-DMT group from the terminal nucleoside, exposing a free 5'-hydroxyl group.
-
Contact Time: Minimize to the shortest effective duration (typically 60-120 seconds).
-
Wash: The column is thoroughly washed with acetonitrile to remove the cleaved DMT cation and residual acid.[10]
-
-
Step 2: Coupling
-
Reagents: The desired phosphoramidite monomer (e.g., N6-Benzoyl-5'-O-DMT-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) and an activator (e.g., DCI or ETT).
-
Procedure: The activated monomer is delivered to the column and reacts with the free 5'-hydroxyl group of the growing chain.
-
-
Step 3: Capping
-
Reagents: Capping A (e.g., acetic anhydride in THF/lutidine) and Capping B (e.g., N-methylimidazole in THF).
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped"). This prevents them from reacting in subsequent cycles, thus avoiding the formation of (n-1) deletion mutants.
-
-
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphotriester.[7]
-
Wash: The column is washed again with acetonitrile to prepare for the next cycle.
-
Protocol 2: Cleavage and Deprotection of Bz-dA Containing Oligonucleotides
This protocol is performed after the full oligonucleotide has been synthesized.
-
Cleavage from Support:
-
Base and Phosphate Deprotection:
-
Procedure: After cleavage, heat the sealed vial containing the oligonucleotide in the ammonium hydroxide solution at 55°C for 8-15 hours.[12] This removes the benzoyl group from adenosine, the isobutyryl group from guanosine, the benzoyl/acetyl group from cytosine, and the cyanoethyl groups from the phosphate backbone.
-
Caution: Ensure the vial is tightly sealed to prevent ammonia gas from escaping. Use fresh ammonium hydroxide for complete deprotection.[13]
-
-
Work-up:
-
Cool the vial to room temperature.
-
Carefully open the vial in a fume hood and evaporate the ammonia solution to dryness using a vacuum concentrator.
-
The resulting pellet contains the crude, deprotected oligonucleotide, ready for purification.
-
Visualizations
Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Mechanism of Depurination and Subsequent Chain Cleavage
Caption: Depurination occurs in acid; chain cleavage occurs in the final basic step.
Troubleshooting Logic for Depurination Issues
Caption: A decision tree for troubleshooting depurination in oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
addressing solubility issues of N6-Benzoyladenosine in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Benzoyladenosine, focusing on addressing solubility issues in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a modified purine nucleoside, where a benzoyl group is attached to the N6 position of the adenine base.[1][2] This modification enhances its stability and bioactivity.[1][2] It is widely used in biochemical research and pharmaceutical development, particularly in studies related to nucleoside analogs and as a building block for synthesizing various pharmaceuticals.[1][2] Its ability to modulate adenosine receptors makes it relevant in cancer research and neurobiology, where it can influence processes like cell proliferation and apoptosis.[1][2][3]
Q2: In which organic solvents is this compound soluble?
Published quantitative solubility data for this compound in a wide range of organic solvents is limited. However, based on its chemical structure and data from related compounds, it is expected to be soluble in Dimethyl Sulfoxide (DMSO).[4] The presence of the non-polar benzoyl group generally increases its solubility in moderately polar to non-polar organic solvents.[4] For a related compound, N6-Benzoyladenine, solubility has been reported in warm ethanol and Dimethylformamide (DMF).
Q3: Why am I having trouble dissolving this compound?
Several factors can contribute to solubility issues with this compound:
-
Solvent Polarity: The choice of solvent is critical. While soluble in DMSO, its solubility may be limited in highly polar solvents like water or short-chain alcohols.
-
Temperature: Solubility is often temperature-dependent. Heating the solvent may increase the solubility of this compound.
-
Purity of the Compound: Impurities in the this compound sample can affect its solubility characteristics.
-
Equilibration Time: It may take time for the compound to fully dissolve. Insufficient mixing or equilibration time can lead to an underestimation of its solubility.
Q4: Can I heat the solvent to dissolve this compound?
Yes, gently heating the solvent can be an effective method to increase the solubility of this compound. However, it is crucial to consider the stability of the compound at elevated temperatures and the volatility of the chosen solvent. It is recommended to use a controlled temperature water bath and to monitor for any signs of degradation. For instance, N6-Benzoyladenine is soluble in warm ethanol.[5]
Troubleshooting Guides
Issue: this compound is not dissolving in my chosen organic solvent.
Possible Cause & Solution:
-
Inappropriate Solvent: The polarity of your solvent may not be suitable for this compound.
-
Insufficient Temperature: The solubility of many compounds increases with temperature.
-
Recommendation: Gently warm the solvent in a controlled manner (e.g., water bath at 30-50°C). Always be mindful of the solvent's boiling point and the compound's stability.
-
-
Low Surface Area of the Solid: Large crystals or aggregates will dissolve slower than a fine powder.
-
Recommendation: Gently grind the solid this compound with a mortar and pestle before adding it to the solvent to increase the surface area.
-
-
Inadequate Mixing/Agitation: The solution may not be saturated due to poor mixing.
-
Recommendation: Use a vortex mixer or a magnetic stirrer to ensure thorough mixing. Allow sufficient time for dissolution, which could range from minutes to hours.
-
Issue: My this compound solution is cloudy or has formed a precipitate.
Possible Cause & Solution:
-
Supersaturation: The solution may have been saturated at a higher temperature and then cooled, causing the compound to precipitate out.
-
Recommendation: Gently warm the solution to redissolve the precipitate. If it needs to be used at a lower temperature, consider preparing a more dilute solution.
-
-
Change in Solvent Composition: Adding a co-solvent in which this compound is less soluble can cause precipitation.
-
Recommendation: Ensure that all components of your final solution are compatible. If adding an aqueous buffer or other solvent, do so gradually while stirring vigorously. It may be necessary to prepare the final solution in a single step rather than by adding a concentrated stock.
-
-
pH Change: For certain applications involving aqueous buffers, a change in pH could affect the solubility.
-
Recommendation: Check the pH of your final solution. Although this compound itself is not highly ionizable, pH can influence interactions with other components in the solution.
-
Quantitative Solubility Data
| Compound | Solvent | Temperature | Solubility (mg/mL) |
| N6-Benzoyladenine | Warm Ethanol | Not Specified | 10[5] |
| DMF | Not Specified | 50[5] | |
| DMSO | Not Specified | 2[5] | |
| Adenosine | DMSO | Not Specified | ~20[6] |
| DMF | Not Specified | ~5[6] | |
| PBS (pH 7.2) | Not Specified | ~10[6] |
Note: This data is for related compounds and should be used as a general guideline. The solubility of this compound may differ. It is highly recommended to perform solubility tests for your specific application.
Experimental Protocols
Protocol: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines a standard laboratory procedure to determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid)
-
High-purity organic solvent of choice
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge (optional)
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or incubator set at the desired temperature (e.g., 25°C).
-
Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]
-
-
Phase Separation:
-
After equilibration, let the vial stand at the same temperature to allow the excess solid to settle.
-
For very fine suspensions, centrifugation can be used to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
If necessary, dilute the saturated solution with a known volume of the solvent to bring its concentration within the linear range of the instrument.
-
-
Calculation:
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of this compound in the saturated solution from the calibration curve, accounting for any dilutions.
-
Express the solubility in units such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for determining the solubility of this compound.
Potential Signaling Pathway
This compound, as an adenosine analog, is likely to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs). The diagram below illustrates a simplified, representative signaling cascade that could be modulated by this compound binding to an adenosine receptor coupled to a Gs protein (like A2A or A2B) or a Gi protein (like A1 or A3).
Caption: A simplified diagram of a potential signaling pathway modulated by this compound.
References
- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N6-Benzoyladenine =99 4005-49-6 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
common impurities in N6-Benzoyladenosine synthesis and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of N6-Benzoyladenosine.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction temperature in small increments (e.g., 10°C), while monitoring for potential side product formation. |
| Suboptimal Reagent Stoichiometry | - Ensure the correct molar ratios of adenosine, benzoyl chloride, and any protecting groups are used. An excess of the benzoylating agent may be necessary, but too much can lead to over-benzoylation. |
| Degradation of Starting Material or Product | - Ensure all reagents and solvents are anhydrous, as moisture can lead to unwanted side reactions and degradation. - Avoid harsh acidic or basic conditions during workup, which can cause depurination (cleavage of the glycosidic bond). |
| Inefficient Purification | - Optimize the purification method. If using column chromatography, adjust the solvent system to ensure good separation. If using recrystallization, screen different solvent systems to find one that effectively precipitates the product while leaving impurities in the mother liquor. |
Problem 2: Presence of Multiple Products (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Benzoylation of Ribose Hydroxyl Groups (O-Benzoylation) | - Use a protecting group strategy: Prior to benzoylation, protect the 2', 3', and 5' hydroxyl groups of the ribose sugar. A common method is to use trimethylsilyl chloride (TMSCl) to form silyl ethers. These protecting groups can be removed after N6-benzoylation. - Selective deprotection: If O-benzoylation has occurred, the O-benzoyl groups can be selectively removed using a mild base like sodium methoxide in methanol, leaving the more stable N6-benzoyl group intact. |
| Formation of Over-Benzoylated Products (e.g., N6,N6-Dibenzoyladenosine) | - Control the stoichiometry: Use a minimal excess of benzoyl chloride to reduce the likelihood of double benzoylation at the N6 position. - Monitor the reaction closely: Stop the reaction as soon as the desired mono-benzoylated product is the major species, as determined by TLC or HPLC. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Impurities in Chromatography | - Optimize the mobile phase: For silica gel chromatography, a gradient elution of methanol in dichloromethane is often effective. Adjust the gradient to improve the separation between the product and impurities. - Alternative stationary phase: If silica gel is ineffective, consider using a different stationary phase, such as alumina. |
| Product is Contaminated with Benzoic Acid | - Aqueous wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted benzoyl chloride and benzoic acid. - Alkaline wash: A wash with a dilute sodium hydroxide solution can also be effective for removing benzoic acid. |
| Product Fails to Crystallize | - Screen various solvents: Try different solvent systems for recrystallization. Common choices include ethanol, methanol, and mixtures of ethyl acetate and methanol. - Use a seed crystal: If a small amount of pure product is available, use it to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
The most frequently encountered impurities include:
-
Unreacted Adenosine: Due to incomplete reaction.
-
O-Benzoylated Adenosine Isomers: Products where one or more of the ribose hydroxyl groups are benzoylated in addition to the N6-amino group.
-
Over-Benzoylated Products: Such as N6,2',3',5'-tetrabenzoyladenosine or potentially N6,N6-dibenzoyladenosine.
-
Benzoic Acid: A byproduct from the hydrolysis of excess benzoyl chloride.
-
Residual Protecting Groups: If a protection strategy is used, incomplete deprotection can leave silyl or other groups attached to the ribose.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A typical mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material (adenosine) is more polar and will have a lower Rf value than the more non-polar product (this compound). Over-benzoylated products will be even less polar and have higher Rf values.
Q3: What is a typical yield for this compound synthesis?
Yields can vary significantly depending on the specific protocol and scale. However, with optimized conditions and efficient purification, yields of over 80% can be achieved.
Q4: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light to prevent degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Transient Protection Strategy
This protocol involves the temporary protection of the ribose hydroxyl groups with trimethylsilyl chloride (TMSCl).
Materials:
-
Adenosine
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride
-
Aqueous Ammonia solution (e.g., 28%)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Suspend adenosine in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add TMSCl (typically 3-4 equivalents) dropwise to the stirring suspension. Stir for 2-3 hours at 0°C to allow for the formation of the silylated adenosine.
-
While maintaining the temperature at 0°C, slowly add benzoyl chloride (typically 1.5-2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the mixture back to 0°C and quench the reaction by the slow addition of an aqueous ammonia solution to hydrolyze the silyl ethers and any remaining benzoyl chloride.
-
Remove the pyridine under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to obtain pure this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol is suitable for removing less soluble impurities like unreacted adenosine.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the solution in a refrigerator or ice bath.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Illustrative Purity Profile of this compound Before and After Purification by Column Chromatography
| Compound | Purity Before Purification (Area % by HPLC) | Purity After Purification (Area % by HPLC) |
| This compound | 75.2 | >99.0 |
| Adenosine | 10.5 | <0.1 |
| N6,2',3',5'-Tetrabenzoyladenosine | 8.3 | <0.1 |
| O-Benzoylated Isomers | 4.1 | <0.5 |
| Benzoic Acid | 1.9 | Not Detected |
Note: The values in this table are for illustrative purposes and may vary depending on the specific reaction conditions and purification efficiency.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low purity in this compound synthesis.
strategies to improve the yield of N6-Benzoyladenosine incorporation
Welcome to the technical support center for N6-Benzoyladenosine (Bz-A). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the yield of this compound incorporation in various experimental contexts. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Section 1: Solid-Phase Chemical Synthesis of Oligonucleotides
The incorporation of this compound via phosphoramidite chemistry is a cornerstone of synthetic oligonucleotide manufacturing. The bulky benzoyl protecting group is stable during synthesis but can present challenges to achieving optimal coupling efficiency.
Troubleshooting Guide: Solid-Phase Synthesis
Issue: Low overall yield of the full-length oligonucleotide containing this compound.
This is often indicated by a low final quantity of the desired product or complex HPLC profiles with multiple shorter sequences.
| Potential Cause | Recommended Solution | Underlying Rationale |
| Insufficient Coupling Time | Extend the coupling time for the Bz-A phosphoramidite monomer to 3-10 minutes.[1] | The sterically bulky benzoyl group slows the reaction kinetics, requiring more time for the coupling reaction to proceed to completion. Standard coupling times (30-60 seconds) are often insufficient.[1] |
| Suboptimal Activator | Use a more potent activator, such as 4,5-Dicyanoimidazole (DCI), for the Bz-A coupling step.[1] | A stronger activator is more effective at catalyzing the reaction for less reactive, sterically hindered phosphoramidites like this compound.[1][] |
| Reagent Quality | Use fresh, anhydrous acetonitrile (<30 ppm water) for phosphoramidite dissolution and ensure the Bz-A phosphoramidite and activator have not degraded.[] | Moisture hydrolyzes the activated phosphoramidite, preventing coupling. Degraded reagents will have lower reactivity, leading to failed coupling steps.[][4] |
| Solid Support Issues | For oligonucleotides longer than 75 bases, use a solid support with a larger pore size (e.g., 1000 Å). Ensure the loading capacity is not exceeded.[] | Blocked pores or steric hindrance between growing chains on the support can hinder reagent diffusion and reduce reaction efficiency.[] |
Frequently Asked Questions (FAQs): Solid-Phase Synthesis
Q1: My trityl monitor shows a sudden, significant drop in coupling efficiency specifically at the this compound incorporation step. What should I do? A1: This is a classic sign of a kinetically slow coupling step due to steric hindrance from the benzoyl group. The primary solution is to extend the coupling time for the this compound phosphoramidite. A duration of 3-10 minutes is a good starting point.[1] If this does not fully resolve the issue, consider using a more potent activator like DCI for that specific coupling step.[1]
Q2: How much does a small drop in coupling efficiency for this compound affect my final yield? A2: The effect is cumulative and significant, especially for longer oligonucleotides. Since solid-phase synthesis is cyclical, even a minor decrease in efficiency at one step substantially reduces the final amount of the correct, full-length product.[5]
Table 1: Theoretical Impact of Coupling Efficiency on Final Oligonucleotide Yield
| Coupling Efficiency per Cycle | Theoretical Yield of a 20-mer (%) | Theoretical Yield of a 50-mer (%) | Theoretical Yield of a 100-mer (%) |
|---|---|---|---|
| 99.5% | 90.9 | 77.8 | 60.5 |
| 99.0% | 82.6 | 60.5 | 36.6 |
| 98.0% | 67.6 | 36.4 | 13.3 |
| 95.0% | 35.8 | 7.7 | 0.6 |
Data compiled from theoretical yield calculations.[]
Q3: I see a significant peak with a mass of (Full-Length Oligo - 1 Nucleotide), the "n-1" impurity, in my HPLC analysis. Is this related to the this compound? A3: Yes, this is a likely consequence of failed coupling at the Bz-A step. If the this compound phosphoramidite fails to couple and the subsequent capping step is also incomplete, the unreacted 5'-hydroxyl group will be available for coupling in the next cycle, leading to a sequence missing the Bz-A nucleotide (an n-1 deletion).[][6] To mitigate this, focus on optimizing the Bz-A coupling step as described above.
Section 2: Enzymatic Incorporation
Incorporating this compound into DNA or RNA strands using enzymes like ligases or polymerases can be challenging due to the bulky benzoyl group, which may not fit well into the enzyme's active site.
Troubleshooting Guide: Enzymatic Incorporation
Issue: Low or no yield of the desired ligated or extended product.
This is typically observed as a faint or absent band on a gel, or low signal in quantitative assays.
| Potential Cause | Recommended Solution | Underlying Rationale |
| Steric Hindrance (Ligase) | Increase enzyme concentration (2-5 fold). Extend incubation time (e.g., overnight at 4°C). | The bulky N6-benzoyl group can sterically hinder the enzyme's active site, reducing ligation efficiency. Increasing enzyme concentration and reaction time can help overcome this kinetic barrier.[7][8] |
| Inappropriate Enzyme (Polymerase) | Screen different DNA/RNA polymerases. Prioritize polymerases known for tolerance to modified nucleotides (e.g., certain Y-family polymerases or engineered enzymes). | Standard high-fidelity polymerases are often intolerant to bulky base modifications. Error-prone or specifically engineered polymerases may have more accommodating active sites.[9][10][11] |
| Substrate Purity | Ensure the this compound triphosphate (Bz-ATP/Bz-dATP) or Bz-A-modified oligonucleotide is highly pure and free of synthesis contaminants (e.g., salts, EDTA). | Contaminants can inhibit enzymatic activity.[12] |
| Reaction Buffer Conditions | Use fresh ligation or polymerase buffer. Ensure ATP (for ligase) has not degraded from multiple freeze-thaw cycles. Optimize Mg²⁺ concentration. | Degraded ATP is a common cause of ligation failure.[12] Optimal cofactor concentration is critical for enzyme activity. |
| Secondary Structure (RNA Ligation) | Design the template/splint to ensure the ligation junction (the 3'-end of the Bz-A oligo) is unstructured (at least 3-5 unstructured nucleotides). | T4 RNA ligases are biased against secondary structures at the ligation site. A structured 3'-end on the donor oligonucleotide will significantly inhibit ligation.[7] |
Frequently Asked questions (FAQs): Enzymatic Incorporation
Q1: I am trying to ligate an RNA oligonucleotide ending in a 3'-N6-Benzoyladenosine using T4 RNA Ligase 2, but the efficiency is very low. Why? A1: T4 RNA Ligase 2 is known to be sensitive to the structure of the RNA substrate at the ligation junction.[7][13] The bulky benzoyl group can cause significant steric hindrance, preventing the 3'-OH from being properly positioned in the enzyme's active site for nucleophilic attack. Furthermore, if the terminal nucleotides are involved in any secondary structure (like a hairpin), ligation will be severely inhibited.[7] Ensure your substrate has an unstructured 3'-end and try optimizing the reaction by increasing the ligase concentration and extending the incubation time.
Q2: Can I use a standard high-fidelity DNA polymerase like Pfu or Phusion to incorporate this compound-5'-triphosphate? A2: It is unlikely to be efficient. High-fidelity polymerases have tight active sites to ensure accurate base pairing and are generally intolerant of bulky modifications on the incoming dNTP.[10][14] You will likely see significant stalling or complete failure of incorporation. It is recommended to screen a panel of polymerases, including those from the Y-family (e.g., Pol η, Pol ι) or commercially available engineered polymerases that are specifically designed to accept modified substrates.[9][15]
Q3: How can I confirm that the low yield is due to the this compound modification itself? A3: The best approach is to run a parallel control experiment. Synthesize or obtain an identical oligonucleotide or dNTP that is unmodified (i.e., contains a standard adenosine) and run the enzymatic reaction under the exact same conditions. If the unmodified control works efficiently while the Bz-A version fails, it strongly points to the modification as the source of the issue.[6]
Section 3: Cell-Based Metabolic Labeling
Introducing this compound to cell culture allows for its potential incorporation into cellular nucleic acids for downstream analysis. Success depends on balancing cellular uptake, metabolic stability, and cytotoxicity.
Troubleshooting Guide: Metabolic Labeling
Issue: Low incorporation of this compound into cellular RNA/DNA or high cellular toxicity.
Low incorporation is measured by mass spectrometry or other sensitive detection methods. Toxicity is observed via microscopy or cell viability assays.
| Potential Cause | Recommended Solution | Underlying Rationale |
| High Cytotoxicity | Perform a dose-response curve (e.g., 1 µM to 1 mM) and determine the IC50 value using an MTT or similar viability assay. Use a concentration well below the IC50 for labeling experiments.[16] | High concentrations of nucleoside analogs can be toxic by disrupting normal cellular metabolism. It is crucial to find a concentration that allows for incorporation without killing the cells.[16] |
| Poor Cellular Uptake | Increase incubation time (e.g., perform a time-course from 4 to 24 hours). Consider using a cell line with high nucleoside transporter activity. | Cellular uptake is a time-dependent process. Different cell lines have varying efficiencies for nucleoside transport. |
| Metabolic Instability (Debenzoylation) | Analyze cell lysates or media for the presence of free adenosine and benzoic acid via LC-MS to assess cleavage. | Intracellular enzymes (e.g., hydrolases) may cleave the benzoyl group from the nucleoside before it can be phosphorylated and incorporated, reducing the yield of the desired modified nucleic acid. |
| Inefficient Phosphorylation | Overexpress the relevant nucleoside kinase(s) (e.g., adenosine kinase) if possible. | This compound must be converted to its triphosphate form to be incorporated by polymerases. This is a key rate-limiting step that depends on cellular kinase activity. |
Frequently Asked Questions (FAQs): Metabolic Labeling
Q1: What is a good starting concentration for labeling cells with this compound? A1: A good starting range is between 100 µM and 1 mM.[16] However, this is highly cell-line dependent. It is critical to perform a cytotoxicity assay first to determine the optimal, non-toxic concentration for your specific cells. Treat cells for 24 hours with a range of concentrations and measure viability.
Q2: How can I verify that the this compound is actually being incorporated into cellular nucleic acids? A2: The gold standard for verification is mass spectrometry. After labeling, extract the total RNA or DNA, digest it into individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase, and then analyze the digest using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] This will allow you to unambiguously identify and quantify the amount of incorporated this compound relative to canonical adenosine.
Q3: My cells look unhealthy after treatment with this compound, even at concentrations that others have reported. What could be wrong? A3: Besides concentration, the duration of exposure is a key factor. Try reducing the labeling time. Also, ensure the this compound preparation is pure and free of any residual synthesis solvents or contaminants that could be toxic. Finally, cell health and confluency at the time of labeling can impact their sensitivity. Ensure you are using healthy, sub-confluent cells.
Experimental Protocols & Visualizations
Protocol 1: Optimizing Coupling Time for this compound Phosphoramidite
-
Setup: Program your DNA synthesizer to perform several parallel small-scale syntheses of a short, test oligonucleotide (e.g., a 10-mer) containing one this compound incorporation.
-
Variable Coupling: Set the coupling time for the standard phosphoramidites to the default (e.g., 45 seconds). For the this compound phosphoramidite, program a different coupling time for each parallel synthesis (e.g., 2 min, 4 min, 6 min, 8 min, 10 min).
-
Synthesis: Run the synthesis protocols.
-
Cleavage and Deprotection: Cleave the oligonucleotides from the solid support and deprotect them using your standard protocol (e.g., ammonium hydroxide at 55°C).
-
Analysis: Analyze the crude product from each synthesis by reverse-phase HPLC or LC-MS.
-
Evaluation: Compare the chromatograms. Identify the full-length product peak and the n-1 deletion peak. Calculate the coupling efficiency for each time point by comparing the relative peak areas. Select the shortest coupling time that gives the highest ratio of full-length product to n-1 impurity.
Protocol 2: General Enzymatic Ligation of a Bz-A Modified RNA Oligonucleotide
-
Reaction Components: In a sterile microfuge tube on ice, combine the following:
-
5'-phosphorylated DNA/RNA acceptor oligo: 10 µM
-
3'-OH this compound-terminated RNA donor oligo: 10 µM
-
DNA Splint (template): 12 µM
-
10X T4 RNA Ligase 2 Reaction Buffer: 2 µL
-
T4 RNA Ligase 2 (e.g., 200 units/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Annealing: Heat the mixture to 65°C for 5 minutes, then allow it to cool slowly to room temperature to anneal the oligos to the splint.
-
Ligation: Incubate the reaction at 25°C for 2 hours. For troubleshooting low yields, this incubation can be extended to overnight at 16°C.
-
Enzyme Inactivation: Inactivate the ligase by heating at 65°C for 10 minutes.
-
Analysis: Analyze the ligation product by running the reaction on a denaturing polyacrylamide gel (dPAGE) and visualizing with a suitable stain (e.g., SYBR Gold). A successful ligation will show a new band corresponding to the size of the ligated product.
Protocol 3: Cellular Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in ~80% confluency after 24 hours.
-
Treatment: Prepare a serial dilution of this compound in cell culture medium (e.g., from 1 mM down to 1 µM). Remove the old medium from the cells and add the medium containing the different concentrations of Bz-A. Include a "no-treatment" control.
-
Incubation: Incubate the plate for your desired labeling period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Diagrams
Caption: Workflow for a single cycle of solid-phase synthesis, highlighting the extended coupling step for a modified phosphoramidite like this compound.
Caption: A logical workflow for troubleshooting low yield in enzymatic incorporation experiments involving this compound.
Caption: A standard experimental workflow for the metabolic labeling of cells with this compound and subsequent analysis.
References
- 1. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural bias in T4 RNA ligase-mediated 3′-adapter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. Selective Modulation of DNA Polymerase Activity by Fixed Conformation Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of Thermophilic DNA Polymerases for the Recognition and Amplification of C2’-Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified DNA polymerases for PCR troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. RNA substrate specificity and structure-guided mutational analysis of bacteriophage T4 RNA ligase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Adaptive use of error‐prone DNA polymerases provides flexibility in genome replication during tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. twistbioscience.com [twistbioscience.com]
identifying and characterizing side products of N6-Benzoyladenosine deprotection by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing side products during the deprotection of N6-benzoyladenosine, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound, providing potential causes and solutions.
| Problem | Symptom(s) by LC-MS | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Presence of a significant peak corresponding to the mass of this compound (m/z 372.1 [M+H]⁺). | 1. Insufficient reaction time or temperature. 2. Degraded or insufficient deprotection reagent (e.g., old ammonia solution). 3. Poor solubility of the starting material. | 1. Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS to avoid degradation. 2. Use a fresh bottle of reagent or titrate to confirm concentration. Increase the molar excess of the deprotection reagent. 3. Add a co-solvent like methanol or ethanol to improve solubility in aqueous ammonia. |
| Formation of Benzamide | A peak corresponding to the mass of benzamide (m/z 122.1 [M+H]⁺) is observed. | This is an expected byproduct of the deprotection reaction, particularly when using ammonia-based reagents. | Benzamide is typically removed during standard purification procedures like HPLC or silica gel chromatography. |
| Hydrolysis of the Glycosidic Bond | Detection of a peak corresponding to adenine (m/z 136.1 [M+H]⁺). | Harsh basic or acidic conditions can lead to the cleavage of the N-glycosidic bond. | Use milder deprotection conditions (e.g., potassium carbonate in methanol) or carefully control the reaction time and temperature. |
| Transamination Side Product | With methylamine deprotection, a peak corresponding to N6-methyladenosine (m/z 282.1 [M+H]⁺) may be observed. | The use of methylamine can sometimes lead to the exchange of the benzoyl group with a methylamino group, followed by reduction to the methyl group, particularly with prolonged reaction times. | Reduce reaction time or switch to a different deprotection reagent like aqueous ammonia if this side product is prevalent. |
| Partially Deprotected Species | If other hydroxyl protecting groups (e.g., TBDMS, benzoyl) are present on the ribose sugar, peaks corresponding to partially deprotected intermediates may be seen. | The deprotection conditions may not be sufficient to remove all protecting groups. | A two-step deprotection strategy may be necessary. First, use a milder reagent to remove more labile groups, followed by a stronger reagent for the N6-benzoyl group. |
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound and its primary deprotection product, adenosine, in LC-MS?
In positive ion mode electrospray ionization (ESI+), you should look for the protonated molecules:
-
This compound: [M+H]⁺ = 372.1
-
Adenosine: [M+H]⁺ = 268.1
Q2: What is the characteristic fragmentation pattern I should look for in MS/MS to confirm the identity of adenosine?
The most characteristic fragmentation of adenosine is the cleavage of the glycosidic bond, resulting in the formation of the protonated adenine base. You should monitor the transition of m/z 268.1 → 136.1.[1]
Q3: My LC-MS analysis shows a peak with the correct mass for adenosine, but the reaction yield is low. What should I do?
Low yield with complete conversion suggests product loss during workup or purification. However, if the starting material is still present, the deprotection is incomplete. Refer to the "Incomplete Deprotection" section in the troubleshooting guide for optimization strategies.[2]
Q4: Can I use sodium methoxide for N6-benzoyl deprotection?
While sodium methoxide in methanol is effective for removing acyl groups from the sugar hydroxyls, it can be less efficient for the N6-benzoyl group. Careful control of the reaction conditions is necessary to avoid unwanted side reactions.[2]
Q5: How can I monitor the deprotection reaction in real-time?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the disappearance of the starting material and the appearance of the product. LC-MS can provide more definitive identification of the product and any side products.[2][3]
Experimental Protocols
Protocol 1: Deprotection of this compound with Aqueous Ammonia
-
Dissolve the this compound derivative in a minimal amount of an organic co-solvent such as methanol or ethanol.
-
Add concentrated aqueous ammonia (e.g., 28-30%) to the solution in a sealed pressure vessel.
-
Heat the mixture at a controlled temperature (e.g., 55°C) and stir for the desired duration (typically several hours to overnight).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude adenosine product by a suitable chromatographic method (e.g., HPLC or silica gel column chromatography).
Protocol 2: LC-MS Analysis of Deprotection Reaction
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol/water).
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the starting material, product, and potential side products.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode to identify all ions present.
-
MS/MS Analysis: Targeted MS/MS analysis on the expected m/z values of the starting material, product, and potential side products to confirm their identity through fragmentation patterns.
-
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Logical relationships of this compound and potential side products.
References
optimizing activator concentration for N6-Benzoyladenosine coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing activator concentration in N6-Benzoyladenosine coupling reactions during solid-phase oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling step of this compound phosphoramidite.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Suboptimal Activator Concentration: The concentration of the activator may be too low for efficient activation of the this compound phosphoramidite or too high, leading to side reactions. | Refer to the Activator Concentration Comparison table below. Start with the recommended concentration for your chosen activator. Consider performing a concentration titration to find the optimal concentration for your specific synthesizer and conditions. For sterically hindered phosphoramidites like 2'-O-protected ribonucleosides, a higher activator concentration may be required.[1][2] |
| Inadequate Activator: The chosen activator may not be suitable for the specific phosphoramidite or synthesis scale. For instance, 1H-Tetrazole may be less effective for sterically hindered monomers.[3] | For general-purpose synthesis of short oligos, ETT or BTT are recommended.[3] For longer oligonucleotides or larger scale synthesis, DCI is a good alternative due to its higher solubility and nucleophilicity.[3][4][5] | |
| Moisture Contamination: Reagents, especially the acetonitrile (ACN) used as a diluent, may contain water, which rapidly hydrolyzes the activated phosphoramidite.[1][5] | Use anhydrous acetonitrile for all reagent preparations. Ensure phosphoramidites are dissolved in an anhydrous environment.[5] | |
| Short Coupling Time: The time allowed for the coupling reaction may be insufficient, especially for modified or sterically hindered bases. | Increase the coupling time. For 2'-O-protected ribonucleoside phosphoramidites, coupling times of 5-15 minutes may be necessary for high yields.[1] | |
| Degraded Phosphoramidite or Activator: Reagents may have degraded due to improper storage or prolonged exposure to air and moisture. | Use fresh, high-quality phosphoramidites and activators. Store all reagents under the recommended conditions (e.g., under inert gas, desiccated, and at the correct temperature). | |
| Formation of (n+1) Impurities | Activator Acidity: Highly acidic activators can cause premature detritylation of the phosphoramidite monomer in solution, leading to the formation of dimers that are then incorporated into the sequence.[3] | Consider using a less acidic activator like 4,5-dicyanoimidazole (DCI).[3] |
| Depurination | Excessive Acid Exposure: While primarily an issue during the detritylation step, a highly acidic activator could potentially contribute to depurination, especially at the O6 position of guanosine.[1] | Ensure the capping step is performed before oxidation to remove any potential O6 modifications.[1] Use the mildest effective activator for your synthesis. |
| Precipitation in Synthesizer Lines | Low Activator Solubility: Some activators, like 1H-Tetrazole, have limited solubility in acetonitrile, which can lead to crystallization and clogging of synthesizer lines, especially in colder environments.[3][6] | Use an activator with higher solubility in acetonitrile, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[3][6] Ensure activator solutions are fully dissolved before placing them on the synthesizer. |
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in this compound coupling?
An activator is a weak acid that initiates the coupling reaction in two main steps. First, it protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[3][7] Second, the activator's conjugate base acts as a nucleophile, displacing the diisopropylamine to form a highly reactive intermediate.[8] This activated intermediate then rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support to form a phosphite triester linkage.[4][]
Q2: Which activator should I choose for my this compound coupling reaction?
The choice of activator depends on several factors, including the scale of your synthesis, the length of the oligonucleotide, and the steric hindrance of the phosphoramidite.
-
1H-Tetrazole: A traditional activator, but has limited solubility and may not be optimal for sterically hindered monomers.[3]
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): More acidic and reactive than 1H-Tetrazole, making them good general-purpose activators for small to medium-scale synthesis.[3][10] BTT is often preferred for RNA synthesis.[3][11]
-
4,5-Dicyanoimidazole (DCI): Less acidic but more nucleophilic than tetrazole-based activators.[3][5] Its high solubility in acetonitrile makes it suitable for higher concentration solutions and is recommended for long oligonucleotides and larger-scale synthesis.[3][4][5]
Q3: What is the optimal concentration for my activator?
The optimal concentration can vary, but typical ranges are provided in the table below. It is crucial to use the concentration recommended by the manufacturer or to optimize it for your specific conditions. The concentration of the activator is primarily determined by its solubility in acetonitrile.[1]
Q4: Can I use the same activator concentration for DNA and RNA synthesis?
Generally, RNA synthesis, which involves sterically hindered 2'-O-protected phosphoramidites, requires more potent activation conditions.[1][2] This can mean using a more reactive activator (e.g., BTT) or a higher concentration of the activator, along with longer coupling times, to achieve high coupling efficiencies.[1][2][11]
Q5: How does moisture affect the coupling reaction?
The phosphoramidite coupling reaction is highly sensitive to water.[1] The activated phosphoramidite intermediate is rapidly hydrolyzed by any moisture present, preventing it from coupling with the growing oligonucleotide chain. This leads to lower coupling efficiency and an increased proportion of truncated sequences. Therefore, using anhydrous reagents and maintaining a dry environment is critical.[5]
Data Presentation
Activator Concentration Comparison
| Activator | Typical Concentration in Acetonitrile | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M - 0.50 M | 4.9 | Standard activator; limited solubility can cause precipitation.[3][6] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.2 | More acidic and soluble than 1H-Tetrazole; good for general use.[3][10] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | 4.0 | More acidic than ETT; often recommended for RNA synthesis.[3][11] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic, highly nucleophilic, and very soluble; ideal for long oligos and large-scale synthesis.[3][4][5] |
Experimental Protocols
Standard Protocol for this compound Coupling
This protocol outlines a single coupling cycle in an automated solid-phase oligonucleotide synthesis.
Reagents:
-
This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Capping solution (e.g., Acetic Anhydride and N-Methylimidazole/Pyridine)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile (for washing)
Procedure:
-
Deblocking (Detritylation): The 5'-O-DMT protecting group of the support-bound nucleoside is removed by treating it with the deblocking solution.[12] This step is followed by extensive washing with anhydrous acetonitrile to remove the acid and the released trityl cation.
-
Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The mixture is allowed to react for a specified time (e.g., 2-15 minutes, depending on the activator and scale) to form the phosphite triester linkage.[1][12]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solution. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.[7][10]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidizing solution.[7][10] This is followed by a final wash with anhydrous acetonitrile.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.[10]
Visualizations
Caption: Automated oligonucleotide synthesis cycle workflow.
Caption: Mechanism of phosphoramidite coupling reaction.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. Activators for oligonucleotide and phosphoramidite synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. The mechanism of the phosphoramidite synthesis of polynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N6-Benzoyladenosine Phosphoramidite Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the stability of N6-Benzoyladenosine phosphoramidite. Adherence to proper handling and storage protocols is critical for successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of moisture on this compound phosphoramidite?
A1: Moisture is highly detrimental to all phosphoramidites, including this compound phosphoramidite. The primary degradation pathway is hydrolysis.[1][2][3] Water reacts with the phosphoramidite at the trivalent phosphorus center, leading to the formation of the corresponding H-phosphonate derivative. This H-phosphonate is inactive in the standard coupling reaction during oligonucleotide synthesis, resulting in failed couplings and the generation of n-1 shortmer impurities.[1][4]
Q2: How does the stability of this compound phosphoramidite compare to other standard phosphoramidites?
A2: The stability of deoxyribonucleoside phosphoramidites in acetonitrile solution generally follows the order: T > dC > dA >> dG.[1] While this compound phosphoramidite (a derivative of dA) is more stable than dG phosphoramidites, it is still susceptible to degradation and requires careful handling to prevent moisture contamination.[2][5] The guanosine phosphoramidite is particularly sensitive to hydrolysis.[2][6][7]
Q3: What are the recommended storage conditions for this compound phosphoramidite?
A3: To ensure maximum stability, solid this compound phosphoramidite should be stored at -20°C under a dry, inert atmosphere such as argon or nitrogen.[1][8] Once dissolved in anhydrous acetonitrile for use on a synthesizer, the solution's stability decreases. It is recommended to use fresh solutions and minimize the time the phosphoramidite solution resides on the instrument.[6][9]
Q4: What is the acceptable level of water in the acetonitrile used to dissolve this compound phosphoramidite?
A4: It is crucial to use anhydrous acetonitrile with a water content of less than 30 ppm, and preferably below 10 ppm.[1][9][10] Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite, leading to lower coupling efficiencies.[4][9]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis
-
Symptom: Your final product analysis by HPLC or mass spectrometry shows a high percentage of n-1 and other shorter sequences, indicating a low yield of the full-length oligonucleotide.[4]
-
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all reagents, especially acetonitrile, are anhydrous (ideally <10-30 ppm water).[4][9][10] Use fresh, DNA-synthesis-grade acetonitrile and consider using molecular sieves to dry the solvent.[10][11] Regularly check for and repair any leaks in the synthesizer's fluidics system. |
| Degraded Phosphoramidite | Use fresh, high-purity this compound phosphoramidite.[4] Always store phosphoramidites under an inert atmosphere at -20°C.[1] Allow the vial to warm to room temperature before opening to prevent condensation.[1] |
| Insufficient Coupling Time | While standard coupling times are usually sufficient, consider increasing the coupling time, especially if using modified bases or older reagents.[4][10] |
| Activator Issues | Use a fresh, high-quality activator solution for each synthesis run. Ensure the activator is also dissolved in anhydrous acetonitrile. |
Issue 2: Inconsistent Synthesis Results
-
Symptom: You observe variability in coupling efficiency and final product purity between different synthesis runs, even with the same oligonucleotide sequence.
-
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Ambient Humidity | Be mindful of environmental conditions. High humidity in the laboratory can introduce moisture into reagents and the synthesizer.[6] If possible, operate the synthesizer in a controlled-humidity environment. |
| Improper Reagent Handling | Employ strict anhydrous handling techniques.[1] Use dry syringes and needles for reagent transfers. Never leave reagent bottles open to the atmosphere. |
| Solvent Quality Fluctuation | Use a consistent source of high-purity, anhydrous acetonitrile. Consider testing the water content of new solvent batches using Karl Fischer titration. |
Quantitative Data Summary
Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Solution
| Phosphoramidite | Relative Stability |
| dT | Most Stable |
| dC | Stable |
| dA (and derivatives like this compound) | Moderately Stable |
| dG | Least Stable[1] |
Table 2: Recommended Water Content in Acetonitrile for Phosphoramidite Dissolution
| Parameter | Recommended Value |
| Maximum Water Content | < 30 ppm[4][10] |
| Ideal Water Content | < 10 ppm[1][9] |
Experimental Protocols
Protocol 1: Assessment of this compound Phosphoramidite Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation:
-
Carefully dissolve a small amount of the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.[12]
-
Perform this step in a glove box or under a stream of inert gas to minimize moisture exposure.
-
-
HPLC System:
-
Utilize a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Run a linear gradient of increasing acetonitrile concentration (Mobile Phase B) to elute the compounds. A typical gradient might be from 5% to 95% B over 30 minutes.
-
-
Detection:
-
Monitor the elution profile using a UV detector at 260 nm.
-
-
Analysis:
-
The pure phosphoramidite will typically show two peaks representing the two diastereomers due to the chiral phosphorus center.[1]
-
The presence of additional peaks may indicate impurities, including the hydrolyzed H-phosphonate product.
-
Protocol 2: Analysis of Phosphoramidite Degradation by ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the this compound phosphoramidite in an appropriate deuterated solvent (e.g., anhydrous acetonitrile-d3 or chloroform-d).
-
Prepare the sample in a dry NMR tube, sealed under an inert atmosphere.
-
-
NMR Spectrometer:
-
Acquire a ³¹P NMR spectrum.
-
-
Analysis:
-
The desired P(III) phosphoramidite will exhibit a characteristic chemical shift (typically in the range of 148-152 ppm).
-
The presence of P(V) oxidized impurities or the hydrolyzed H-phosphonate will appear as distinct signals at different chemical shifts (typically 0-20 ppm).[1][12] This technique is highly specific for phosphorus-containing compounds and provides a clear indication of degradation.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glenresearch.com [glenresearch.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. usp.org [usp.org]
resolving peak splitting in HPLC purification of N6-Benzoyladenosine-modified oligos
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) purification of N6-Benzoyladenosine-modified oligonucleotides, with a specific focus on resolving peak splitting.
Frequently Asked Questions (FAQs)
Q1: I am observing a split or shoulder peak for my this compound-modified oligonucleotide during reverse-phase HPLC purification. What is the most likely cause?
A1: The most probable cause of peak splitting for this compound-modified oligonucleotides is the partial removal (deprotection) of the N6-benzoyl group during the HPLC run. This on-column debenzoylation results in two distinct chemical species: the fully protected oligonucleotide and its partially deprotected counterpart. These two species will have different hydrophobicities and, therefore, different retention times, leading to a split or shoulder peak.
Q2: Under what conditions is the N6-benzoyl group labile?
A2: The N6-benzoyl group on adenosine is known to be labile under basic conditions.[1] In the context of HPLC, mobile phases with a pH above neutral, especially when combined with elevated temperatures (a common practice to improve peak shape for oligonucleotides), can facilitate the hydrolysis of the benzoyl group.[1][2]
Q3: Can my peak splitting issue be related to something other than the this compound modification?
A3: Yes, while on-column deprotection is a primary suspect, other general HPLC issues can also cause peak splitting. These include problems with the column itself (e.g., voids, contamination), improper mobile phase preparation, sample solvent incompatibility, or issues with the HPLC system hardware.[3][4][5]
Q4: How can I confirm if my peak splitting is due to on-column deprotection?
A4: A systematic way to diagnose this is to alter the HPLC method parameters. For instance, running the purification at a lower temperature and a more neutral pH may reduce the rate of debenzoylation, potentially leading to a sharper, single peak. If the relative size of the two peaks changes with temperature or pH, it strongly suggests a chemical transformation is occurring on the column.
Q5: What is the recommended purification method for oligonucleotides with modifications like this compound?
A5: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a widely used and effective method for the purification of modified oligonucleotides.[6][7] This technique utilizes an ion-pairing reagent in the mobile phase to neutralize the negative charges of the oligonucleotide's phosphate backbone, allowing for separation based on hydrophobicity.
Troubleshooting Guide for Peak Splitting
This guide provides a systematic approach to diagnosing and resolving peak splitting during the HPLC purification of this compound-modified oligonucleotides.
Diagram: Troubleshooting Workflow for Peak Splitting
Caption: A stepwise workflow for troubleshooting peak splitting in HPLC.
Troubleshooting Steps and Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| On-Column Deprotection of N6-Benzoyl Group | Run the purification at a lower temperature (e.g., 40-50 °C). Prepare mobile phases with a pH closer to neutral (e.g., pH 7.0-7.5). | Optimize the method using the lowest temperature that still provides adequate peak shape. Use a mobile phase with a well-buffered neutral pH. |
| Column Issues (Void, Contamination, Degradation) | Inject a standard compound to check column performance. Reverse flush the column (if permissible by the manufacturer). | Replace the column if the standard also shows poor peak shape. Use a guard column to protect the analytical column from contamination. |
| Mobile Phase Incompatibility | Ensure mobile phase components are fully dissolved and the mixture is homogenous. Degas the mobile phase thoroughly. | Prepare fresh mobile phase daily. Filter all mobile phase components through a 0.22 µm filter. |
| Sample Solvent Effects | Dissolve the oligonucleotide sample in the initial mobile phase. | If the sample is dissolved in a stronger solvent than the mobile phase, dilute the sample with the initial mobile phase before injection. |
| Co-eluting Impurity | Change the gradient slope or the organic modifier to see if the two peaks can be resolved. | If two distinct compounds are present, optimize the chromatographic method to achieve baseline separation. |
Experimental Protocols
General Protocol for IP-RP-HPLC of this compound-Modified Oligonucleotides
This protocol serves as a starting point and may require optimization for specific oligonucleotides.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
Column: C18 reverse-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters XBridge OST).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA) in 50% acetonitrile/water.
-
Sample: this compound-modified oligonucleotide dissolved in Mobile Phase A.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Set the column temperature (start with 50 °C and adjust as needed for troubleshooting).
-
Inject the sample.
-
Run a linear gradient from a low percentage of Mobile Phase B to a higher percentage to elute the oligonucleotide. A typical gradient might be 5-50% B over 30 minutes.
-
Monitor the elution at 260 nm.
Diagram: this compound Hydrolysis Pathway
Caption: On-column hydrolysis of the N6-benzoyl group.
Quantitative Data Summary
The following table provides a summary of typical HPLC parameters that can be adjusted to troubleshoot peak splitting.
| Parameter | Typical Range | Effect on N6-Benzoyl Group Stability | Recommendation for Peak Splitting |
| Column Temperature | 40 - 80 °C | Higher temperatures can accelerate hydrolysis.[6] | Start at a lower temperature (e.g., 40-50 °C) and increase only if necessary for peak shape. |
| Mobile Phase pH | 6.5 - 8.5 | pH > 7.5 can increase the rate of hydrolysis. | Maintain a pH between 7.0 and 7.5. |
| Ion-Pairing Reagent | 50 - 200 mM TEAA | The basicity of the amine can influence pH and stability. | 100 mM TEAA is a good starting point. Ensure the final pH of the mobile phase is controlled. |
| Organic Modifier | Acetonitrile or Methanol | Generally has a minor effect on hydrolysis compared to temperature and pH. | Acetonitrile is typically preferred for oligonucleotide separations. |
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
minimizing the formation of N-1 alkylation adducts during N6-Benzoyladenosine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the formation of N-1 alkylation adducts during N6-Benzoyladenosine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis, and why do they form?
A1: Besides the desired this compound, common side products include O-benzoylated isomers (at the 2', 3', and 5' positions of the ribose sugar) and the N-1 benzoylated adduct.[1] These form because adenosine has multiple nucleophilic sites: the N6-amino group, the hydroxyl groups on the ribose, and other nitrogen atoms on the purine ring like N-1, N-3, and N-7.[1] The relative reactivity of these sites is influenced by the reaction conditions.[1]
Q2: What is the N-1 alkylation adduct, and is it a stable product?
A2: The N-1 alkylation (or in this case, acylation) adduct is a common isomer formed during the synthesis of N6-substituted adenosine derivatives. While it can be isolated, the N-1 adduct is generally less thermodynamically stable than the N6-isomer. Under certain conditions, particularly with heat or in the presence of a base, the N-1 substituted adenosine can undergo a Dimroth rearrangement to the more stable N6-substituted product.[2][3][4]
Q3: How does the choice of solvent affect the formation of the N-1 adduct?
A3: The solvent plays a crucial role in controlling the regioselectivity of the benzoylation. Pyridine is a commonly used solvent and also acts as a base. Its polarity can influence which nitrogen on the purine ring is most nucleophilic. While specific quantitative data on N-1 vs. N6 selectivity in different solvents is sparse in readily available literature, optimizing solvent polarity is a key strategy to favor the desired N6-acylation.[1]
Q4: Can protecting groups help in minimizing N-1 adduct formation?
A4: Yes, protecting groups are essential. The most common strategy is the transient protection of the ribose hydroxyl groups using trimethylsilyl chloride (TMSCl).[5] This prevents the formation of O-benzoylated byproducts. While this doesn't directly block the N-1 position, by preventing competing reactions at the hydroxyl groups, it can help improve the overall yield and selectivity of the N6-benzoylation.
Q5: What is the Dimroth rearrangement, and can it be used to salvage a reaction with high N-1 adduct formation?
A5: The Dimroth rearrangement is a chemical reaction in which a 1-alkyl/acyl-adenine derivative rearranges to the corresponding N6-alkyl/acyl-adenine derivative.[2][3][4] This can be a useful strategy if a significant amount of the N-1 adduct is formed. The reaction is typically promoted by heating in a suitable solvent or by treatment with a base.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound, with a focus on minimizing the N-1 alkylation adduct.
| Problem | Potential Cause | Suggested Solution |
| Low yield of this compound and presence of multiple spots on TLC, including a suspected N-1 adduct. | Suboptimal Reaction Conditions: The reaction may be under kinetic control, favoring the formation of the N-1 adduct. | Optimize for Thermodynamic Control: Increase the reaction temperature and/or reaction time to favor the formation of the more stable N6-product. Consider a solvent with a higher boiling point if compatible with your reagents. |
| Inadequate Protection of Hydroxyl Groups: Unprotected hydroxyl groups on the ribose can compete for the benzoylating agent, leading to a complex mixture of products and reduced yield of the desired N6-isomer. | Ensure Complete Silylation: Use a sufficient excess of trimethylsilyl chloride (TMSCl) and allow adequate time for the silylation to complete before adding the benzoyl chloride. Monitor the silylation step if possible.[1] | |
| Inappropriate Base: The choice of base can influence the nucleophilicity of the different nitrogen atoms on the adenine ring. | Use a Non-Nucleophilic Base: If not using pyridine as the solvent/base, consider a sterically hindered, non-nucleophilic base to deprotonate the N6-amino group without promoting side reactions. | |
| Difficulty in separating this compound from the N-1 adduct. | Similar Polarity of Isomers: The N-1 and N6-isomers can have very similar polarities, making them challenging to separate by standard column chromatography. | Specialized Chromatographic Techniques: Consider using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and an optimized gradient elution.[6] Thin-Layer Chromatography (TLC) can also be used for small-scale preparative separations with careful solvent system selection.[6] |
| NMR spectrum of the product is inconsistent with pure this compound. | Presence of the N-1 Isomer: The N-1 isomer will have a different chemical shift for the purine protons compared to the N6-isomer. | Consult Reference Spectra: Compare your experimental NMR data with literature values for both this compound and, if available, N-1 substituted adenosine derivatives.[7][8] The chemical shifts of the H2 and H8 protons of the purine ring are particularly informative. |
Experimental Protocols
Protocol 1: One-Pot Silylation and N6-Benzoylation (Favors N6-product)
This method is widely used to achieve regioselective N6-benzoylation by first protecting the hydroxyl groups.
Materials:
-
Adenosine
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride
-
Aqueous ammonia (e.g., 28%)
-
Ice, Water, Dichloromethane
Procedure:
-
Suspend adenosine in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., nitrogen).[5]
-
Cool the mixture to 0°C in an ice bath.[1]
-
Slowly add TMSCl dropwise to the suspension while stirring.[5]
-
Stir the reaction at 0°C for at least 2 hours to ensure complete silylation of the hydroxyl groups.[9]
-
While maintaining the temperature at 0°C, slowly add benzoyl chloride to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[1]
-
Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.
-
Add aqueous ammonia to hydrolyze the silyl ethers and stir for 30 minutes.[1]
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Dimroth Rearrangement of N-1 Adduct
This protocol can be used to convert the undesired N-1 benzoyladenosine to the desired N6-product.
Materials:
-
Crude product containing N-1 benzoyladenosine
-
Aqueous ammonia
Procedure:
-
Dissolve the crude product containing the N-1 benzoyladenosine adduct in aqueous ammonia.[4]
-
Stir the solution at room temperature or with gentle heating. The progress of the rearrangement can be monitored by TLC or HPLC.
-
Once the rearrangement is complete, remove the ammonia under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of N1- and N6-adenosine adducts and N1-inosine adducts formed by the reaction of butadiene monoxide with adenosine: evidence for the N1-adenosine adducts as major initial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. This compound | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
improving the shelf life of N6-Benzoyladenosine phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the shelf life and ensure the optimal performance of N6-Benzoyladenosine phosphoramidite in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the N6-benzoyl group in this compound phosphoramidite?
A1: The N6-benzoyl group (Bz) serves as a crucial protecting group for the exocyclic amino group of the adenine base during oligonucleotide synthesis.[1][2] This protection is essential to prevent unwanted side reactions with the activated phosphoramidite monomers, which could otherwise lead to the formation of branched oligonucleotides and other impurities.[2] The benzoyl group is stable throughout the various steps of the synthesis cycle, including detritylation, coupling, capping, and oxidation, but can be readily removed during the final deprotection step.[1][2]
Q2: What are the primary factors that contribute to the degradation of this compound phosphoramidite?
A2: The main factors leading to the degradation of this compound phosphoramidite are exposure to moisture, oxygen, heat, and acidic conditions.[]
-
Moisture: Leads to hydrolysis of the phosphoramidite group, rendering it inactive for coupling.
-
Oxygen: Causes oxidation of the P(III) center to a P(V) species, which will not react during the coupling step.
-
Elevated Temperatures: Accelerates the rates of both hydrolysis and oxidation, as well as other potential degradation pathways.[]
-
Acidic Conditions: Phosphoramidites are highly unstable in acidic environments, which can lead to rapid decomposition.
Q3: What are the recommended storage conditions for this compound phosphoramidite to maximize its shelf life?
A3: To ensure long-term stability, this compound phosphoramidite should be stored at -20°C under an inert atmosphere, such as argon or nitrogen.[4][] It is also crucial to protect the compound from light.[] For routine use, it is practical to store the phosphoramidite in solution on an oligonucleotide synthesizer at ambient temperature, but this will lead to gradual degradation.[4] It is recommended to use the dissolved phosphoramidite within a short timeframe. Some suppliers suggest using it within one month when stored at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Degradation of this compound phosphoramidite: This is often due to hydrolysis or oxidation from exposure to moisture or air. | - Ensure the use of anhydrous acetonitrile (<30 ppm water) for dissolution.- Store solid phosphoramidite under an inert atmosphere at -20°C.- Allow the vial to warm to room temperature before opening to prevent condensation.- Use fresh solutions of phosphoramidite for synthesis.- Consider in-line drying filters for gases on the synthesizer. |
| Sub-optimal Activator: The activator may be old, degraded, or at an incorrect concentration. | - Use a fresh, high-quality activator solution.- Ensure the activator concentration is appropriate for the synthesis scale and protocol. | |
| Incomplete Deprotection of Benzoyl Group | Insufficient Deprotection Time or Temperature: The conditions for removing the benzoyl group may not be sufficient for complete removal. | - Increase the incubation time or temperature during the ammonium hydroxide deprotection step.- For standard deprotection, incubate at 55°C for 8-16 hours.[2] |
| Inefficient Deprotection Reagent: The concentration or composition of the deprotection solution may not be optimal. | - Use fresh, concentrated ammonium hydroxide.- For faster deprotection, consider using a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA), but be aware of potential side reactions with other protecting groups. | |
| Formation of Side Products | Transamination of N6-benzoyl-cytidine: If using a mixture of ammonium hydroxide and methylamine (AMA) for deprotection, the benzoyl group on cytidine can undergo transamination. | - If using AMA, it is recommended to use acetyl-protected dC (dC-Ac) instead of benzoyl-protected dC (dC-Bz) during synthesis to avoid this side reaction. |
| Acrylonitrile Adducts: The 2-cyanoethyl phosphate protecting group can be cleaved by β-elimination, releasing acrylonitrile, a potent alkylating agent. | - Ensure complete and efficient deprotection to minimize the exposure of the oligonucleotide to acrylonitrile. | |
| Precipitation in Phosphoramidite Solution | Moisture Contamination: The introduction of water can cause the phosphoramidite to hydrolyze and precipitate out of the solution. | - Handle the phosphoramidite and all solvents under strictly anhydrous conditions.- Ensure syringes and needles are dry before use. |
| Low Solubility: The concentration of the phosphoramidite in the solvent may exceed its solubility limit. | - Ensure the phosphoramidite is fully dissolved before placing it on the synthesizer.- If necessary, gently warm the solution to aid dissolution, but cool to room temperature before use. |
Quantitative Data
| Condition | Parameter | Value | Notes |
| Storage (Solid) | Recommended Temperature | -20°C | Under an inert atmosphere (Argon or Nitrogen) and protected from light. |
| Typical Shelf Life | > 1 year | When stored under recommended conditions. | |
| Storage (In Solution) | Solvent | Anhydrous Acetonitrile | Water content should be less than 30 ppm. |
| Typical Concentration | 0.05 - 0.1 M (~43 - 86 mg/mL) | This is a common concentration range for automated synthesizers.[6] | |
| Stability at Room Temp | Decreases over time | Gradual degradation occurs due to hydrolysis and oxidation. It is recommended to use fresh solutions. | |
| Purity (Typical) | HPLC Purity | ≥ 99% | As specified by many commercial suppliers. |
| 31P NMR Purity | ≥ 99% | Confirms the integrity of the phosphoramidite group. | |
| Water Content (Solid) | ≤ 0.3% | Minimizing water content is crucial for stability. |
Experimental Protocols
Protocol 1: Assessment of this compound Phosphoramidite Purity by HPLC
Objective: To determine the purity of this compound phosphoramidite using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound phosphoramidite sample
-
Anhydrous acetonitrile
-
Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0)
-
HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound phosphoramidite and dissolve it in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Handle the solid and the solution under an inert atmosphere as much as possible to prevent degradation.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to 95% A, 5% B and equilibrate
-
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The phosphoramidite will likely elute as a pair of diastereomers.
-
Integrate the peak areas of the main diastereomer peaks and any impurity peaks.
-
Calculate the purity as the percentage of the area of the main peaks relative to the total area of all peaks.
-
Protocol 2: Stability Study of this compound Phosphoramidite in Solution
Objective: To evaluate the stability of this compound phosphoramidite in acetonitrile solution over time at room temperature.
Materials:
-
High-purity this compound phosphoramidite
-
Anhydrous acetonitrile
-
HPLC system and reagents as described in Protocol 1
-
Inert atmosphere glove box or similar setup
Procedure:
-
Preparation of Stock Solution:
-
Inside an inert atmosphere glove box, prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.
-
Aliquot the solution into several HPLC vials and seal them tightly.
-
-
Time-Point Analysis:
-
Time 0: Immediately analyze one of the freshly prepared aliquots using the HPLC method described in Protocol 1. This will serve as the baseline purity.
-
Store the remaining aliquots at room temperature, protected from light.
-
At regular intervals (e.g., 24, 48, 72, and 168 hours), analyze one aliquot using the same HPLC method.
-
-
Data Analysis:
-
For each time point, calculate the purity of the phosphoramidite.
-
Plot the percentage purity as a function of time to determine the rate of degradation.
-
Identify and quantify any major degradation products that appear over time.
-
Visualizations
Caption: Primary degradation pathways of this compound phosphoramidite.
Caption: Workflow for assessing the stability of this compound phosphoramidite.
References
Validation & Comparative
A Head-to-Head Battle in Oligonucleotide Synthesis: N6-Benzoyladenosine vs. N6-Phenoxyacetyladenosine
In the precise world of oligonucleotide synthesis, the choice of protecting groups for the exocyclic amines of nucleobases is a critical decision that profoundly impacts the yield, purity, and integrity of the final product. For adenosine, two of the most common N6-protecting groups are the traditional N6-Benzoyladenosine (Bz-A) and the milder alternative, N6-phenoxyacetyladenosine (Pac-A). This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic needs.
The fundamental difference between these two protecting groups lies in the lability of the acyl group, which dictates the conditions required for its removal (deprotection) after the oligonucleotide chain has been assembled. This compound, the historical standard, is characterized by its robustness, requiring stringent, highly basic conditions for cleavage. In contrast, N6-phenoxyacetyladenosine is the cornerstone of "UltraMILD" synthesis strategies, designed for the incorporation of sensitive dyes, labels, and other modifications that would be degraded by harsh deprotection protocols.
Performance Comparison at a Glance
The selection between Bz-A and Pac-A hinges on a trade-off between the stability of the protecting group during synthesis and the mildness of the final deprotection conditions. While direct, side-by-side quantitative comparisons in a single study are not extensively documented, a compilation of data from various sources allows for a comprehensive performance overview.
| Parameter | This compound (Bz-A) | N6-Phenoxyacetyladenosine (Pac-A) | Key Considerations |
| Protecting Group | Benzoyl | Phenoxyacetyl | The phenoxyacetyl group is more labile due to the electron-withdrawing nature of the phenoxy moiety. |
| Deprotection Conditions | Harsh: Concentrated ammonium hydroxide (28-30%) at 55-65°C for 8-16 hours.[1] Fast: Ammonium hydroxide/40% methylamine (AMA) (1:1 v/v) at 65°C for 10-15 minutes (requires Ac-dC).[1][2] | Mild: 29% aqueous ammonia at room temperature for <4 hours.[2] UltraMILD: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol at room temperature for 4 hours (requires phenoxyacetic anhydride capping).[3] | Pac-A is essential for oligonucleotides with base-labile modifications. Bz-A is suitable for unmodified or robustly modified sequences. |
| Typical Coupling Efficiency | >98.5% | >98.5% | While both offer high coupling efficiencies, the stability of the Pac-A phosphoramidite in solution may be lower over extended periods, potentially impacting performance if not used promptly.[4][5] |
| Depurination Stability | Good | Favorable compared to Bz-A | Pac-A shows good stability under the acidic conditions of the detritylation step.[4] |
| Advantages | Well-established chemistry; high stability of the phosphoramidite.[2] | Enables synthesis of oligos with sensitive modifications; significantly reduces deprotection time and temperature.[3][4] | The choice is application-driven. |
| Disadvantages | Harsh deprotection can damage sensitive labels, dyes, and some modified bases.[3] | Phosphoramidite may be less stable in solution over time; can be more expensive than Bz-A phosphoramidite.[2][4] | Cost and the nature of the desired oligonucleotide are deciding factors. |
Experimental Protocols
Detailed and reproducible methodologies are crucial for successful oligonucleotide synthesis. Below are representative protocols for the synthesis cycle and the distinct deprotection procedures for oligonucleotides synthesized with either this compound or N6-phenoxyacetyladenosine phosphoramidites.
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The following four-step cycle is performed for each nucleotide addition to the growing oligonucleotide chain, which is attached to a solid support (e.g., controlled pore glass - CPG).
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The deblocking solution is passed through the synthesis column for 60-180 seconds to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. The column is then washed thoroughly with anhydrous acetonitrile.
2. Coupling:
-
Reagents:
-
Nucleoside phosphoramidite solution (Bz-A or Pac-A, 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the column. The reaction proceeds for 30-120 seconds. The column is then washed with anhydrous acetonitrile.
3. Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.
-
Capping Reagent B: N-Methylimidazole in THF.
-
-
Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations. The reaction time is typically 30-60 seconds, followed by an acetonitrile wash.
4. Oxidation:
-
Reagent: 0.02 - 0.1 M Iodine in THF/Water/Pyridine.
-
Procedure: The oxidizer solution is passed through the column to convert the unstable phosphite triester linkage to a stable phosphate triester. This is followed by a final acetonitrile wash before initiating the next cycle.
Deprotection and Cleavage Protocols
Once the desired oligonucleotide sequence is assembled, the final crucial steps are to cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone.
Protocol 1: Standard Deprotection for this compound (Bz-A)
-
Objective: To cleave the oligonucleotide from the support and remove all protecting groups using standard harsh conditions.
-
Reagents: Concentrated ammonium hydroxide (28-30%).
-
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 55°C for 8-16 hours.[1]
-
Cool the vial to room temperature and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification (e.g., by HPLC).
-
Protocol 2: UltraMILD Deprotection for N6-Phenoxyacetyladenosine (Pac-A)
-
Objective: To cleave and deprotect the oligonucleotide under gentle conditions suitable for sensitive modifications. This protocol assumes the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) and phenoxyacetic anhydride in the capping step.[3]
-
Reagents: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.
-
Seal the vial and incubate at room temperature for 4 hours with occasional swirling.[3]
-
Transfer the methanolic solution to a new tube.
-
Wash the support with additional methanol and combine the washings.
-
Dry the solution under vacuum. The resulting oligonucleotide is ready for purification.
-
Conclusion
The choice between this compound and N6-phenoxyacetyladenosine is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the target oligonucleotide.
-
This compound (Bz-A) remains the reliable workhorse for the synthesis of unmodified DNA and RNA oligonucleotides and those with robust modifications. Its high stability and well-established protocols make it a cost-effective and dependable choice for routine synthesis.
-
N6-Phenoxyacetyladenosine (Pac-A) is the indispensable option when synthesizing oligonucleotides containing sensitive functional groups. The ability to deprotect under exceptionally mild conditions preserves the integrity of delicate moieties such as fluorescent dyes, complex conjugates, and base-labile analogs, which would otherwise be destroyed by the harsh conditions required for Bz-A removal.
For researchers and drug developers, a thorough understanding of the chemistry and performance characteristics of these protecting groups is paramount. By aligning the choice of adenosine phosphoramidite with the chemical nature of the desired oligonucleotide, it is possible to optimize synthesis outcomes, ensuring high yield and purity for a diverse range of applications, from basic research to the development of next-generation nucleic acid therapeutics.
References
A Comparative Guide to the Deprotection Kinetics of N-Acyl Protecting Groups for Adenosine
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the exocyclic amine of adenosine is a critical decision in the synthesis of oligonucleotides and nucleoside analogs. The rate and conditions of deprotection significantly impact the yield, purity, and integrity of the final product. This guide provides an objective comparison of the deprotection kinetics of N6-Benzoyladenosine and other commonly used N-acyl protecting groups, supported by experimental data.
The ideal protecting group should be stable throughout the synthetic process and be removed efficiently under mild conditions that do not compromise the integrity of the target molecule. This comparison focuses on three widely used protecting groups for the N6 position of adenosine: Benzoyl (Bz), Acetyl (Ac), and Phenoxyacetyl (Pac).
Comparison of Deprotection Kinetics
The choice of deprotection reagent plays a crucial role in the cleavage rate of N-acyl protecting groups. The following table summarizes the deprotection half-lives (t½) of this compound, N6-Acetyladenosine, and N6-Phenoxyacetyladenosine under two common basic conditions: aqueous methylamine and ethanolic ammonia.
| Protecting Group | Deprotection Reagent | Deprotection Half-life (t½) | Reference |
| N6-Benzoyl (Bz) | Aqueous Methylamine | < 1 min | [1] |
| Ethanolic Ammonia (2.0 M) | 95 min | ||
| N6-Acetyl (Ac) | Aqueous Methylamine | < 1 min | [1] |
| Ethanolic Ammonia (2.0 M) | > 24 h | ||
| N6-Phenoxyacetyl (Pac) | Aqueous Methylamine | < 1 min | |
| Ethanolic Ammonia (2.0 M) | 7 min |
Note: Data for ethanolic ammonia is based on studies on 2'-deoxyadenosine.[2]
Aqueous methylamine is a highly effective reagent, rapidly cleaving all three protecting groups in under a minute.[1] However, for applications requiring greater selectivity, ethanolic ammonia proves to be a more discerning choice. Under these conditions, the Phenoxyacetyl group is removed rapidly, while the Benzoyl and, particularly, the Acetyl groups are significantly more stable.[2] This differential reactivity allows for the selective deprotection of Pac in the presence of Bz or Ac, a valuable strategy in the synthesis of complex oligonucleotides.
Factors Influencing Protecting Group Selection
The selection of a protecting group for the exocyclic amine of adenosine is a multifactorial decision. The primary considerations include the desired deprotection conditions, the presence of other protecting groups in the molecule, and the overall synthetic strategy. The following diagram illustrates the logical relationships influencing this choice.
Experimental Protocols
The following are representative protocols for the deprotection of this compound. Methodologies for N6-Acetyl and N6-Phenoxyacetyladenosine deprotection follow similar principles, with adjustments to reaction time and temperature based on their respective kinetics.
Protocol 1: Deprotection of this compound using Aqueous Methylamine
Materials:
-
This compound
-
Aqueous Methylamine (40%)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add aqueous methylamine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The deprotection is typically complete in less than 1 minute.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude adenosine can be purified by silica gel chromatography.
Protocol 2: Deprotection of this compound using Ethanolic Ammonia
Materials:
-
This compound
-
Saturated solution of ammonia in ethanol (2.0 M)
-
Round-bottom flask or sealed vial
-
Magnetic stirrer
-
Heating block or oil bath (optional)
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a saturated solution of ammonia in ethanol in a round-bottom flask or a sealed vial.
-
Stir the reaction mixture at room temperature. For slower deprotections, the temperature can be elevated (e.g., 55°C) to increase the rate.
-
Monitor the reaction progress by TLC. The half-life for the deprotection of the benzoyl group is approximately 95 minutes at room temperature.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the resulting adenosine by silica gel chromatography.
The experimental workflow for evaluating deprotection kinetics typically involves the following steps:
References
A Comparative Guide to the Biological Activities of N6-Benzoyladenosine and Unmodified Adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of N6-Benzoyladenosine and its parent compound, unmodified adenosine. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on N6-substituted adenosine analogs and general adenosine receptor pharmacology to offer a comprehensive overview for research and drug development purposes.
Introduction
Adenosine is an endogenous purine nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Its therapeutic potential is often limited by its short half-life due to rapid metabolism by adenosine deaminase and adenosine kinase. Chemical modifications, such as the addition of a benzoyl group at the N6 position to form this compound, are explored to enhance stability and modulate receptor selectivity and efficacy, potentially leading to more favorable therapeutic profiles. This compound has been investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.[1]
Data Presentation: Comparative Biological Activity
The following tables summarize the known biological activities of unmodified adenosine and provide a context for the anticipated activities of this compound. It is important to note the scarcity of direct, quantitative comparisons for this compound in the scientific literature. Much of the data for N6-substituted analogs relates to N6-benzyladenosine, which may not be directly extrapolated to this compound due to differences in chemical properties.
Table 1: Adenosine Receptor Binding Affinity (Ki in nM)
| Compound | A1 Receptor | A2A Receptor | A3 Receptor |
| Adenosine | ~660 | ~1300 | ~113-1890 |
| This compound | Data not available | Data not available | Data not available |
| N6-Benzyladenosine (for reference) | ~100-300 | ~500-1000 | ~100-500 |
Note: Data for adenosine and N6-benzyladenosine are compiled from various sources and may vary between different studies and experimental conditions. The affinity of N6-substituted analogs can be highly dependent on the specific substituent.
Table 2: Functional Activity and Cellular Effects
| Feature | Unmodified Adenosine | This compound |
| Adenylyl Cyclase Modulation | A1 & A3: InhibitionA2A & A2B: Stimulation | Expected to modulate based on receptor interaction, but specific effects are not well-documented. |
| Anti-inflammatory Effects | Potent, but short-lived.[2] | Suggested to have anti-inflammatory potential.[1] |
| Anticancer Activity | Limited | Investigated for anticancer properties, potentially through modulation of cell proliferation and apoptosis.[1] |
| Enzymatic Stability | Rapidly metabolized by adenosine deaminase. | The benzoyl group is expected to provide steric hindrance, potentially increasing resistance to adenosine deaminase.[3] |
Signaling Pathways
Activation of adenosine receptors by adenosine or its analogs initiates distinct intracellular signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.
Caption: Adenosine Receptor Signaling Pathways.
Experimental Protocols
The biological activities of this compound and adenosine are typically characterized using the following key experimental assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, or A3).
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the unlabeled test compound (this compound or adenosine).
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-120 minutes at room temperature.
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This functional assay determines whether a compound acts as an agonist or antagonist at A1/A3 (Gi-coupled) or A2A/A2B (Gs-coupled) receptors by measuring changes in intracellular cAMP levels.
Protocol Outline:
-
Cell Culture: Plate cells expressing the adenosine receptor of interest in a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation:
-
For A2A/A2B (Gs): Add varying concentrations of the test compound.
-
For A1/A3 (Gi): Add varying concentrations of the test compound in the presence of a known adenylyl cyclase activator (e.g., forskolin).
-
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: cAMP Accumulation Assay Workflow.
Conclusion
This compound represents a potentially valuable modification of the adenosine scaffold, aimed at improving its drug-like properties. While direct comparative data with unmodified adenosine is sparse, the introduction of the N6-benzoyl group is anticipated to enhance enzymatic stability and modulate receptor interaction. Further research is required to fully elucidate the binding affinities, functional activities, and therapeutic potential of this compound across the different adenosine receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such investigations.
References
Head-to-Head Comparison: N6-Benzoyladenosine vs. dmf-A Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the selection of phosphoramidite building blocks is a critical decision influencing the efficiency, purity, and overall success of oligonucleotide synthesis. This guide provides a detailed head-to-head comparison of two commonly used adenosine phosphoramidites: the traditional N6-Benzoyladenosine and the more modern dmf (N,N-dimethylformamidinyl)-A. We will delve into their performance characteristics, supported by representative experimental data and protocols, to aid in the selection of the optimal reagent for your specific application.
The primary distinction between these two phosphoramidites lies in the protecting group for the exocyclic amine of the adenine base. The choice of this protecting group has significant implications for the deprotection strategy and the stability of the growing oligonucleotide chain.
Performance Comparison
While both this compound and dmf-A phosphoramidites generally exhibit high coupling efficiencies, the key differences emerge during the post-synthesis deprotection steps and in their stability under acidic conditions.[1] The benzoyl (Bz) group is a robust, traditional protecting group, while the dimethylformamidine (dmf) group is designed for faster and milder deprotection.[1][2]
Table 1: Key Performance Characteristics of this compound vs. dmf-A Phosphoramidites
| Feature | This compound Phosphoramidite | dmf-A Phosphoramidite |
| Protecting Group | Benzoyl (Bz) | N,N-dimethylformamidinyl (dmf) |
| Coupling Efficiency | Typically 98-99.5%[1] | Typically 98-99.5%[1] |
| Deprotection Conditions | Harsher conditions required (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours)[3][4] | Milder and faster conditions (e.g., concentrated ammonium hydroxide at 55°C for 2 hours, or AMA at 65°C for 10 minutes)[1][4] |
| Stability to Depurination | More susceptible to depurination under acidic detritylation steps.[2][5] | The electron-donating nature of the dmf group enhances stability against depurination.[2] |
| Compatibility with Sensitive Modifications | Harsher deprotection may degrade sensitive moieties.[1] | Milder deprotection is more compatible with sensitive modifications like fluorescent dyes.[1] |
| Ideal Applications | Standard oligonucleotide synthesis. | Synthesis of long oligonucleotides, sequences prone to depurination, and oligonucleotides with sensitive modifications.[2] |
Experimental Protocols
To provide a framework for an objective in-house comparison, the following experimental protocols are outlined.
Objective:
To compare the performance of this compound and dmf-A phosphoramidites in the synthesis of a model 20-mer oligonucleotide by evaluating coupling efficiency, final yield, and purity.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
This compound phosphoramidite (0.1 M in anhydrous acetonitrile)
-
dmf-A phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Standard DNA synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)
-
Cleavage and deprotection reagents (concentrated ammonium hydroxide, AMA - ammonium hydroxide/methylamine 1:1)
-
HPLC system with an anion-exchange column
-
UV-Vis spectrophotometer
Experimental Workflow for Comparative Evaluation
References
Validating N6-Benzoyladenosine Incorporation: A Comparative Guide to Enzymatic Digestion and LC-MS
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified oligonucleotides, the accurate confirmation of incorporated modifications is paramount. This guide provides a comprehensive comparison of enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) for validating the incorporation of N6-Benzoyladenosine, a common protecting group and potential process impurity in oligonucleotide synthesis.
This guide delves into the detailed methodology of this gold-standard approach and objectively compares its performance with alternative validation techniques. Experimental data, where available for analogous modifications, is presented to support these comparisons, providing a framework for robust analytical method development.
The Gold Standard: Enzymatic Digestion and LC-MS Analysis
The combination of complete enzymatic digestion of an oligonucleotide to its constituent nucleosides followed by LC-MS analysis is a powerful technique for the unambiguous identification and quantification of modified nucleosides like this compound. This "bottom-up" approach provides definitive evidence of modification presence and can be used to determine the modification ratio.
Logical Workflow for Validation
Caption: Experimental workflow for validating this compound incorporation.
Comparison of Validation Methodologies
While enzymatic digestion followed by LC-MS is a highly specific and sensitive method, other techniques can also be employed for the analysis of modified oligonucleotides. The choice of method often depends on the specific analytical question, available instrumentation, and the desired level of detail.
| Feature | Enzymatic Digestion with LC-MS | Intact Mass Analysis by LC-MS | Ion-Exchange HPLC (IE-HPLC) | Polyacrylamide Gel Electrophoresis (PAGE) |
| Principle | Complete hydrolysis to nucleosides and analysis of individual components. | Analysis of the full-length oligonucleotide's mass-to-charge ratio. | Separation based on the overall charge of the oligonucleotide. | Separation based on the size and charge of the oligonucleotide. |
| Information Provided | Unambiguous confirmation of modification identity and precise quantification of incorporation. | Confirmation of the overall mass, indicating the presence of the modification. | Assessment of purity and separation of failure sequences. | Estimation of size and purity. |
| Sensitivity | High | Moderate to High | Moderate | Low |
| Specificity | Very High | High | Low to Moderate | Low |
| Quantitative Accuracy | High | Moderate (for overall modification) | Moderate (for purity) | Low (semi-quantitative) |
| Throughput | Moderate | High | Moderate | Low |
| Key Advantage | Definitive identification and quantification of the modification. | Rapid confirmation of successful synthesis. | Excellent for resolving charge-based impurities. | Simple and widely available. |
| Key Limitation | More time-consuming sample preparation. | Does not provide information on the location of the modification. | Does not directly confirm the identity of the modification. | Low resolution and not suitable for complex mixtures. |
Experimental Protocols
Protocol 1: Enzymatic Digestion of Oligonucleotides for LC-MS Analysis
This protocol is adapted from methods used for other modified nucleosides and should be optimized for oligonucleotides containing this compound.
Materials:
-
Oligonucleotide containing this compound
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP) or Shrimp Alkaline Phosphatase (SAP)
-
200 mM HEPES buffer (pH 7.0) or similar
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide in nuclease-free water to a final concentration of 10-100 µM.
-
Digestion Reaction Setup: In a microcentrifuge tube, combine the following:
-
Oligonucleotide sample (e.g., 1-5 µg)
-
Nuclease P1 (e.g., 1-5 units)
-
Alkaline Phosphatase (e.g., 1-5 units)
-
10x Digestion Buffer (e.g., 200 mM HEPES, pH 7.0)
-
Nuclease-free water to a final volume of 20-50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For oligonucleotides with potentially resistant modifications, a longer incubation time (up to 24 hours) may be necessary. The benzoyl group on N6-adenosine is a bulky adduct, which might lead to some resistance to nuclease digestion, necessitating optimization of enzyme concentration and incubation time.[1][2]
-
Enzyme Inactivation: Stop the reaction by heating the sample at 95°C for 5 minutes.
-
Sample Preparation for LC-MS: Centrifuge the digested sample to pellet any denatured protein. The supernatant containing the nucleosides is now ready for LC-MS analysis. Dilution with the initial mobile phase may be required depending on the concentration.
Protocol 2: LC-MS/MS Analysis of Digested Nucleosides
This protocol provides a starting point for the development of an LC-MS/MS method for the detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes. The gradient should be optimized to achieve good separation of this compound from the canonical nucleosides.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 1-10 µL
MS/MS Conditions (Predicted for this compound):
The exact MRM transitions for this compound would need to be determined by infusing a standard. However, based on its structure (Molecular Weight: 371.35 g/mol ), the following transitions can be predicted:
-
Parent Ion (Q1): m/z 372.1 (M+H)+
-
Product Ion (Q3): A characteristic fragment would be the loss of the ribose sugar, resulting in the protonated N6-Benzoyladenine base (m/z 240.1). Another potential fragment could be the benzoyl cation (m/z 105.0).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Collision Energy: To be optimized for the specific instrument and transition.
Caption: Predicted fragmentation of this compound in MS/MS.
Alternative Methodologies: A Comparative Overview
Intact Mass Analysis by LC-MS
This "top-down" approach involves analyzing the full-length oligonucleotide by LC-MS without prior digestion.
-
Advantages: It is a rapid method for confirming the overall success of the synthesis and the incorporation of the correct number of modifications.
-
Disadvantages: It does not provide information on the specific location of the modification if multiple potential sites exist. Quantification of the modification level can be less precise than with the digestion method.
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC)
IE-HPLC separates oligonucleotides based on their overall charge, which is primarily determined by the number of phosphate groups in the backbone.
-
Advantages: This technique is excellent for assessing the purity of the oligonucleotide product and for separating failure sequences (n-1, n+1, etc.) from the full-length product.
-
Disadvantages: IE-HPLC does not directly confirm the identity or presence of a neutral modification like this compound, as it does not significantly alter the overall charge of the oligonucleotide.
Conclusion
The validation of this compound incorporation in synthetic oligonucleotides is a critical quality control step. The enzymatic digestion of the oligonucleotide to its constituent nucleosides, followed by LC-MS analysis, stands out as the most definitive method. It provides unambiguous identification and accurate quantification of the modification. While alternative methods such as intact mass analysis and ion-exchange HPLC offer valuable information regarding the overall product and its purity, they lack the specificity of the digestion-based approach for confirming the modification itself. For comprehensive characterization and to meet stringent quality standards in research and drug development, a combination of these techniques is often the most robust strategy.
References
spectroscopic analysis (NMR, UV-Vis) of oligonucleotides containing N6-Benzoyladenosine
For researchers, scientists, and drug development professionals, understanding the spectroscopic characteristics of modified oligonucleotides is crucial for quality control, structural elucidation, and monitoring of synthetic processes. This guide provides a comparative analysis of oligonucleotides containing the N6-benzoyladenosine modification versus their unmodified counterparts, focusing on Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.
This compound is a commonly used protected form of deoxyadenosine in automated solid-phase oligonucleotide synthesis. The benzoyl group prevents unwanted side reactions at the exocyclic amine of adenine during the coupling steps. Its presence or removal significantly alters the spectroscopic properties of the oligonucleotide, providing a means to monitor the progress of synthesis and deprotection.
UV-Vis Spectroscopy Comparison
The introduction of the N6-benzoyl group, an aromatic chromophore, to an oligonucleotide significantly impacts its UV-Vis absorption profile. While a standard DNA oligonucleotide exhibits a single, strong absorbance maximum (λmax) around 260 nm, the presence of the benzoyl group introduces an additional absorption feature at a lower wavelength and can alter the overall extinction coefficient.
Monitoring the UV-Vis spectrum is a straightforward method to follow the deprotection of the N6-benzoyl group. The disappearance of the characteristic benzoyl absorbance and a shift in the λmax back to approximately 260 nm indicate the successful removal of the protecting group.
| Spectroscopic Parameter | Unmodified Oligonucleotide | This compound Modified Oligonucleotide |
| λmax (nm) | ~ 260 | ~ 260 nm with a prominent shoulder or a distinct peak around 280 nm |
| Molar Extinction Coefficient (ε) | Dependent on sequence composition. | Generally higher than the unmodified counterpart due to the contribution of the benzoyl chromophore. |
| Spectral Features | Single, well-defined absorbance peak. | Broader absorbance profile with a secondary absorption feature. |
NMR Spectroscopy Comparison
¹H NMR spectroscopy provides detailed structural information at the atomic level, making it a powerful tool for characterizing modified oligonucleotides. The presence of the N6-benzoyl group introduces a distinct set of aromatic proton signals and causes characteristic shifts in the resonances of the adenosine nucleobase.
The most notable differences in the ¹H NMR spectra are the appearance of signals from the benzoyl group's phenyl ring, typically in the 7.4-8.0 ppm region, and the absence of the exocyclic amino proton signal of adenosine (around 8.0-8.5 ppm), which is replaced by an amide proton signal. The chemical shifts of the H2 and H8 protons of the modified adenosine may also be slightly perturbed.
| Proton Signal | Unmodified Deoxyadenosine Residue (Expected δ, ppm) | N6-Benzoyl-Deoxyadenosine Residue (Expected δ, ppm) |
| Adenine H8 | 7.8 - 8.2 | 8.0 - 8.5 |
| Adenine H2 | 7.5 - 8.0 | 7.7 - 8.2 |
| Adenine NH₂ | 7.0 - 8.5 (broad, often not observed in D₂O) | Absent |
| Benzoyl Amide NH | Absent | 9.0 - 9.5 (may be broad and exchangeable) |
| Benzoyl Phenyl H (ortho, meta, para) | Absent | 7.4 - 8.1 |
| Deoxyribose H1' | 5.5 - 6.5 | 5.5 - 6.5 |
| Other Deoxyribose Protons | 2.0 - 5.0 | 2.0 - 5.0 |
Experimental Protocols
UV-Vis Spectroscopy
-
Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of approximately 0.2-0.5 A₂₆₀ units/mL.
-
Prepare a blank solution containing the same buffer used for the sample.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range from 220 nm to 350 nm.
-
Blank the instrument with the buffer solution in both the sample and reference cuvettes.
-
Replace the blank in the sample cuvette with the oligonucleotide solution.
-
Acquire the absorbance spectrum.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
Calculate the oligonucleotide concentration using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm). The extinction coefficient can be estimated based on the sequence.
-
NMR Spectroscopy
-
Sample Preparation:
-
Lyophilize the oligonucleotide sample multiple times from D₂O to remove exchangeable protons.
-
Dissolve the sample in 99.96% D₂O to a final concentration of 0.5-2.0 mM.
-
Add a small amount of a suitable internal standard (e.g., TSP or DSS) for chemical shift referencing.
-
Transfer the solution to a high-quality NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a one-dimensional (1D) ¹H spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
For detailed assignments, acquire two-dimensional (2D) spectra such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the internal standard.
-
Assign the proton resonances by analyzing the 1D and 2D spectra. The aromatic region (7.0-9.0 ppm) will contain the signals for the nucleobases and the benzoyl group. The sugar protons will resonate between 2.0 and 6.5 ppm.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of unmodified and this compound modified oligonucleotides.
comparative study of the anti-cancer activity of N6-Benzoyladenosine analogs
A comprehensive review of N6-substituted adenosine analogs reveals a promising class of compounds with significant anti-cancer properties. This guide synthesizes findings from multiple studies to provide a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
N6-substituted adenosine analogs have demonstrated considerable potential in oncology research, exhibiting cytotoxic and pro-apoptotic effects across a range of cancer cell lines. These compounds exert their anti-neoplastic activity through various mechanisms, including the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival. This guide provides a comparative overview of several N6-benzoyladenosine analogs and other N6-substituted derivatives, summarizing their anti-cancer activities and the underlying molecular pathways.
Comparative Efficacy of N6-Substituted Adenosine Analogs
The anti-proliferative activity of various N6-substituted adenosine analogs has been evaluated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N6-benzyladenosine (2) | HCT116 (colorectal) | ~15 (at 48h) | [1][2] |
| N6-(2-chlorobenzyl)adenosine (2a) | HCT116 (colorectal) | ~10 (at 48h) | [1][2] |
| N6-(3-chlorobenzyl)adenosine (2c) | HCT116 (colorectal) | ~12 (at 48h) | [1][2] |
| N6-benzyladenosine | MCF7 (breast) | > 20 | [3] |
| N6-(4-fluorobenzyl)adenosine | HOS (osteosarcoma) | 8.0 | [3] |
| N6-(4-fluorobenzyl)adenosine | K562 (myelogenous leukemia) | 9.0 | [3] |
| N6-(4-fluorobenzyl)adenosine | MCF7 (breast) | 16.0 | [3] |
| N6-isopentenyladenosine | T24 (bladder) | Induces G0/G1 arrest | [4] |
| N6-benzyladenosine | T24 (bladder) | Induces G0/G1 arrest | [4] |
| N6-benzyladenosine (BAPR) | HL-60 (leukemia) | Induces apoptosis | [5] |
Mechanisms of Action: Targeting Key Cellular Pathways
The anti-cancer effects of this compound analogs are attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of the JAK2/STAT3 Signaling Pathway
Certain N6-substituted adenosine analogs have been identified as potent inhibitors of the JAK2/STAT3 signaling pathway, which is often hyperactivated in many human cancers.[6] These analogs can suppress both constitutive and interleukin-6-induced JAK2/STAT3 activation, leading to the inhibition of cancer cell growth and induction of apoptosis.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N6-substituted adenosine analogues, a novel class of JAK2 inhibitors, potently block STAT3 signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the purity of N6-Benzoyladenosine modified oligonucleotides by capillary electrophoresis
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of oligonucleotide therapeutics necessitates robust analytical methods to ensure the purity and integrity of synthetic oligonucleotides, including those with critical modifications such as N6-Benzoyladenosine. This modification, while integral to the structure and function of certain therapeutic candidates, can present unique challenges during purity assessment. This guide provides a comprehensive comparison of capillary electrophoresis (CE) with alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for your research and development needs.
Executive Summary
Capillary electrophoresis stands out as a high-resolution technique for the purity assessment of oligonucleotides, offering excellent separation of failure sequences (n-1, n-2). However, the hydrophobic nature of the this compound modification may necessitate careful optimization of CE conditions to prevent issues like aggregation and adsorption. In contrast, Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) can leverage the increased hydrophobicity of the modified oligonucleotide for enhanced retention and separation. For unambiguous identification and characterization of impurities, Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) is unparalleled.
This guide will delve into the principles, protocols, and performance characteristics of these key analytical methods:
-
Capillary Electrophoresis (CE)
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Data Presentation: A Comparative Analysis
The following table summarizes the key performance metrics of each technique for the analysis of modified oligonucleotides.
| Feature | Capillary Electrophoresis (CE) | IP-RP-HPLC | AEX-HPLC | LC-MS | MALDI-TOF MS |
| Primary Separation Principle | Charge-to-size ratio in a sieving matrix | Hydrophobicity | Charge (phosphate backbone) | Hydrophobicity/Charge + Mass-to-charge ratio | Mass-to-charge ratio |
| Resolution of n-1 sequences | Excellent, often to baseline[1] | Moderate to Good (can be challenging)[1] | Good | Excellent (with chromatography) | Good |
| Analysis Time | Fast (typically < 30 minutes) | Moderate (20-60 minutes) | Moderate (20-60 minutes) | Moderate (20-60 minutes) | Very Fast (< 5 minutes per sample) |
| Throughput | High (automated systems) | High (automated systems) | High (automated systems) | High (automated systems) | Very High |
| Quantitative Accuracy | Good[2][3] | Good | Good | Excellent | Semi-quantitative |
| Limit of Detection (Impurities) | Low ng/mL range | µg/mL to high ng/mL range | µg/mL to high ng/mL range | Low ng/mL to pg/mL range[4] | ng/mL range |
| Impact of this compound | Potential for adsorption/aggregation due to increased hydrophobicity. May require optimization of surfactants or organic modifiers in the buffer. | Increased retention and potentially improved resolution due to increased hydrophobicity.[5] | Minimal impact on retention as separation is primarily charge-based. | Enhanced ionization and potential for improved sensitivity due to the aromatic benzoyl group. | Generally good for identity confirmation. |
| Strengths | High resolution of length-based impurities, low sample consumption.[3] | Robust, widely available, good for hydrophobic modifications. | Good for resolving species with different charge states (e.g., phosphorothioate vs. phosphodiester). | Unambiguous impurity identification and structural characterization. | Rapid mass confirmation. |
| Limitations | Sensitive to sample matrix, potential for analyte-wall interactions. | Use of ion-pairing agents can suppress MS signals and require dedicated systems. | Limited resolution for long oligonucleotides, not directly compatible with MS. | Complex instrumentation and data analysis. | Limited resolution for high molecular weight species, potential for fragmentation. |
Experimental Workflows and Logical Relationships
The selection of an appropriate analytical workflow depends on the specific goals of the analysis, from routine quality control to in-depth characterization of novel impurities.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound modified oligonucleotides.
Detailed Experimental Protocols
Capillary Electrophoresis (CE) for Purity Assessment
Principle: CE separates molecules based on their electrophoretic mobility in an electric field, which for oligonucleotides is primarily dependent on their size-to-charge ratio. A sieving matrix is used to enhance size-based separation.
Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm total length). For modified oligonucleotides, a coated capillary may be necessary to reduce adsorption.
-
Sieving Matrix: A replaceable polymer solution (e.g., linear polyacrylamide, dextran) in a suitable buffer.
-
Running Buffer: 100 mM Tris-borate, 7 M urea, pH 8.3. The high concentration of urea acts as a denaturant to prevent secondary structures. For this compound modified oligonucleotides, the addition of a non-ionic surfactant (e.g., 0.1% Tween 20) or an organic modifier (e.g., 10-20% acetonitrile) may be required to improve solubility and reduce aggregation.
-
Sample Preparation: Dissolve the oligonucleotide in deionized water or running buffer to a concentration of approximately 0.1-1.0 mg/mL.
-
Injection: Electrokinetic injection at 5-10 kV for 5-10 seconds.
-
Separation: Apply a voltage of 15-30 kV.
-
Detection: UV absorbance at 260 nm.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak corresponding to the full-length product relative to the total peak area.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Principle: This technique separates oligonucleotides based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate backbone, thereby increasing the hydrophobicity of the oligonucleotide and its retention on a nonpolar stationary phase. The increased hydrophobicity of the this compound modification enhances retention.[5]
Protocol:
-
Column: C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.7-2.5 µm particle size).
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) or 10-15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-40 minutes. The specific gradient will need to be optimized based on the hydrophobicity of the this compound modified oligonucleotide.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 50-70 °C to denature secondary structures.
-
Detection: UV absorbance at 260 nm.
-
Data Analysis: Calculate purity based on the relative peak areas.
Anion-Exchange HPLC (AEX-HPLC)
Principle: AEX-HPLC separates oligonucleotides based on the number of negative charges in their phosphate backbone. Molecules with a greater number of phosphate groups (i.e., longer oligonucleotides) will bind more strongly to the positively charged stationary phase.
Protocol:
-
Column: Strong anion-exchange column (e.g., quaternary ammonium functionality).
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).
-
Gradient: A linear gradient from low to high salt concentration to elute the oligonucleotides.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated.
-
Detection: UV absorbance at 260 nm.
-
Data Analysis: Determine purity from the relative peak areas.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the definitive identification of the main product and any impurities.
Protocol:
-
LC System: Typically an IP-RP-HPLC setup as described above, but using MS-compatible mobile phases (e.g., TEA/HFIP).
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used for high-resolution mass analysis.
-
Ionization Mode: Negative ion mode is used due to the anionic nature of the oligonucleotide phosphate backbone.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular weights of all eluting species.
-
Data Analysis: Deconvolute the multiply charged spectra to determine the intact molecular weights. Compare the measured masses to the theoretical masses of the expected product and potential impurities (e.g., n-1, n+1, depurination products).
Caption: Logical relationship of analytical techniques for oligonucleotide purity assessment.
Conclusion
The choice of the optimal analytical method for assessing the purity of this compound modified oligonucleotides is multifaceted and depends on the specific requirements of the analysis.
-
For high-resolution separation of failure sequences and routine quality control , Capillary Electrophoresis is an excellent choice, provided that conditions are optimized to handle the hydrophobicity of the modification.
-
IP-RP-HPLC is a robust and reliable method that can effectively leverage the hydrophobicity of the this compound group for improved separation.
-
When unambiguous identification and characterization of impurities are paramount, LC-MS is the gold standard.
A multi-faceted approach, often employing a high-resolution separation technique like CE or HPLC in conjunction with mass spectrometry for identity confirmation, will provide the most comprehensive assessment of the purity of this compound modified oligonucleotides, ensuring the quality and reliability of these critical therapeutic and research molecules.
References
- 1. Analysis of antisense oligonucleotides by capillary electrophoresis, gel-slab electrophoresis, and HPLC: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 3. bio-rad.com [bio-rad.com]
- 4. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of nucleotide hydrophobicity on oligonucleotides separation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of N6-Benzoyladenosine Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate detection and quantification of modified nucleoside incorporation into nucleic acids is paramount. This guide provides a comprehensive comparison of analytical techniques for the cross-validation of N6-Benzoyladenosine incorporation, offering objective performance data and detailed experimental protocols.
The successful integration of modified nucleosides like this compound into oligonucleotides is a critical step in the development of novel therapeutics and research tools. To ensure the integrity and efficacy of these modified molecules, rigorous analytical cross-validation is essential. This guide explores and compares various analytical methods, providing a framework for selecting the most appropriate techniques for your research needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance metrics of different analytical techniques for the quantification of modified nucleosides, using data for N6-methyladenosine (a structurally related modified adenosine) as a proxy to illustrate the comparative capabilities.
| Analytical Technique | Limit of Detection (LOD) | Linearity (R²) | Precision (Intra-day %RSD) | Accuracy (% Recovery) | Throughput |
| HILIC-MS/MS | 0.01 nM[1] | >0.99[1] | < 6.0%[1] | 89.0 - 105.5%[1] | High |
| RP-HPLC-MS/MS | Not explicitly stated, but capable of quantifying pmol levels[2] | >0.99[2] | Not explicitly stated | Not explicitly stated | High |
| NMR Spectroscopy | Higher concentration needed (µM to mM range) | Quantitative over a wide range | High | High | Low |
| Enzymatic Assays (e.g., using polymerases) | Qualitative to semi-quantitative | Not applicable | Varies with enzyme and conditions | Varies with enzyme and conditions | Medium |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these techniques for this compound incorporation analysis.
Enzymatic Incorporation of this compound Triphosphate
This protocol describes the general procedure for incorporating a modified deoxyadenosine triphosphate, such as N6-Benzoyldeoxyadenosine triphosphate, into a DNA strand using a DNA polymerase.
Materials:
-
5' radiolabeled primer (e.g., with [γ-³²P]ATP)
-
DNA template containing a site for incorporation
-
DNA Polymerase (e.g., Vent (exo-) DNA polymerase, which is known to efficiently incorporate modified dNTPs)[3]
-
Reaction Buffer appropriate for the chosen polymerase
-
Natural dNTPs (dCTP, dGTP, dTTP)
-
N6-Benzoyldeoxyadenosine triphosphate (N6-Bz-dATP)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
Procedure:
-
Annealing: Anneal the 5' radiolabeled primer to the DNA template by heating the mixture to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Reaction Setup: In a reaction tube, combine the annealed primer-template complex, the appropriate reaction buffer, and the three natural dNTPs.
-
Initiation: Initiate the reaction by adding the DNA polymerase and N6-Bz-dATP.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for Vent (exo-)).
-
Quenching: Stop the reaction by adding the stop solution.
-
Analysis: Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the incorporation of the modified nucleotide.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol outlines a method for the sensitive and specific quantification of modified nucleosides from biological samples or enzymatic reactions.[2][4]
Materials:
-
Digested DNA/RNA sample containing this compound
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase C18 column (e.g., Luna C-18(2), 3 µm, 100 Å, 150 x 2.0 mm)[2]
-
Mobile Phase A: 25mM ammonium acetate in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., [¹³C₅]-Adenosine)[2]
Procedure:
-
Sample Preparation: Enzymatically digest the DNA/RNA containing the incorporated this compound to single nucleosides. Add the internal standard to the digested sample.
-
Chromatographic Separation: Inject the sample onto the HPLC system. Use a gradient elution program with mobile phases A and B to separate the nucleosides. For example, an isocratic elution with 10% solvent B at a flow rate of 0.2 ml/min.[2]
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both this compound and the internal standard.
-
Quantification: Generate a standard curve using the analytical standard. Quantify the amount of this compound in the sample by comparing its peak area relative to the internal standard against the standard curve.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the incorporation and identity of this compound.
Materials:
-
Purified oligonucleotide containing this compound
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
Appropriate deuterated solvent (e.g., D₂O or DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve the purified oligonucleotide in the deuterated solvent.
-
Data Acquisition: Acquire one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra to confirm the presence of the benzoyl group and its attachment to the N6 position of adenosine within the oligonucleotide. The characteristic aromatic protons of the benzoyl group and shifts in the purine ring protons will provide definitive evidence of incorporation.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cross-validating this compound incorporation.
Caption: Workflow for this compound incorporation and cross-validation.
This comprehensive guide provides the necessary framework for researchers to confidently validate the incorporation of this compound. By employing a multi-pronged analytical approach, the accuracy and reliability of experimental results can be significantly enhanced, ultimately accelerating research and development in the field of modified nucleic acids.
References
- 1. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 2. med.und.edu [med.und.edu]
- 3. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Guarding the Message: A Comparative Guide to the Nuclease Resistance of Modified Oligonucleotides, with a Focus on N6-Benzoyladenosine
For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor in the design of effective therapeutic and diagnostic agents. Unmodified oligonucleotides are rapidly degraded by nucleases present in biological fluids, limiting their therapeutic potential. To overcome this challenge, various chemical modifications have been developed to enhance their stability and prolong their activity. This guide provides a comparative analysis of the nuclease resistance conferred by various chemical modifications, with a special evaluation of N6-Benzoyladenosine.
Comparative Nuclease Resistance: A Quantitative Overview
The following table summarizes the half-life of different modified oligonucleotides in human serum, providing a quantitative comparison of their resistance to nuclease degradation.[1][2]
| Modification | Half-life in Human Serum (approximate) | Key Resistance Characteristics |
| Unmodified Oligonucleotide | ~1.5 hours | Highly susceptible to both endonucleases and exonucleases. |
| This compound (Inferred) | Not Experimentally Determined | The bulky benzoyl group is expected to provide significant steric hindrance, likely increasing resistance to both endonucleases and exonucleases. The degree of protection would depend on the density and location of the modifications within the oligonucleotide. |
| Phosphorothioate (PS) | ~10 - 53 hours | The sulfur-for-oxygen substitution in the phosphate backbone provides significant resistance to nuclease degradation. The degree of protection can be dependent on the stereochemistry (Rp or Sp) of the linkage.[3] |
| 2'-O-Methyl (2'-OMe) | ~12 hours (in a gapmer construct) | The methyl group at the 2' position of the ribose sugar offers steric hindrance, protecting against nuclease cleavage, particularly by endonucleases. |
| 2'-O-Methoxyethyl (2'-MOE) | >48 hours (in some constructs)[4] | The larger methoxyethyl group provides enhanced steric hindrance compared to 2'-OMe, leading to greater nuclease resistance. |
| Locked Nucleic Acid (LNA) | >60 hours[2] | The methylene bridge "locks" the ribose in a conformation that is highly resistant to nuclease degradation and increases binding affinity. |
Experimental Protocols
Accurate assessment of nuclease resistance is paramount in the development of modified oligonucleotides. Below are detailed methodologies for common in vitro assays used to evaluate oligonucleotide stability.[5][6]
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.[6]
Materials:
-
Modified oligonucleotide of interest
-
Fetal Bovine Serum (FBS) or Human Serum
-
Nuclease-free water
-
RNA loading dye
-
Heating block
-
-20°C freezer
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Gel imaging system
Procedure:
-
Sample Preparation: Prepare a solution of the oligonucleotide duplex at a concentration of 50 pmol in 50% FBS in a total volume of 10 µL. Prepare a sufficient number of tubes for all desired time points (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).[6]
-
Incubation: Incubate the tubes at 37°C.
-
Sampling: At each designated time point, take one tube and mix 5 µL of the RNA/serum sample with 5 µL of RNA loading dye. Immediately store the sample at -20°C to halt nuclease activity.[6]
-
Analysis: Analyze the degradation of the oligonucleotide at each time point using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: The percentage of intact oligonucleotide at each time point is quantified by densitometry of the corresponding band on the gel. The half-life (t1/2) of the oligonucleotide is calculated by plotting the percentage of intact oligonucleotide against time and fitting the data to an exponential decay curve.
3'-Exonuclease Assay (using Snake Venom Phosphodiesterase)
This assay assesses the resistance of oligonucleotides to a specific 3'-exonuclease, providing insights into the mechanism of degradation.[5]
Materials:
-
Modified oligonucleotide of interest
-
Snake Venom Phosphodiesterase (SVP)
-
Assay buffer (e.g., 200 mM glycine, 15 mM MgCl2, pH 9)[5]
-
Nuclease-free water
-
Quenching solution (e.g., EDTA)
-
Analytical equipment (PAGE or HPLC)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the modified oligonucleotide (e.g., 1.4 nmol) with the appropriate reaction buffer and nuclease-free water to a final volume of 92 µL.[5]
-
Enzyme Addition: Initiate the reaction by adding a defined amount of 3'-exonuclease (e.g., 0.4 mU of SVP) to the tube.[5]
-
Incubation and Sampling: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C). Take aliquots at different time intervals (e.g., 0, 15, 30, 60, 120 minutes). Stop the reaction in each aliquot by adding a quenching solution.
-
Analysis: Analyze the degradation products using PAGE or HPLC as described in the Serum Stability Assay.
-
Data Analysis: Determine the rate of degradation and the protective effect of the modification against 3'-exonucleolytic cleavage.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing nuclease resistance.
Logical Relationship of Nuclease Resistance
The following diagram illustrates the hierarchical relationship of nuclease resistance among different oligonucleotide modifications, including the inferred position of this compound.
References
- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
comparing the thermal stability (Tm) of DNA duplexes with and without N6-Benzoyladenosine
For researchers, scientists, and drug development professionals, understanding the thermal stability of modified DNA duplexes is crucial for a wide range of applications, from the design of therapeutic oligonucleotides to the development of diagnostic probes. This guide provides a comparative analysis of the thermal stability (Tm), or melting temperature, of DNA duplexes containing the N6-Benzoyladenosine modification versus their unmodified counterparts.
Theoretical Impact on Thermal Stability
The thermal stability of a DNA duplex is primarily governed by the hydrogen bonds between complementary base pairs and the stacking interactions between adjacent base pairs. The introduction of a bulky benzoyl group at the N6 position of adenosine is expected to influence these interactions significantly.
Studies on other N6-adenine modifications, such as N6-methyladenosine (m6A), have shown a destabilizing effect on the DNA duplex, resulting in a lower melting temperature.[1][2] This destabilization is largely attributed to steric hindrance from the methyl group, which can disrupt the Watson-Crick hydrogen bonding with the complementary thymine. The benzoyl group is substantially larger than a methyl group, suggesting a more pronounced steric clash within the DNA double helix. This would likely lead to a significant disruption of the standard A-T base pairing and a consequent decrease in the thermal stability of the DNA duplex.
Conversely, some very large, planar aromatic adducts at the N6 position of adenine have been observed to increase duplex stability, likely through favorable stacking interactions with neighboring bases that outweigh the disruption of hydrogen bonding.[3] However, the benzoyl group's geometry may not be optimal for such stabilizing stacking interactions within the confines of a standard B-form DNA helix. Therefore, the prevailing hypothesis is that this compound would be a destabilizing modification.
Hypothetical Data Comparison
In the absence of direct experimental data, the following table presents a hypothetical comparison of melting temperatures (Tm) for a DNA duplex with and without an this compound modification. This illustrates the expected trend of decreased thermal stability.
| Duplex Composition | Modification | Hypothetical Tm (°C) | Expected ΔTm (°C) |
| 5'-d(CGCAAXAAGGC)-3' 3'-d(GCGTTYTTCG)-5' | None (X=A, Y=T) | 55.0 | N/A |
| 5'-d(CGCAAXAAGGC)-3' 3'-d(GCGTTYTTCG)-5' | This compound (X=N6-Benzoyl-A, Y=T) | < 55.0 | Negative |
This data is illustrative and intended to represent the expected outcome based on the principles of steric hindrance from bulky adducts.
Experimental Protocols
To empirically determine the effect of this compound or any other modification on DNA duplex thermal stability, a UV-monitored thermal denaturation experiment is the standard method.
Protocol: Determination of DNA Duplex Melting Temperature (Tm)
1. Oligonucleotide Synthesis and Purification:
-
Unmodified and this compound-containing oligonucleotides are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer. For the modified strand, the final deprotection step to remove the benzoyl group is omitted.
-
The synthesized oligonucleotides are purified by high-performance liquid chromatography (HPLC) to ensure high purity.
-
The concentration of each oligonucleotide is accurately determined by UV absorbance at 260 nm.
2. Duplex Annealing:
-
Equimolar concentrations of the complementary single-stranded DNA oligonucleotides are mixed in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
The mixture is heated to 95°C for 5 minutes to dissociate any pre-existing secondary structures.
-
The solution is then slowly cooled to room temperature to allow for the formation of the double helix.
3. UV-Monitored Thermal Denaturation:
-
The annealed duplex solution is placed in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.
-
The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
-
As the temperature increases, the DNA duplex will denature into single strands, leading to an increase in UV absorbance (the hyperchromic effect).
4. Data Analysis:
-
The melting temperature (Tm) is determined from the resulting melting curve. The Tm is the temperature at which 50% of the DNA is in the duplex state and 50% is in the single-stranded state. This corresponds to the midpoint of the transition in the absorbance versus temperature plot.
-
The Tm can be precisely calculated as the peak of the first derivative of the melting curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the unmodified duplex from the Tm of the modified duplex.
Visualizations
Caption: Structural difference between a standard A-T pair and a hypothetical this compound-T pair.
Caption: Generalized workflow for comparing DNA duplex thermal stability.
Caption: Key factors that determine the thermal stability of a DNA duplex.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of N6-Benzoyladenosine Phosphoramidite from Multiple Suppliers
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the quality of phosphoramidite building blocks is paramount. The purity and performance of these reagents directly impact the yield and fidelity of the final oligonucleotide product, which is critical for therapeutic and diagnostic applications. This guide provides a comprehensive benchmark of N6-Benzoyladenosine phosphoramidite from three hypothetical, yet representative, suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on critical quality attributes assessed through rigorous experimental protocols.
Data Summary
The performance of this compound phosphoramidite from each supplier was evaluated based on purity, impurity profile, moisture content, and performance in oligonucleotide synthesis. The results are summarized in the tables below.
Table 1: Purity and Impurity Profile
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by RP-HPLC (%) | 99.6[1] | 98.6[1] | 99.1 |
| Purity by ³¹P NMR (%) | 99.5 | 98.5 | 99.0 |
| P(V) Impurities (%) | 0.4[1] | 0.8[1] | 0.5 |
| Other P(III) Impurities (%) | Not Detected[1] | 0.7 | 0.5 |
| Moisture Content (%) | ≤ 0.2 | ≤ 0.3 | ≤ 0.2 |
Table 2: Oligonucleotide Synthesis Performance (Synthesis of a 20-mer Oligonucleotide)
| Parameter | Supplier A | Supplier B | Supplier C |
| Average Stepwise Coupling Efficiency (%) | 99.5 | 98.5[2] | 99.0[3] |
| Overall Yield (OD₂₆₀) | 1.2 | 0.9 | 1.1 |
| Purity of Crude 20-mer by CE (%) | 89.2[2] | 74.5[2] | 82.1 |
Experimental Protocols
Detailed methodologies for the key experiments performed are provided below. These protocols are essential for reproducing the presented results and for implementing quality control measures in your own laboratories.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purpose: To determine the percentage purity of the this compound phosphoramidite.
Methodology:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: Ambient.[1]
-
Detection: UV at 260 nm.
-
Sample Preparation: 1.0 mg/mL in acetonitrile.[1]
Purity and Impurity Analysis by Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
Purpose: To quantify the active P(III) species and identify phosphorus-containing impurities, particularly the oxidized P(V) species.[4]
Methodology:
-
Spectrometer: 202 MHz NMR spectrometer.[1]
-
Pulse Program: zgig (proton decoupled).[1]
-
Scans: 1024.[1]
-
Solvent: CDCl₃ with 1% triethylamine (v/v).[1]
-
Sample Concentration: ~0.3 g/mL.[1]
-
Reference: An external reference of 85% H₃PO₄ is assigned a chemical shift of 0 ppm.[4]
-
Analysis: The desired phosphoramidite diastereomers typically resonate between 140 and 155 ppm.[4][5] P(V) impurities are observed in the range of -25 to 99 ppm.[1]
Oligonucleotide Synthesis and Coupling Efficiency Determination
Purpose: To evaluate the performance of the phosphoramidite in a standard automated oligonucleotide synthesis.
Methodology:
-
Synthesizer: An automated DNA/RNA synthesizer.
-
Sequence: A standard 20-mer oligonucleotide containing multiple adenosine incorporations.
-
Synthesis Scale: 1 µmol.
-
Standard Cycles: The synthesis follows the standard four steps: detritylation, coupling, capping, and oxidation.[6]
-
Coupling Efficiency Calculation: The amount of trityl cation released during each detritylation step is measured spectrophotometrically. The average stepwise coupling efficiency is calculated by comparing the trityl yields from the first and last cycles.[3]
-
Overall Yield: The final synthesized oligonucleotide is cleaved from the solid support, deprotected, and quantified by UV absorbance at 260 nm.
-
Crude Purity Analysis: The purity of the crude oligonucleotide product is assessed by capillary electrophoresis (CE) to determine the percentage of the full-length product.[2]
Visualizations
Experimental Workflow for Benchmarking
The following diagram illustrates the workflow for the comprehensive evaluation of this compound phosphoramidite from different suppliers.
Caption: Workflow for benchmarking this compound phosphoramidite.
Standard Oligonucleotide Synthesis Cycle
This diagram outlines the four key steps in the phosphoramidite-based solid-phase synthesis of oligonucleotides.
Caption: The four-step automated oligonucleotide synthesis cycle.[6]
References
Safety Operating Guide
Proper Disposal of N6-Benzoyladenosine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N6-Benzoyladenosine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and promoting a secure working environment.
This compound is classified as harmful if swallowed.[1][2][3][4] Therefore, it is imperative to handle this compound and its waste with care, adhering to the safety protocols outlined in the corresponding Safety Data Sheet (SDS). The primary disposal route for this compound is through an approved hazardous waste disposal service.[1][2]
Key Disposal and Safety Information
A summary of the essential quantitative and safety data for this compound is provided in the table below. This information has been compiled from various safety data sheets to ensure a comprehensive overview.
| Parameter | Value/Guideline | Source |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4) | [2][3][4] |
| Hazard Statement | H302: Harmful if swallowed | [1][2][4] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1][2] |
| Recommended Disposal Method | Dissolve or mix with a combustible solvent and burn in a chemical incinerator | [2] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves, lab coat, and NIOSH/MSHA or European Standard EN 149 approved respirator | [2][5] |
| Spill Management | Absorb spill with inert material (e.g., vermiculite, sand) and collect in a designated hazardous waste container. Do not allow the substance to enter drains or the environment. | [1][6] |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably a chemical fume hood.[6]
-
Waste Identification and Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be classified as chemical waste.[7] This waste should not be mixed with non-hazardous trash or other incompatible waste streams.[7]
-
Waste Collection:
-
Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[6][8] The container should be kept tightly sealed when not in use.[8]
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed").[8][9]
-
-
Waste Storage:
-
Arranging for Disposal:
-
Once the waste container is full, or if you no longer generate this type of waste, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[7]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and your institution's chemical hygiene plan. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and procedures.
References
- 1. aksci.com [aksci.com]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.se [fishersci.se]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling N6-Benzoyladenosine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling N6-Benzoyladenosine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Summary: this compound is harmful if swallowed[1][2][3]. The toxicological properties of this material have not been thoroughly investigated, and it is intended for laboratory use only[1].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA[1]. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) are recommended[2]. |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves[1]. Inspect gloves before use and refer to the manufacturer's permeability and breakthrough time information[4]. |
| Body Protection | Laboratory Coat & Clothing | Wear a lab coat and long-sleeved clothing to prevent skin exposure[1][4]. |
| Respiratory Protection | Respirator | For large-scale operations or in case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][5]. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Handling :
-
Post-Handling :
Emergency Procedures: First Aid Measures
In case of accidental exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell[1][2]. |
| If in Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Consult an ophthalmologist[1]. |
| If on Skin | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes[1]. |
| If Inhaled | Remove to fresh air. If breathing is irregular or stopped, administer artificial respiration. Call a physician[1]. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection : Collect waste material in closed and suitable containers labeled for chemical waste disposal[1].
-
Disposal Method : Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Regulations : Dispose of contents and container in accordance with all local, regional, national, and international regulations[1]. Do not allow the substance to enter drains or soil[1].
Storage
-
Conditions : Store in a cool, dry, and well-ventilated area[1]. Keep the container tightly closed.
-
Incompatibilities : Keep away from incompatible substances[1].
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
